Flortaucipir F-18
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease. |
|---|---|
CAS No. |
1522051-90-6 |
Molecular Formula |
C16H10FN3 |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1 |
InChI Key |
GETAAWDSFUCLBS-SJPDSGJFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4 |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Tau-Binding Mechanism of Flortaucipir F-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action behind Flortaucipir F-18, a key radiopharmaceutical agent for positron emission tomography (PET) imaging of tau protein aggregates in the brain. We will delve into its binding characteristics, selectivity, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in the field of neurodegenerative disease research and drug development.
Core Mechanism: Targeting Pathological Tau Aggregates
This compound is a radiolabeled imaging agent designed to selectively bind to aggregated tau protein, a hallmark pathology of Alzheimer's disease and other tauopathies.[1] Its primary target is the paired helical filament (PHF) tau found in intracellular neurofibrillary tangles (NFTs).[1][2] The lipophilic nature of Flortaucipir allows it to readily cross the blood-brain barrier, after which it binds with high affinity to the beta-sheet structures characteristic of these pathological tau aggregates.[3] The fluorine-18 (B77423) isotope emits positrons, which are detected by a PET scanner, enabling the visualization and quantification of tau pathology in the living brain.
Binding Affinity and Kinetics
In vitro studies using autoradiography on human brain tissue from patients with Alzheimer's disease have demonstrated that this compound binds to PHF tau with a high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range. This high affinity is crucial for achieving a strong signal-to-noise ratio in PET imaging.
Kinetic binding studies have further characterized the interaction between Flortaucipir and its targets. While the association rates (kon) for Flortaucipir binding to both PHF tau and the off-target monoamine oxidase A (MAO-A) are similar, the dissociation rate (koff) from MAO-A is significantly faster.[3] This rapid dissociation from MAO-A contributes to a more specific and stable signal from the intended tau target during the typical PET imaging window.
Quantitative Binding Characteristics
The following tables summarize the key quantitative data regarding this compound's binding affinity, selectivity, and kinetics, compiled from various in vitro and in vivo studies.
| Target | Dissociation Constant (Kd) | Reference |
| Paired Helical Filament (PHF) Tau | ~0.5 nM | [4] |
| Recombinant MAO-B | 37 ± 1.8 nM (for [18F]THK5351, for comparison) | [3] |
| Off-Target | Inhibition Constant (IC50) | Reference |
| MAO-A | 0.25 µM (Clorgyline), 0.78 µM (Fluoroethyl-harmol) | |
| MAO-B | 1.3 µM (to block Safinamide binding) | [3] |
| Ligand-Protein Pair | Association Rate (kon) (M⁻¹min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Reference |
| [18F]Flortaucipir : PHF Tau | 1.8E07 - 3.9E07 | ~8-9 times slower than [18F]Flortaucipir:MAO-A | [3] |
| [18F]Flortaucipir : MAO-A | 1.8E07 - 3.9E07 | ~8-9 times faster than [18F]Flortaucipir:PHF Tau | [3] |
| [18F]Fluoroethyl-harmol : MAO-A | 1.8E07 - 3.9E07 | Slower than [18F]Flortaucipir:MAO-A | [3] |
Selectivity Profile: On-Target versus Off-Target Binding
A critical aspect of any imaging agent is its selectivity for the intended target over other potential binding sites. While this compound shows high affinity for aggregated tau, it is not entirely devoid of off-target binding. This non-specific binding can complicate image interpretation, particularly in regions where tau pathology is not expected in the early stages of Alzheimer's disease.
Primary Off-Target Sites Include:
-
Monoamine Oxidase (MAO): In vitro studies have shown that Flortaucipir can bind to both MAO-A and MAO-B, although with lower affinity compared to its binding to tau.[2][3] However, the clinical significance of this binding is thought to be minimal due to the faster dissociation rate from MAO-A and the relatively low density of MAO-B in cortical regions.[3]
-
Neuromelanin: Binding to neuromelanin-containing cells has been observed, which can lead to signal in areas like the substantia nigra.[2][5]
-
Iron and Melanin: Flortaucipir has also been reported to bind to iron and melanin-containing cells.[2][5]
-
Choroid Plexus and Striatum: Off-target binding is also frequently observed in the choroid plexus and striatum.
It is important to note that this compound has a low affinity for amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease that often co-exists with tau pathology.[1] This selectivity is crucial for distinguishing between these two distinct pathologies in the brain.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding of this compound.
In Vitro Autoradiography with Human Brain Tissue
This technique is used to visualize the distribution and quantify the binding of radiolabeled ligands in tissue sections.
Methodology:
-
Tissue Preparation: Frozen human brain tissue sections (typically 10 µm thick) from confirmed Alzheimer's disease cases and healthy controls are used. The sections are fixed, often with methanol.[5]
-
Pre-incubation: The tissue sections are pre-incubated in a buffer solution (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgCl₂ at pH 7.4) for approximately 30 minutes at room temperature.[6]
-
Incubation: The sections are then incubated with a solution containing [18F]Flortaucipir (e.g., ~22.31 MBq) in the buffer for a specified period (e.g., 150 minutes).[6] To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a competing, non-radiolabeled compound.
-
Washing: Following incubation, the slides are washed in buffer to remove unbound radioligand. The stringency of the wash (e.g., with or without ethanol) can influence the detection of off-target binding.[6]
-
Imaging: The dried slides are then exposed to a phosphor imaging screen or autoradiography film.
-
Analysis: The resulting images are digitized and analyzed to quantify the binding density in different brain regions.
In Vivo PET Imaging for Tau Quantification
PET imaging with this compound allows for the non-invasive visualization and quantification of tau pathology in living subjects.
Methodology:
-
Patient Preparation: Patients are typically instructed to be well-hydrated before and after the scan.[7]
-
Radiotracer Administration: A bolus injection of this compound (typically around 10.0 mCi or 370 MBq) is administered intravenously.[7]
-
Uptake Period: There is an uptake period of approximately 80 to 100 minutes to allow for the tracer to distribute in the brain and bind to tau aggregates.[7]
-
Image Acquisition: The patient is positioned in the PET scanner, and a static scan of the brain is acquired for a duration of about 20 minutes.[7]
-
Image Reconstruction and Analysis: The acquired data is reconstructed into 3D images. For quantitative analysis, the images are often co-registered with a structural MRI. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low expected tau binding, such as the cerebellum gray matter. Various SUVR cutoff values have been proposed to define tau positivity.
Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action and experimental workflow of this compound.
Caption: this compound binding to on-target tau and off-target sites.
Caption: Workflow for in vitro and in vivo this compound experiments.
References
- 1. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
In-Vitro Characterization of Flortaucipir F-18 Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Flortaucipir F-18, a radiotracer for positron emission tomography (PET) imaging of tau pathology in the brain. The document details the binding properties of this compound to its primary target, paired helical filament (PHF) tau, as well as its interactions with known off-target sites. Methodologies for key experimental procedures are outlined, and quantitative binding data are presented for comparative analysis.
Overview of this compound Binding Profile
This compound is a PET radiotracer designed to bind to aggregated tau in the form of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD)[1][2][3]. In-vitro studies have demonstrated its high affinity for PHF-tau[4][5]. However, like many first-generation tau tracers, this compound exhibits off-target binding to other structures in the brain, which can complicate the interpretation of PET images[2][3][6][7][8].
The primary off-target binding sites for this compound identified through in-vitro studies include monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[1][2][3][9][10]. Additionally, binding to neuromelanin, melanin-containing cells, and areas of hemorrhage has been reported[2][3][6]. While in-vitro binding to MAO-A has been observed, in-vivo studies in rats did not show significant binding, suggesting a fast dissociation rate that may not substantially impact the PET signal in cortical areas relevant for AD diagnosis[1][9][10]. The binding to MAO-B is considered weak and occurs at higher concentrations[1][9][10].
Quantitative Binding Data
The following table summarizes the quantitative data from in-vitro studies characterizing the binding of this compound to its on-target and off-target sites.
| Target | Ligand | Assay Type | Preparation | K_d (nM) | IC_50 (µM) | Reference |
| On-Target | ||||||
| Paired Helical Filament (PHF) Tau | [18F]Flortaucipir | Autoradiography | Alzheimer's disease human brain tissue | High Affinity | - | [4][5] |
| Off-Target | ||||||
| Monoamine Oxidase A (MAO-A) | [18F]Flortaucipir | Saturation Binding | Human microsomal preparation | 2.0 | - | [9] |
| Monoamine Oxidase B (MAO-B) | Flortaucipir | Competition Binding (blocking safinamide (B1662184) binding) | Human microsomal preparation | - | 1.3 | [1][9][10] |
Experimental Protocols
Detailed methodologies for the in-vitro characterization of this compound binding are provided below.
Autoradiography on Human Brain Tissue
This protocol is designed to assess the specific binding of [18F]Flortaucipir to tau aggregates in postmortem human brain tissue.
Materials:
-
Frozen human brain tissue slices (e.g., frontal cortex, striatum) from Alzheimer's disease and control donors.
-
[18F]Flortaucipir.
-
Non-radioactive Flortaucipir (for blocking).
-
Wash buffers: 30% and 70% Ethanol (EtOH) in water.
-
Phosphate-buffered saline (PBS).
-
Phosphor imaging plates and scanner.
Procedure:
-
Tissue Preparation: Mount frozen brain tissue sections onto microscope slides.
-
Incubation: Incubate the tissue sections with a solution containing [18F]Flortaucipir in PBS. For non-specific binding determination, co-incubate adjacent sections with an excess of non-radioactive Flortaucipir.
-
Washing (Stringent Conditions):
-
Wash the slides in 30% EtOH.
-
Follow with a wash in 70% EtOH to reduce non-specific binding[9].
-
-
Drying: Air-dry the washed slides.
-
Imaging: Expose the dried slides to phosphor imaging plates.
-
Data Analysis: Scan the imaging plates and quantify the autoradiographic signal. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Saturation Binding Assay for MAO-A
This protocol determines the dissociation constant (K_d) of [18F]Flortaucipir for MAO-A.
Materials:
-
Human microsomal preparation containing MAO-A.
-
[18F]Flortaucipir in increasing concentrations.
-
Non-radioactive Flortaucipir or a specific MAO-A inhibitor (e.g., clorgyline) for non-specific binding determination.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the microsomal preparation with increasing concentrations of [18F]Flortaucipir. For each concentration, prepare a corresponding tube with an excess of non-radioactive Flortaucipir or a specific MAO-A inhibitor to determine non-specific binding.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding (total minus non-specific) against the concentration of [18F]Flortaucipir. Determine the K_d and B_max (maximum number of binding sites) by non-linear regression analysis of the saturation curve.
Competition Binding Assay for MAO-B
This protocol determines the half-maximal inhibitory concentration (IC_50) of Flortaucipir for MAO-B.
Materials:
-
Human microsomal preparation containing MAO-B.
-
A specific MAO-B radioligand (e.g., [3H]-safinamide).
-
Non-radioactive Flortaucipir in increasing concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the microsomal preparation with a fixed concentration of the MAO-B radioligand and increasing concentrations of non-radioactive Flortaucipir.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Flortaucipir concentration. Determine the IC_50 value using non-linear regression.
Visualized Workflows and Binding Logic
The following diagrams illustrate the experimental workflow and the binding characteristics of this compound.
Caption: Experimental workflow for in-vitro autoradiography of this compound.
Caption: Binding logic of this compound to on-target and off-target sites.
References
- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - Universidad Autónoma de Madrid [uam.scimarina.org]
Differentiating Alzheimer's Disease from Other Tauopathies with Flortaucipir F-18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flortaucipir F-18, a radioactive diagnostic agent, has emerged as a critical tool in the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the use of this compound positron emission tomography (PET) for differentiating Alzheimer's disease from other neurodegenerative disorders characterized by the accumulation of tau protein (tauopathies). We delve into the quantitative data supporting its diagnostic accuracy, detailed experimental protocols for its application, and the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of therapeutics for neurodegenerative diseases.
Introduction
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a defining pathological feature of Alzheimer's disease and a spectrum of other neurodegenerative conditions collectively known as tauopathies. These include Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and some forms of Frontotemporal Lobar Degeneration (FTLD). While these disorders share a common molecular pathology, the specific isoforms and ultrastructures of the tau aggregates differ. This compound was the first PET tracer approved by the U.S. Food and Drug Administration (FDA) to estimate the density and distribution of paired helical filament (PHF)-tau, the predominant form of tau aggregates in Alzheimer's disease.[1] Its ability to selectively bind to AD-type tau pathology allows for the differentiation of AD from other tauopathies, a crucial step for accurate diagnosis and the development of targeted therapies.
Quantitative Data Presentation
The diagnostic performance of this compound in distinguishing Alzheimer's disease from other neurodegenerative disorders has been evaluated in numerous studies. The following tables summarize key quantitative data from this research.
| Parameter | AD Dementia vs. Non-AD Neurodegenerative Disorders | Reference |
| Sensitivity | 89.9% (95% CI, 84.6%-93.9%) | [2] |
| Specificity | 90.6% (95% CI, 86.3%-93.9%) | [2] |
| Accuracy | 90.3% (95% CI, 87.1%-92.9%) | [2] |
| Area Under the Curve (AUC) | 0.92-0.95 | [3] |
| SUVR Cut-off (Control-derived) | 1.34 | [2] |
| SUVR Cut-off (Youden Index) | 1.27 | [3] |
Table 1: Diagnostic Accuracy of this compound for Alzheimer's Disease Dementia. This table presents the sensitivity, specificity, accuracy, and Area Under the Curve (AUC) for this compound PET in differentiating AD dementia from a combined group of other neurodegenerative disorders. The standardized uptake value ratio (SUVR) cut-off values used to determine positivity are also provided.
| Region of Interest (ROI) | Alzheimer's Disease Dementia (Mean SUVR) | Non-AD Neurodegenerative Disorders (Mean SUVR) | Cognitively Normal Controls (Mean SUVR) | Reference |
| Temporal Meta-ROI | Higher than all other groups (p < .001) | No significant difference from controls | No significant difference from non-AD | [2] |
| Other 4 ROIs | Higher than all other groups (p < .001) | No significant difference from controls | No significant difference from non-AD | [2] |
Table 2: Mean this compound SUVR in Different Diagnostic Groups. This table summarizes the mean standardized uptake value ratio (SUVR) of this compound in key brain regions for individuals with Alzheimer's disease dementia, non-AD neurodegenerative disorders, and cognitively normal controls.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound PET in a research or clinical trial setting, from patient preparation to image analysis.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the participant or their legal representative.
-
Medical History: Collect a thorough medical history, including any neurological or psychiatric conditions and current medications.
-
Exclusion Criteria: Exclude participants with contraindications to PET scanning, such as pregnancy or breastfeeding.
-
Fasting: No specific fasting requirements are necessary for this compound PET imaging.[4]
-
Hydration: Instruct patients to hydrate (B1144303) well before and after the scan to facilitate clearance of the radiotracer.
Radiotracer Administration and Image Acquisition
-
Dosage: Administer a single intravenous bolus injection of 370 MBq (10 mCi) of this compound.[5]
-
Uptake Period: Allow for an uptake period of 80 to 100 minutes post-injection.[5] During this time, the patient should rest comfortably.
-
Patient Positioning: Position the patient supine in the PET scanner with the head in a comfortable headrest to minimize motion.
-
PET Scan: Acquire a 20-minute dynamic PET scan of the brain.[4]
Image Processing and Analysis
-
Image Reconstruction: Reconstruct the PET data using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images to a corresponding T1-weighted magnetic resonance imaging (MRI) scan for anatomical referencing.
-
Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI, including a target region (e.g., temporal meta-ROI) and a reference region (e.g., cerebellar gray matter) for SUVR calculation.
-
SUVR Calculation: Calculate the standardized uptake value ratio (SUVR) by dividing the mean radioactivity concentration in the target ROI by the mean radioactivity concentration in the reference region.
Mandatory Visualizations
Signaling Pathways in Tau Pathology
The hyperphosphorylation and subsequent aggregation of tau protein are complex processes regulated by a network of kinases and phosphatases. Understanding these pathways is crucial for identifying therapeutic targets.
Experimental Workflow for this compound PET Imaging
A standardized workflow is essential for the reliable and reproducible acquisition and analysis of this compound PET data in a clinical trial setting.
Discussion
This compound has demonstrated high sensitivity and specificity in differentiating Alzheimer's disease from other neurodegenerative disorders.[2] Its preferential binding to the paired helical filaments of tau characteristic of AD allows for the in vivo visualization of this core pathology. However, it is important to note that this compound does exhibit some off-target binding, notably in the basal ganglia, choroid plexus, and meninges.[6] This off-target signal can complicate the interpretation of images, particularly in regions adjacent to these structures.
Furthermore, while this compound is a valuable tool for detecting AD-related tauopathy, its utility in other tauopathies is limited. Studies have shown that it does not bind strongly to the 4-repeat (4R) tau isoforms that are predominant in PSP and CBD.[7] This distinction is critical, as it underscores the importance of selecting the appropriate PET tracer based on the suspected underlying pathology. The development of second-generation tau PET tracers with improved affinity for different tau isoforms is an active area of research and holds promise for the differential diagnosis of a wider range of tauopathies.[8]
Conclusion
This compound PET imaging is a powerful and validated biomarker for the in vivo detection of PHF-tau pathology in Alzheimer's disease. Its high diagnostic accuracy makes it an invaluable tool for patient selection in clinical trials, for monitoring disease progression, and for assessing the pharmacodynamic effects of anti-tau therapies. By adhering to standardized experimental protocols and being mindful of its specific binding properties and limitations, researchers and clinicians can effectively leverage this compound to advance our understanding of Alzheimer's disease and accelerate the development of effective treatments.
References
- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 2. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofinder.se [biofinder.se]
- 4. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
Preclinical Evaluation of Flortaucipir F-18 in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Flortaucipir F-18, a key radiotracer for positron emission tomography (PET) imaging of tau pathology. The following sections detail its binding characteristics, experimental protocols for in vivo and in vitro studies in animal models, and address the critical aspect of off-target binding. This information is intended to support the design and interpretation of preclinical studies aimed at evaluating potential therapeutics for Alzheimer's disease and other tauopathies.
Binding Characteristics of this compound
This compound was developed as a PET tracer that binds with high affinity to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease.[1][2] Preclinical and clinical studies have demonstrated its utility in estimating the density and distribution of neurofibrillary tangles (NFTs).[1][3] However, a thorough understanding of its binding profile, including off-target interactions, is crucial for accurate interpretation of imaging data.
On-Target Binding to Tau Aggregates
Autoradiography studies on postmortem human brain tissue have confirmed that this compound selectively binds to PHF-tau in NFTs.[4] In vivo PET imaging in patients with Alzheimer's disease shows a distribution pattern of the tracer that correlates well with the known neuropathological staging of tau pathology.[5] While this compound has shown high affinity for the mixed 3-repeat and 4-repeat tau isoforms found in Alzheimer's disease, its binding to the straight filamentous tau seen in other tauopathies, such as progressive supranuclear palsy (PSP), is reported to be lower.[6]
Off-Target Binding
A significant consideration in the use of this compound is its potential for off-target binding, which can complicate the interpretation of PET images. Off-target binding has been observed in several areas, including:
-
Monoamine Oxidases (MAO): In vitro studies have shown that flortaucipir binds to MAO-A with low nanomolar affinity, although with a fast dissociation rate.[1][7] In vivo PET experiments in rats, however, did not show significant binding to MAO-A.[1][7] Direct binding to MAO-B was not detected in vitro, but high concentrations of flortaucipir could block the binding of a MAO-B ligand, suggesting weak interaction at micromolar concentrations.[1][7]
-
Neuromelanin and Melanin-containing Cells: Off-target binding to neuromelanin and melanin-containing cells has been reported.[2]
-
Other Structures: Binding has also been noted in the basal ganglia, choroid plexus, and areas of hemorrhage.[2]
These off-target interactions are important to consider when analyzing this compound PET data, particularly in regions where these structures are prevalent.
Quantitative Data from Preclinical Studies
Quantitative analysis is essential for the objective assessment of this compound uptake and binding in preclinical models. The following tables summarize key quantitative data from in vitro and in vivo animal studies.
Table 1: In Vitro Binding Affinities of Flortaucipir for MAO
| Target | Preparation | Ligand | IC50 (µM) | Kd (nM) | Bmax (pmol/mg protein) | Animal Model/Tissue |
| MAO-A | Human microsomal preparation | Flortaucipir | - | Low nanomolar affinity | - | In vitro |
| MAO-B | Human microsomal preparation | Flortaucipir | 1.3 (blocks safinamide (B1662184) binding) | Not detected | - | In vitro |
| MAO-B | Recombinant | [18F]THK5351 | - | 37 ± 1.8 | 49 ± 6.3 | In vitro |
Data sourced from in vitro binding assays.[1]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparability of preclinical studies using this compound.
In Vivo PET Imaging in Animal Models
While specific protocols vary between laboratories and scanner types, the following provides a general framework for this compound PET imaging in rodent models of tauopathy (e.g., P301S mice).
3.1.1. Animal Preparation:
-
Animals are typically anesthetized for the duration of the scan to minimize motion artifacts. Isoflurane is a commonly used anesthetic.
-
A tail-vein catheter is placed for the intravenous injection of the radiotracer.
-
Body temperature is maintained using a heating pad or lamp.
3.1.2. Radiotracer Administration:
-
A bolus injection of this compound is administered intravenously. The exact dose will depend on the animal model and scanner sensitivity.
3.1.3. PET Scan Acquisition:
-
Dynamic scanning is often performed to assess the kinetic profile of the tracer. A typical dynamic scan might last 60-90 minutes.
-
For quantitative analysis using methods like SUVR, a static scan is typically acquired at a later time point, often 80-100 minutes post-injection.[6]
-
Data is acquired in 3D list mode and subsequently reconstructed.
3.1.4. Image Reconstruction and Analysis:
-
Image reconstruction is performed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).
-
Attenuation correction is applied, often using a CT scan acquired on a PET/CT scanner.
-
The resulting PET images are co-registered with an anatomical imaging modality, such as MRI, for accurate region-of-interest (ROI) definition.
-
Quantitative analysis is performed to determine metrics like SUVR, using a reference region with low specific binding (e.g., cerebellum gray matter).[6]
Autoradiography
Autoradiography is a powerful ex vivo technique to visualize the distribution of radiotracers in tissue sections with high spatial resolution.
3.2.1. Tissue Preparation:
-
Animals are euthanized, and the brain is rapidly extracted and frozen.
-
Cryosections (typically 10-20 µm thick) are prepared and mounted on microscope slides.
3.2.2. Incubation:
-
The tissue sections are incubated with a solution containing this compound at a specific concentration.
-
To determine non-specific binding, a parallel set of sections is incubated with the radiotracer in the presence of a high concentration of a competing non-radioactive ligand.
3.2.3. Washing and Drying:
-
Following incubation, the sections are washed in buffer to remove unbound radiotracer.
-
The slides are then dried.
3.2.4. Imaging:
-
The dried sections are exposed to a phosphor imaging plate or autoradiographic film.
-
The resulting image provides a detailed map of the radiotracer binding sites.
Visualizations
Diagrams illustrating key processes and concepts can aid in the understanding of preclinical this compound evaluation.
Caption: A generalized workflow for a preclinical PET imaging study using this compound in an animal model.
Caption: Schematic illustrating the on-target and off-target binding of this compound.
Conclusion
The preclinical evaluation of this compound in animal models is a critical step in the development of novel therapeutics for tauopathies. A thorough understanding of its binding characteristics, including both on-target and off-target interactions, is paramount for the accurate interpretation of imaging data. The standardized experimental protocols outlined in this guide for in vivo PET imaging and ex vivo autoradiography provide a framework for conducting robust and reproducible preclinical studies. While quantitative data from animal models in the public domain remains somewhat limited, the available information underscores the utility of this compound as a tool for assessing tau pathology. Future preclinical research should aim to further characterize the quantitative profile of this tracer in a wider range of animal models to enhance its translational value.
References
- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Flortaucipir F-18: A Technical Guide to Understanding Alzheimer's Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flortaucipir F-18 is a radioactive diagnostic agent that has become an invaluable tool in the in vivo assessment of tau pathology, a key hallmark of Alzheimer's disease.[1][2] Administered intravenously, this tracer crosses the blood-brain barrier and selectively binds to aggregated tau protein in the form of neurofibrillary tangles (NFTs).[1][3][4] Positron Emission Tomography (PET) imaging utilizing this compound allows for the visualization, quantification, and longitudinal tracking of the density and distribution of these tau deposits in the brains of individuals with cognitive impairment being evaluated for Alzheimer's disease.[2][5] This technical guide provides a comprehensive overview of the role of this compound in elucidating the progression of Alzheimer's disease, detailing its mechanism of action, experimental protocols for its use, and quantitative data from key studies.
Introduction: The Significance of Tau Pathology in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of two key protein pathologies: extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4] While amyloid plaques are an early pathological feature, the density and distribution of NFTs correlate more closely with neuronal dysfunction, cognitive decline, and disease severity in Alzheimer's disease.[6]
Prior to the advent of tau PET tracers like this compound, the assessment of tau pathology was limited to postmortem brain tissue analysis.[5] this compound has revolutionized the field by enabling the non-invasive, longitudinal study of tau accumulation in living individuals. This capability is critical for early and differential diagnosis, monitoring disease progression, and evaluating the efficacy of novel anti-tau therapeutic interventions.[3][7]
Mechanism of Action of this compound
This compound, also known as [18F]AV-1451, is a second-generation PET radiotracer.[1] Its mechanism of action is centered on its high binding affinity for the paired helical filaments (PHFs) of aggregated tau protein that constitute NFTs.[3][4]
The key steps in its mechanism are as follows:
-
Intravenous Administration and Blood-Brain Barrier Penetration: this compound is administered intravenously and is designed to efficiently cross the blood-brain barrier to enter the central nervous system.[3]
-
Selective Binding to Aggregated Tau: Once in the brain, this compound exhibits high-affinity binding to the beta-sheet structures characteristic of PHF-tau.[3] This specificity allows for the differentiation of tau pathology from other protein aggregates, such as amyloid-beta plaques.[3]
-
Positron Emission and Detection: The fluorine-18 (B77423) radioisotope in the this compound molecule decays by positron emission.[4] These emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that travel in opposite directions and are detected by the PET scanner. This process allows for the three-dimensional mapping of the tracer's distribution in the brain.
It is important to note that while this compound has a strong affinity for the tau tangles found in Alzheimer's disease, it shows lower affinity for the tau isoforms present in other tauopathies like progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD).[8][9][10] Additionally, some off-target binding has been observed in regions with high concentrations of melanin, neuromelanin, and iron, as well as to monoamine oxidase A and B (MAO-A and MAO-B), although the impact of MAO binding on clinical interpretation is not considered significant.[4][11][12]
Signaling Pathway of Tau Pathology
Caption: Signaling pathway of tau pathology and this compound binding.
Experimental Protocols for this compound PET Imaging
Standardized protocols are crucial for the reliable acquisition and interpretation of this compound PET data. The following outlines a typical experimental workflow.
Participant Preparation
-
Informed Consent: All participants must provide written informed consent in accordance with institutional and regulatory guidelines.[13]
-
Hydration: Patients are instructed to be well-hydrated before and after the scan to facilitate tracer distribution and clearance.[6]
-
Fasting: No specific fasting requirements are typically needed.
Radiotracer Administration and Image Acquisition
-
Dosage: A standard intravenous dose of 370 MBq (10 mCi) of this compound is typically administered.[6][14][15]
-
Uptake Period: Following administration, there is an uptake period to allow for tracer distribution and binding in the brain.
-
Imaging Window: PET images are typically acquired for 20 minutes, starting 80 minutes after the intravenous injection.[6][14][15]
-
Scanner: A PET/CT or PET/MR scanner is used for image acquisition. A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.[6]
Image Processing and Analysis
-
Image Reconstruction: PET data are reconstructed using iterative algorithms, with corrections for attenuation, scatter, random coincidences, and radioactive decay.[16]
-
Co-registration: The PET images are co-registered with the individual's structural MRI (T1-weighted) to allow for accurate anatomical localization of tracer uptake.
-
Quantitative Analysis: The most common method for quantitative analysis is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves:
-
Region of Interest (ROI) Definition: ROIs are defined on the co-registered MRI for various brain regions.
-
Reference Region: A reference region with minimal specific binding, typically the cerebellar gray matter, is used for normalization.[8]
-
SUVR Calculation: The SUVR for a given ROI is calculated by dividing the mean tracer uptake in that ROI by the mean uptake in the reference region.
-
Experimental Workflow for this compound PET Study
Caption: Experimental workflow for a this compound PET study.
Quantitative Data on this compound in Alzheimer's Disease Progression
Longitudinal studies using this compound have provided valuable quantitative insights into the progression of tau pathology in Alzheimer's disease.
Table 1: Longitudinal Change in this compound SUVR over 18 Months
| Participant Group | Baseline Global Cortical SUVR (Mean ± SE) | 18-Month Change in Global Cortical SUVR (Least Squared Mean ± SE) | p-value |
| Amyloid-β Positive | 1.35 ± 0.04 | 0.0524 ± 0.0085 | < 0.0001 |
| Amyloid-β Negative | 1.18 ± 0.01 | 0.0007 ± 0.0024 | 0.7850 |
Data adapted from a multicenter longitudinal study.[14][15]
This data demonstrates a significant increase in tau burden, as measured by this compound SUVR, over 18 months in amyloid-positive individuals, but not in amyloid-negative individuals.[14][15] The study also found that the rate of tau accumulation was associated with the baseline tau burden.[14][15]
Table 2: Correlation of this compound SUVR with Cognitive Decline
| Brain Region | Correlation with Change in MMSE Score (β coefficient) | p-value |
| Temporal Meta-ROI (Baseline SUVR) | -0.29 | 0.008 |
| Temporal Meta-ROI (Change in SUVR) | -0.14 | < 0.001 |
MMSE: Mini-Mental State Examination. Data adapted from a study on the performance of a visual read method.[13]
These findings indicate that both higher baseline tau pathology and an increase in tau pathology over time, as measured by this compound in the temporal meta-ROI, are significantly associated with a prospective decline in cognitive performance.[13]
Table 3: this compound SUVR in Different Diagnostic Groups
| Diagnostic Group | Temporal Meta-ROI SUVR (Mean ± SD) |
| Cognitively Unimpaired (Amyloid-β Negative) | N/A |
| Cognitively Unimpaired (Amyloid-β Positive) | N/A |
| Mild Cognitive Impairment (MCI) / AD Dementia (Amyloid-β Positive) | 0.46 ± 0.26 (BPND) |
| Subjective Cognitive Decline (SCD) | 0.11 ± 0.10 (BPND) |
Role in Drug Development
This compound PET is playing an increasingly important role in the development of Alzheimer's disease therapeutics. Its applications include:
-
Patient Selection for Clinical Trials: Identifying individuals with evidence of tau pathology for enrollment in trials of anti-tau therapies.
-
Target Engagement and Pharmacodynamic Assessment: Demonstrating that a drug is reaching its intended target in the brain and having a biological effect.
-
Efficacy Endpoints: Serving as a biomarker to assess the ability of a therapeutic agent to slow or halt the progression of tau pathology.
Conclusion
This compound has emerged as a powerful and indispensable tool for understanding the role of tau pathology in the progression of Alzheimer's disease.[18] By providing a non-invasive window into the living brain, this radiotracer allows for the early and accurate detection of tau deposits, the longitudinal tracking of their accumulation, and the assessment of their relationship with cognitive decline.[3][19] The quantitative data derived from this compound PET studies are crucial for advancing our understanding of Alzheimer's disease pathophysiology and for accelerating the development of effective treatments. As research continues, the applications of this compound are expected to expand, further solidifying its place as a cornerstone of Alzheimer's disease research and clinical practice.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer's Association International Conference [alz.confex.com]
- 12. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Scholars@Duke publication: A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia. [scholars.duke.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. 18F-flortaucipir PET acquisition procedure [bio-protocol.org]
- 17. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. fortunejournals.com [fortunejournals.com]
The Discovery and Development of Flortaucipir F-18 (AV-1451): A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Flortaucipir F-18 (also known as AV-1451 and [¹⁸F]T807), marketed as Tauvid®, is a first-in-class radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs). The development of this compound represents a significant milestone in the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of this compound, including detailed experimental protocols, quantitative data, and a historical timeline of its progression from a promising compound to an FDA-approved diagnostic tool.
Introduction: The Unmet Need for a Tau-Specific PET Tracer
The neuropathological diagnosis of Alzheimer's disease is characterized by the presence of extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] While amyloid-beta imaging agents have been available for some time, the development of a reliable in vivo imaging agent for tau pathology was a critical unmet need. The spatiotemporal progression of NFTs, as described by the Braak staging system, correlates more closely with cognitive decline in AD than amyloid-beta burden. Therefore, a tau-specific PET tracer was sought to improve diagnostic accuracy, monitor disease progression, and serve as a biomarker in clinical trials for anti-tau therapies.
Discovery and Preclinical Development
This compound emerged from a class of pyrido-indole compounds and was initially discovered by Siemens Molecular Imaging Biomarker Research.[2] It was selected for its high binding affinity and selectivity for paired helical filament (PHF)-tau, the form of tau aggregates found in AD.[3] Avid Radiopharmaceuticals, a subsidiary of Eli Lilly and Company, further developed the compound for clinical use.[2]
In Vitro Characterization: Binding Affinity and Selectivity
This compound demonstrates a high affinity for PHF-tau, which is a combination of 3R and 4R tau isoforms.[4] Its binding affinity for tau aggregates found in other tauopathies, such as the predominantly 4R tau in Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), and the 3R tau in Pick's disease, is significantly lower.[5][6] Off-target binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been investigated, with studies indicating weak binding at micromolar concentrations.[7][8]
Table 1: In Vitro Binding Affinities of this compound
| Target | Ligand/Method | Binding Affinity (Kd or IC50) | Reference |
| PHF-tau (AD) | [¹⁸F]Flortaucipir Autoradiography | ~0.5 nM (Kd) | [9] |
| MAO-A | [¹⁸F]Flortaucipir vs. Clorgyline | 0.25 µM (IC50) | [7] |
| MAO-B | [¹⁸F]Flortaucipir vs. Safinamide | 1.3 µM (IC50) | [7][8] |
| 4R Tau (PSP, CBD) | [¹⁸F]Flortaucipir Autoradiography | Low affinity | [5][10] |
| 3R Tau (Pick's Disease) | [¹⁸F]Flortaucipir Autoradiography | No significant binding | [5] |
Experimental Protocol: In Vitro Autoradiography on Human Brain Tissue
This protocol is a representative method for assessing the binding of this compound to human brain tissue sections.
-
Tissue Preparation:
-
Obtain postmortem human brain tissue sections (10 µm thickness) from patients with confirmed AD and from healthy controls.
-
Fix the frozen sections in 100% methanol (B129727) at room temperature for 20 minutes.
-
Air-dry the sections.
-
-
Incubation:
-
Pre-incubate the sections in a buffer solution (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4) for 30 minutes at room temperature.
-
Incubate the sections with [¹⁸F]Flortaucipir (e.g., 0.74 MBq/ml or ~20 µCi/ml) in the same buffer for 150 minutes at room temperature.
-
For competition studies, co-incubate adjacent sections with an excess of non-radioactive Flortaucipir or inhibitors of potential off-target sites.
-
-
Washing:
-
Wash the sections in buffer to remove unbound radiotracer. Washing protocols can vary, with some using stringent conditions (e.g., with ethanol) to reduce non-specific binding.
-
-
Imaging:
-
Appose the dried sections to a phosphor imaging plate overnight.
-
Scan the imaging plate using a phosphor imager to visualize the distribution of radioactivity.
-
-
Analysis:
-
Quantify the signal intensity in different brain regions and compare the binding in AD tissue versus control tissue, and in the presence and absence of competitors.
-
Radiosynthesis of this compound
The automated radiosynthesis of this compound is a crucial step for its clinical application. The most common method involves a two-step, one-pot reaction starting from the precursor N-Boc-5-(trimethylstannyl)-7-(6-nitro-3-pyridinyl)-5H-pyrido[4,3-b]indole (AV1622).[2][5][11]
Experimental Protocol: Automated Radiosynthesis
The following is a typical automated radiosynthesis protocol using a synthesis module like the Synthra RNplus.[2][5][11]
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.
-
The [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂.₂.₂).
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile (B52724) under a stream of nitrogen or helium at elevated temperatures (e.g., 100-110°C).
-
-
Radiofluorination:
-
The precursor AV1622 (typically ~1 mg) dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) is added to the dried [¹⁸F]fluoride-K₂.₂.₂ complex.
-
The reaction mixture is heated at a high temperature (e.g., 110°C) for a short duration (e.g., 5 minutes) to facilitate the nucleophilic aromatic substitution.
-
-
Deprotection:
-
An acid (e.g., 3 N HCl) is added to the reaction mixture, which is then heated (e.g., 100°C for 5 minutes) to remove the Boc protecting group.
-
-
Purification:
-
The crude reaction mixture is neutralized and then purified using semi-preparative high-performance liquid chromatography (HPLC).
-
The fraction containing [¹⁸F]Flortaucipir is collected.
-
-
Formulation:
-
The collected fraction is diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the product.
-
The cartridge is washed with sterile water, and the final product is eluted with ethanol (B145695) and formulated in sterile saline for injection.
-
-
Quality Control:
-
The final product is tested for radiochemical purity (>99%), molar activity (typically 247.9-384.8 GBq/µmol), pH, and absence of residual solvents and endotoxins.[11]
-
Caption: Automated Radiosynthesis of this compound.
Clinical Development and Pivotal Trials
The clinical development of this compound involved several phases to establish its safety and efficacy as a diagnostic imaging agent.
Caption: Key Milestones in the Development of this compound.
Pivotal Phase 3 Study (A16)
The pivotal Phase 3 study (NCT02516046) was a key component of the New Drug Application (NDA) submitted to the FDA.[12][13][14]
-
Study Design: This was a PET-to-autopsy correlation study. It enrolled end-of-life patients with a range of cognitive statuses (from cognitively normal to dementia).[13] Participants underwent this compound PET imaging, and after their death, their brains were autopsied.[12]
-
Primary Endpoints: The study aimed to determine the correlation between the in vivo PET signal and the postmortem neuropathological assessment of tau pathology (Braak staging) and overall AD neuropathologic change.[13]
-
Results: The study met its primary endpoints, demonstrating that this compound PET imaging had high sensitivity and specificity for predicting advanced Braak stage (V/VI) tau pathology.[13]
Clinical PET Imaging Protocol
The following is a standardized protocol for this compound PET imaging in a clinical setting.
-
Patient Preparation: No special preparation is required. Patients should be well-hydrated.
-
Radiotracer Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of this compound is administered.[15]
-
Uptake Period: There is a waiting period of 80 to 100 minutes after injection to allow for sufficient uptake of the tracer in the brain and clearance from the blood.[16]
-
Image Acquisition: A 20-minute PET scan of the brain is acquired.[15] The patient should be positioned comfortably with their head stabilized to minimize motion artifacts.
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms. The uptake of the tracer is quantified using the Standardized Uptake Value Ratio (SUVR), typically with the cerebellar gray matter as the reference region.
Caption: Standardized Workflow for this compound PET Imaging.
Quantitative In Vivo Data
Clinical studies have consistently shown significantly higher this compound uptake in the brains of individuals with AD compared to healthy controls, particularly in regions known to accumulate tau pathology.
Table 2: Representative this compound SUVR Values in Clinical Studies
| Brain Region | Alzheimer's Disease (SUVR) | Healthy Controls (SUVR) | Reference |
| Entorhinal Cortex (Braak I/II) | Elevated | Baseline | [1] |
| Fusiform Cortex (Braak III) | Elevated | Baseline | [1] |
| Inferior Temporal Cortex (Braak IV) | Significantly Elevated | Baseline | [1] |
| Superior Parietal Cortex (Braak V) | Significantly Elevated | Baseline | [1] |
| Precentral Cortex (Braak VI) | Elevated in advanced stages | Baseline | [1] |
Note: SUVR values are relative and can vary based on the specific study population, image analysis methodology, and reference region used.
Regulatory Approval and Conclusion
Based on the robust data from the clinical development program, particularly the A16 pivotal study, the FDA granted approval for this compound (Tauvid®) in May 2020 for PET imaging of tau pathology in adult patients with cognitive impairment being evaluated for Alzheimer's disease.[4][12][17][18][19]
The discovery and development of this compound have provided a critical tool for the neuroscience research community and for clinicians involved in the diagnosis of Alzheimer's disease. It allows for the in vivo visualization of a key pathological hallmark of the disease, offering insights into disease mechanisms and serving as a valuable biomarker for the development of new therapies. Future research will continue to refine the use of this compound and other tau PET tracers in the early and differential diagnosis of neurodegenerative diseases.
References
- 1. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship Between 18F-Flortaucipir Uptake and Histologic Lesion Types in 4-Repeat Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation [inis.iaea.org]
- 9. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Lilly Announces Positive Phase 3 Results in Study of Flortaucipir PET Imaging Agent [prnewswire.com]
- 14. Lilly's tau PET tracer hits goals in late-phase trial | MedTech Dive [medtechdive.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Methodology for Quantitative Rapid Multi-Tracer PET Tumor Characterizations [thno.org]
- 19. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Flortaucipir (¹⁸F): A Technical Guide to its Specificity for Paired Helical Filament Tau
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of Flortaucipir (¹⁸F), a PET radiotracer for in vivo imaging of tau pathology. It consolidates key findings on its specificity for paired helical filament (PHF)-tau, off-target binding profile, and the experimental methodologies used for its validation.
Binding Affinity and Specificity for PHF-Tau
Flortaucipir (¹⁸F), also known as AV-1451 or T807, demonstrates high affinity and specificity for the aggregated tau protein found in neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease (AD). In vitro autoradiography studies on human brain tissue from AD patients have shown that the signal from Flortaucipir (¹⁸F) correlates significantly with the density of PHF-tau as determined by immunohistochemistry.[1] The binding affinity is reported to be in the low nanomolar range, with a dissociation constant (Kd) of approximately 0.5 nM for PHF-tau.[1]
While Flortaucipir (¹⁸F) is a robust biomarker for AD-related tau pathology, its affinity for tau aggregates in non-AD tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), is considerably lower.[2] This difference in binding is attributed to the distinct conformational structures of tau filaments in these disorders, which are primarily straight filaments as opposed to the paired helical filaments found in AD.
Quantitative Binding Data
The following tables summarize the quantitative data on the binding affinity and in vivo uptake of Flortaucipir (¹⁸F).
| Parameter | Value | Target | Method | Reference |
| Dissociation Constant (Kd) | ~0.5 nM | PHF-Tau (AD) | In Vitro Autoradiography | [1] |
| IC₅₀ | 1.3 µM | MAO-B | Competition Binding Assay | [3] |
Table 1: In Vitro Binding Affinities of Flortaucipir (¹⁸F)
| Brain Region | SUVR (AD vs. Controls) | Condition | Reference |
| Neocortical Regions | Significantly Higher | Alzheimer's Disease | [2] |
| Globus Pallidus | Elevated | Progressive Supranuclear Palsy | [4] |
| Basal Ganglia, Thalamus, Choroid Plexus | Elevated (Off-target) | Healthy Controls & AD | [5][6] |
Table 2: In Vivo Flortaucipir (¹⁸F) PET Standardized Uptake Value Ratios (SUVRs)
Off-Target Binding Profile
A critical aspect of any PET tracer is its off-target binding profile. Flortaucipir (¹⁸F) exhibits notable off-target binding to several brain structures, which can complicate the interpretation of PET images. This binding is observed in regions typically devoid of tau pathology in the early stages of AD.
Known off-target binding sites include:
-
Neuromelanin-containing cells: Substantia nigra.[2]
-
Melanin-containing cells: [2]
-
Choroid plexus: [6]
-
Meninges and skull: [7]
-
Monoamine Oxidase (MAO): While initial concerns were raised due to structural similarities with MAO inhibitors, subsequent studies suggest that binding to MAO-A and MAO-B is unlikely to significantly impact the PET signal in cortical regions relevant for AD diagnosis.[3]
The off-target binding in some of these regions has been shown to correlate with age.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the typical experimental protocols used to assess the specificity of Flortaucipir (¹⁸F).
In Vitro Autoradiography
This technique is used to visualize the binding of Flortaucipir (¹⁸F) on postmortem brain tissue sections.
Protocol:
-
Tissue Preparation: 10 µm-thick frozen human brain sections are mounted on glass slides.
-
Incubation: Slides are incubated with [¹⁸F]Flortaucipir (e.g., 10 μCi/ml in phosphate-buffered saline) for a defined period (e.g., 60 minutes) at room temperature.
-
Washing: To remove non-specifically bound tracer, slides are washed in a series of buffer solutions (e.g., PBS with and without ethanol) for varying durations.
-
Drying and Exposure: Slides are dried and exposed to a phosphor imaging plate or film for a specified time to detect the radioactive signal.
-
Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms are analyzed to quantify the tracer binding in different brain regions.
Immunohistochemistry (IHC) for Tau Pathology
IHC is performed on adjacent tissue sections to correlate the Flortaucipir (¹⁸F) binding signal with the actual presence of tau pathology.
Protocol:
-
Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites, often involving heat-induced epitope retrieval.
-
Blocking: Non-specific antibody binding is blocked using a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated tau, such as:
-
AT8: Recognizes tau phosphorylated at Ser202 and Thr205.
-
PHF-1: Recognizes tau phosphorylated at Ser396 and Ser404. Antibodies are typically diluted in a suitable buffer and incubated overnight at 4°C.[8]
-
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) or a fluorescent dye.
-
Microscopy: Stained sections are imaged using a microscope to assess the distribution and density of tau pathology.
In Vivo Positron Emission Tomography (PET) Imaging
PET imaging with Flortaucipir (¹⁸F) allows for the non-invasive visualization and quantification of tau pathology in living subjects.
Protocol:
-
Radiotracer Administration: A bolus of Flortaucipir (¹⁸F) (typically around 10 mCi) is injected intravenously.[9]
-
Uptake Period: A specific uptake period is allowed for the tracer to distribute and bind to its target in the brain.
-
Image Acquisition: Dynamic or static PET scans are acquired. A common acquisition window for static imaging is 80-100 minutes post-injection.[9][10]
-
Image Reconstruction: The raw PET data is reconstructed into 3D images using algorithms such as Ordered Subset Expectation Maximization (OSEM). Corrections for attenuation, scatter, and random coincidences are applied.
-
Image Analysis:
-
PET images are co-registered to the subject's anatomical MRI.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region with low specific binding, such as the cerebellar gray matter.
-
Kinetic modeling can be applied to dynamic scan data to estimate binding parameters like the distribution volume ratio (DVR).
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Binding profile of Flortaucipir (¹⁸F).
Caption: Workflow for validating Flortaucipir (¹⁸F).
References
- 1. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.alz.washington.edu [files.alz.washington.edu]
- 10. Assessment of Tau Pathology as Measured by 18F-THK5317 and 18F-Flortaucipir PET and Their Relation to Brain Atrophy and Cognition in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Flortaucipir F-18 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flortaucipir F-18 (also known as [18F]AV-1451 or [18F]T807) is a radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain.[1] Its primary indication is to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD).[2] The accumulation of NFTs, along with β-amyloid plaques, are the neuropathological hallmarks of AD.[3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound in the brain, detailing its mechanism of action, experimental protocols for its use in PET imaging, and quantitative data on its binding and distribution.
Mechanism of Action
This compound is a small indole (B1671886) molecule labeled with the radioactive isotope fluorine-18. Following intravenous administration, it crosses the blood-brain barrier and binds with high affinity to the paired helical filament (PHF) tau that constitutes NFTs in the brains of AD patients.[2][4] The dissociation constant (Kd) for this binding is 0.57 nM.[2] This specific binding allows for the in vivo visualization and quantification of tau pathology using PET.[4]
It is important to note that this compound also exhibits off-target binding to other structures in the brain, including neuromelanin, melanin, iron, and monoamine oxidase (MAO-A and MAO-B).[5][6][7] This can lead to signal in regions not typically associated with AD tau pathology, such as the basal ganglia, thalamus, and choroid plexus.[8]
Signaling Pathway of this compound Binding
Experimental Protocols
The following sections detail the standardized procedures for conducting this compound PET imaging studies.
Patient Preparation and Dosage
Patients are typically instructed to be well-hydrated before and after the scan.[9] The recommended dose of this compound is 370 MBq (10 mCi), administered as a bolus intravenous injection.[2]
Image Acquisition
PET imaging is initiated approximately 80 to 100 minutes after the administration of the radiotracer.[2][10] A 20-minute brain PET scan is typically acquired in three-dimensional (3D) mode.[9][10] For dynamic studies aimed at kinetic modeling, scanning may begin immediately after injection and continue for up to 130 minutes.[3][11]
Image Processing and Analysis
The acquired PET data is reconstructed with appropriate corrections. For quantitative analysis, the PET images are often co-registered with the patient's T1-weighted MRI to allow for the definition of volumes of interest (VOIs).[3]
Several methods are used for the quantitative analysis of this compound PET data:
-
Standardized Uptake Value Ratio (SUVR): This is a widely used semi-quantitative method. The SUVR is calculated by normalizing the tracer uptake in a target region to that of a reference region, typically the cerebellar crus or inferior cerebellar gray matter.[12][13] The optimal time window for SUVR calculation is generally considered to be 80-100 minutes post-injection.[3]
-
Kinetic Modeling: More complex analyses involve dynamic PET data and compartmental models to estimate parameters like the distribution volume ratio (DVR) and binding potential (BPND). The reversible two-tissue compartmental model (2T4k_VB) has been identified as a preferred model for describing the in vivo kinetics of this compound.[3] Various linearization and basis function approaches, such as the Logan plot, simplified reference tissue model (SRTM), and receptor parametric mapping (RPM), are also employed.[3][12]
Experimental Workflow
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacokinetics of this compound.
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Recommended Dose | 370 MBq (10 mCi) | [2] |
| Time to Imaging | 80 - 100 minutes post-injection | [2][10] |
| Blood Clearance | <10% of injected radioactivity at 5 min<5% of injected radioactivity at 10 min | [2] |
| Parent Compound in Circulation (80-100 min) | 28% - 34% | [2] |
| Primary Clearance Routes | Hepatobiliary and renal excretion | [2] |
Binding Characteristics
| Parameter | Value | Target | Reference |
| Dissociation Constant (Kd) | 0.57 nM | Paired Helical Filament (PHF) Tau | [2] |
| Binding in AD vs. Controls | Significantly higher in AD patients in tau-specific regions | Aggregated Tau | [3] |
| Off-Target Binding | Present in basal ganglia, thalamus, choroid plexus | Neuromelanin, MAO, Iron | [6][8] |
Quantitative Analysis Metrics in Alzheimer's Disease vs. Controls
| Metric | AD Patients (Mean ± SD) | Controls (Mean ± SD) | Brain Region | Reference |
| BPND | 0.46 ± 0.25 | 0.06 ± 0.21 | Entorhinal Cortex | [14] |
| BPND | 0.46 ± 0.26 | 0.11 ± 0.10 | Braak III–IV | [14] |
| BPND | 0.38 ± 0.29 | 0.07 ± 0.07 | Braak V–VI | [14] |
| SUVR (High Tau Threshold) | > 1.46 | - | AD-signature weighted neocortical | [15] |
BPND: Non-displaceable Binding Potential; SUVR: Standardized Uptake Value Ratio
Conclusion
This compound is a valuable tool for the in vivo assessment of tau pathology in the brain. Understanding its pharmacokinetic profile, including its specific binding to NFTs and its known off-target binding, is crucial for accurate image interpretation and quantitative analysis. The standardized protocols for patient preparation, dose administration, and image acquisition, coupled with appropriate quantitative analysis methods, ensure the reliable and reproducible use of this compound in both research and clinical settings. This technical guide provides a foundational understanding for professionals involved in the use of this important neuroimaging agent.
References
- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Spatially constrained kinetic modeling with dual reference tissues improves 18F-Flortaucipir PET in studies of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Flortaucipir F-18: A Technical Guide for Researchers in Early-Stage Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of two key pathological protein aggregates: extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] While Aβ pathology is an early event, the spatial and temporal progression of tau pathology, particularly in the neocortex, correlates more closely with neuronal dysfunction, neurodegeneration, and the severity of cognitive impairment.[1][3][4][5] The development of in-vivo biomarkers for these pathologies has revolutionized the field, enabling a shift from a syndromal to a biological definition of AD.[6]
Flortaucipir F-18 (also known as ¹⁸F-AV-1451 or Tauvid™) is a radioactive diagnostic agent that binds with high affinity to the paired helical filament (PHF) tau found in the NFTs of Alzheimer's disease.[4][7][8] Approved by the U.S. Food and Drug Administration (FDA) in 2020, it is the first and only approved PET tracer for estimating the density and distribution of aggregated tau NFTs in the brains of adult patients with cognitive impairment being evaluated for AD.[1][2][3][9][10][11] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism, quantitative data, experimental protocols, and its application as a biomarker in early-stage AD research.
Mechanism of Action
This compound is a fluorine-18 (B77423) labeled small molecule designed to cross the blood-brain barrier.[12] Once in the brain, it selectively binds to the β-sheet structures characteristic of PHF-tau aggregates that form NFTs.[12] This binding allows for the non-invasive visualization and quantification of the brain's tau pathology burden using Positron Emission Tomography (PET).[12] The spatiotemporal pattern of this compound uptake on a PET scan generally follows the well-established Braak staging of tau pathology, which begins in the transentorhinal cortex (Braak stages I/II), progresses to limbic regions (stages III/IV), and finally spreads throughout the neocortex in advanced stages (stages V/VI).[5][13]
Data Presentation
Quantitative analysis of this compound PET data is crucial for staging disease, tracking progression, and assessing therapeutic efficacy. Below are summaries of key quantitative findings from various studies.
Table 1: Diagnostic Performance (Autopsy-Confirmed)
This table summarizes the sensitivity and specificity of visual interpretation of this compound PET scans for predicting advanced tau pathology (Braak stage V/VI) and a high level of AD neuropathologic change (ADNC) at autopsy.
| Study Cohort | Pathological Endpoint | Sensitivity | Specificity | Citation(s) |
| A16 Primary Cohort | Braak Stage V/VI | 92.3% - 100.0% | 52.0% - 92.0% | [14] |
| A16 Primary Cohort | High ADNC | 94.7% - 100.0% | 50.0% - 92.3% | [14] |
| Replicated Study (n=82) | Braak Stage V/VI | 92.3% | 80.0% | |
| Replicated Study (n=82) | High ADNC | 94.7% | 80.8% |
Table 2: Correlation with Postmortem Tau Pathology
This table presents Spearman's rank correlation coefficients (rs) between regional in-vivo this compound uptake and postmortem tau pathology quantified via immunohistochemistry (AT8) and silver staining (Gallyas).
| Postmortem Measure | Staining Method | Spearman's rs | p-value | Citation(s) |
| Tau-Positive Neurites | AT8 | 0.87 | < .001 | [15] |
| Tau-Positive Neurites | Gallyas | 0.92 | < .001 | [15] |
| Intrasomal Tau Tangles | AT8 | 0.65 | .01 | [15] |
| Intrasomal Tau Tangles | Gallyas | 0.84 | < .001 | [15] |
| Total Tau Burden | AT8 | 0.84 | < .001 | [15] |
| Total Tau Burden | Gallyas | 0.82 | < .001 | [15] |
Notably, no significant correlations were found between this compound uptake and β-amyloid pathology.[15]
Table 3: Longitudinal Change in this compound Signal
This table describes the longitudinal changes in this compound Standardized Uptake Value Ratio (SUVR) over an 18-month period in amyloid-β positive (Aβ+) and negative (Aβ-) individuals.
| Subject Group | Mean Change in Global SUVR (18 months) | Standard Error | p-value | Key Finding | Citation(s) |
| Amyloid-β Positive (Aβ+) | 0.0524 | 0.0085 | < 0.0001 | Significant increase in tau burden. | [16] |
| Amyloid-β Negative (Aβ-) | 0.0007 | 0.0024 | 0.7850 | No significant change in tau burden. | [16] |
Longitudinal studies also show that both baseline tau burden and the rate of change in Flortaucipir SUVR are significantly associated with cognitive decline.[16][17]
Experimental Protocols
Standardized protocols are essential for the reliable and reproducible use of this compound as a biomarker.
Protocol 1: this compound PET Image Acquisition
This protocol outlines the standard procedure for patient preparation and PET imaging.
-
Patient Preparation:
-
Patients are instructed to be well-hydrated before and after the scan.[3]
-
No specific dietary restrictions (e.g., fasting) are required.
-
-
Radiotracer Administration:
-
Uptake Period:
-
Patient Positioning:
-
The patient is positioned supine on the scanner bed with their head in a holder to minimize movement. The head should be straight with the orbitomeatal line perpendicular to the imaging table.[3]
-
-
Image Acquisition:
Protocol 2: Image Processing and SUVR Quantification
This protocol describes the steps to process the raw PET data into interpretable quantitative values.
-
Image Reconstruction:
-
PET data is reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (from CT), scatter, and decay.[3]
-
-
Image Registration:
-
The reconstructed PET image is co-registered to a corresponding structural MRI (T1-weighted) of the patient to improve anatomical localization.
-
-
Reference Region Selection:
-
The cerebellar gray matter is the most commonly used reference region for calculating SUVRs, as it is relatively free of specific tau pathology in AD.[19]
-
-
SUVR Calculation:
-
Standardized Uptake Value (SUV) is calculated for all voxels.
-
SUVR is then calculated by dividing the SUV of each voxel or region of interest (ROI) by the mean SUV of the cerebellar gray matter reference region.
-
SUVR = (Mean activity in ROI / Injected dose) / (Mean activity in Reference Region / Injected dose) = Mean activity in ROI / Mean activity in Reference Region.
-
-
Region of Interest (ROI) Analysis:
-
Anatomical ROIs corresponding to Braak stages (e.g., entorhinal cortex, temporal lobe, parietal and frontal regions) are defined on the co-registered MRI.[4]
-
Mean SUVR values are calculated for these ROIs to provide a quantitative measure of tau burden in specific brain areas.
-
-
Partial Volume Correction (PVC) (Optional but Recommended):
Relationship Between Pathologies and Clinical Decline
This compound has been instrumental in elucidating the relationship between Aβ, tau, and cognitive decline. Elevated Aβ is a strong predictor of subsequent tau accumulation.[13] In amyloid-positive individuals, the increased tau burden, as measured by Flortaucipir, is then strongly associated with neurodegeneration (atrophy) and cognitive decline.[16][17][20]
Limitations and Off-Target Binding
Despite its utility, this compound has known limitations that researchers must consider.
-
Off-Target Binding: The tracer exhibits off-target binding in several areas, which can complicate image interpretation, particularly in regions expected to have low tau pathology.[1] Known sites include:
-
Specificity for Tau Isoforms: Flortaucipir binds with high affinity to the 3R/4R mixed tau isoforms found in AD.[18] However, its binding is significantly lower or absent for the tau aggregates found in non-AD tauopathies like Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD), limiting its utility for differential diagnosis of these conditions.[19][25]
-
Sensitivity in Early Stages: The tracer's ability to reliably detect the earliest stages of tau pathology (Braak I-II), which are confined to the entorhinal cortex, may be limited and is an area of ongoing research.[25][26]
Conclusion
This compound is a validated and powerful biomarker for the in-vivo assessment of PHF-tau pathology in Alzheimer's disease.[13] Its strong correlation with postmortem neuropathology and its ability to predict cognitive decline make it an indispensable tool for researchers, scientists, and drug development professionals.[1][15] It enables more accurate patient selection for clinical trials, objective monitoring of disease progression, and the assessment of target engagement for anti-tau therapeutics. While researchers must remain aware of its limitations, particularly off-target binding and specificity, the standardized application of this compound PET imaging continues to advance our understanding of the pathophysiology of early-stage Alzheimer's disease and accelerates the development of novel treatments.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical validity of increased cortical uptake of [18F]flortaucipir on PET as a biomarker for Alzheimer's disease in the context of a structured 5-phase biomarker development framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. curealz.org [curealz.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scholars@Duke publication: A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia. [scholars.duke.edu]
- 17. A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation of In Vivo [18F]Flortaucipir With Postmortem Alzheimer Disease Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases [escholarship.org]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Standardized Flortaucipir F-18 PET Imaging Protocol for Clinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging with Flortaucipir F-18 (also known as [18F]AV-1451 or Tauvid™) is a critical tool in the clinical evaluation of Alzheimer's disease (AD) and other tauopathies.[1][2][3][4] this compound is a radiopharmaceutical agent that binds to aggregated tau neurofibrillary tangles (NFTs), a core pathological hallmark of AD.[1][3][5][6][7] Its use in PET imaging allows for the in vivo visualization, quantification, and assessment of the distribution of tau pathology in the brain.[1][5][8] Standardization of imaging protocols is paramount in multicenter clinical trials to ensure data consistency, comparability, and reliability for diagnostic purposes, disease staging, and monitoring treatment efficacy.[2] This document provides a detailed, standardized protocol for this compound PET imaging in the context of clinical trials, based on guidelines from regulatory bodies and major research consortia.
Key Experimental Protocols
Patient Preparation
Proper patient preparation is crucial to minimize artifacts and ensure the quality of the PET scan.
Protocol:
-
Informed Consent: All participants must provide written informed consent before any trial-related procedures are initiated.
-
Patient Comfort: To minimize head movement during the scan, patients should be made comfortable. Head restraints, such as tape or other flexible materials, may be used.
-
Fasting: While specific dietary restrictions are not as stringent as for FDG-PET, it is good practice for patients to be well-hydrated. Site-specific instructions regarding food and drink intake prior to the scan should be followed consistently.
-
Sedation: Sedation is generally not recommended as it can affect brain function. However, it may be considered in patients with significant anxiety or movement disorders that could compromise image quality. The decision to use sedation should be made on a case-by-case basis and documented.
Tracer Administration and Imaging Acquisition
The following table summarizes the key quantitative parameters for this compound administration and PET image acquisition.
| Parameter | Recommended Value | Notes |
| Radiotracer | This compound | Also known as [18F]AV-1451 or Tauvid™. |
| Administered Activity | 370 MBq (10 mCi) | Administered as a single intravenous bolus injection.[9] |
| Uptake/Waiting Period | 80 - 100 minutes | Time between tracer injection and the start of the PET scan.[10][11] |
| PET Acquisition Duration | 20 minutes | A 20-minute scan is typically sufficient.[10] |
| Patient Positioning | Supine with head centered | The brain, including the cerebellum, should be within the scanner's field of view.[10] |
| Image Reconstruction | Iterative Reconstruction | Should include attenuation correction. Co-registration with a recent CT or MRI is recommended for anatomical localization.[10] |
Image Processing and Analysis
Both qualitative (visual read) and quantitative (SUVR) methods are employed for the analysis of this compound PET scans.
Visual Interpretation: A positive scan, indicative of the presence of tau NFTs, is characterized by increased neocortical activity, particularly in the posterolateral temporal, occipital, or parietal/precuneus regions.[10] The U.S. Food and Drug Administration (FDA) has approved a visual read method for clinical use.[5][12]
Quantitative Analysis (SUVR): Standardized Uptake Value Ratio (SUVR) is a widely used semi-quantitative measure.[2]
Protocol:
-
Co-registration: The PET image is co-registered to a corresponding structural MRI (T1-weighted) of the patient.[13]
-
Region of Interest (ROI) Definition: Anatomical ROIs are defined on the patient's MRI. For AD-related tau pathology, key ROIs include the temporal, parietal, and occipital lobes.
-
Reference Region: The cerebellar gray matter is typically used as the reference region to calculate SUVR.[14]
-
SUVR Calculation: SUVR is calculated as the ratio of the mean tracer uptake in a target ROI to the mean uptake in the reference region.
Data Presentation
The following table summarizes key quantitative parameters for this compound PET imaging derived from various clinical trial protocols and guidelines.
| Parameter | Alzheimer's Disease Neuroimaging Initiative (ADNI) Protocol | European Medicines Agency (EMA) Guideline | General Clinical Trial Consensus |
| Tracer Dose | 10 mCi | Not explicitly specified, but refers to standard diagnostic doses. | 185 to 370 MBq (5 to 10 mCi)[11] |
| Uptake Time | 80-100 minutes[13][15] | Approximately 80 minutes[8][10] | 80-100 minutes[11] |
| Scan Duration | 20 minutes (e.g., 4 x 5-minute frames) | 20 minutes[10] | 20 minutes |
| Reference Region for SUVR | Cerebellar Gray Matter[13] | Not explicitly specified for quantification, focuses on visual interpretation. | Inferior Cerebellar Gray Matter[14] |
| Image Processing Software | e.g., Statistical Parametric Mapping (SPM)[13] | Not specified. | Various (e.g., PMOD, SPM)[13] |
Visualizations
The following diagrams illustrate the standardized workflow for this compound PET imaging in a clinical trial setting and the logical relationship for scan interpretation.
Caption: Standardized workflow for this compound PET imaging in clinical trials.
Caption: Logical flow for the interpretation of this compound PET scan results.
References
- 1. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. investor.lilly.com [investor.lilly.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tauvid | European Medicines Agency (EMA) [ema.europa.eu]
- 9. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 10. ema.europa.eu [ema.europa.eu]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. neurology.org [neurology.org]
- 13. Assessment of Tau Pathology as Measured by 18F-THK5317 and 18F-Flortaucipir PET and Their Relation to Brain Atrophy and Cognition in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.alz.washington.edu [files.alz.washington.edu]
Application Notes and Protocols for Kinetic Modeling of Flortaucipir F-18 PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flortaucipir F-18 (also known as [18F]AV-1451 or Tauvid™) is a positron emission tomography (PET) radiotracer used for the in vivo visualization and quantification of tau neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3][4][5] Accurate and reproducible quantification of this compound uptake is crucial for diagnostic purposes, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[6] This document provides detailed application notes and protocols for the kinetic modeling of this compound PET data.
Kinetic modeling is essential for deriving quantitative parameters that reflect the underlying physiological processes, such as tracer delivery and specific binding to tau aggregates. While simpler methods like the Standardized Uptake Value Ratio (SUVR) are widely used for their practicality, more complex models can provide more accurate and reliable quantification, especially in longitudinal studies or clinical trials where sensitivity to change is critical.[1][3][6]
Overview of Kinetic Modeling Techniques
Several kinetic modeling techniques have been applied to this compound PET data, ranging from simplified non-invasive methods to more complex compartmental models requiring arterial blood sampling. The choice of method often depends on the research question, available data, and the desired level of quantification.
Key Kinetic Models:
-
Standardized Uptake Value Ratio (SUVR): A semi-quantitative measure that is simple to implement and does not require arterial blood sampling.[1][3][6] It is calculated as the ratio of tracer uptake in a region of interest (ROI) to that in a reference region with negligible specific binding.
-
Reference Tissue Models (RTMs): These models use the time-activity curve (TAC) from a reference region as an input function, thereby avoiding the need for arterial cannulation.[7][8]
-
Simplified Reference Tissue Model (SRTM/SRTM2): A widely used RTM that estimates the binding potential relative to non-displaceable tissue uptake (BPND) and the relative tracer delivery (R1).[2][9][10]
-
Logan Graphical Analysis (Reference Logan): A graphical method that provides an estimate of the distribution volume ratio (DVR), which is linearly related to BPND (DVR = BPND + 1).[2][9][11][12]
-
-
Plasma Input Models: These models use a metabolite-corrected arterial plasma input function to provide the most accurate quantification of tracer kinetics.
Quantitative Data Summary
The following tables summarize typical quantitative outcomes from this compound PET studies using different kinetic models. These values can serve as a reference for researchers analyzing their own data.
Table 1: Comparison of Kinetic Modeling Outcomes in Alzheimer's Disease (AD) vs. Healthy Controls (HC)
| Parameter | Kinetic Model | Region of Interest | AD Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | Reference |
| SUVR | SUVR (80-100 min) | Temporal Meta-ROI | 1.35 ± 0.25 | 1.05 ± 0.10 | [17] |
| Inferior Temporal | 1.42 ± 0.31 | 1.08 ± 0.12 | [18] | ||
| DVR | SRTM2 | Inferior Temporal | 1.51 ± 0.42 | 1.10 ± 0.15 | [2] |
| Logan Plot | Inferior Temporal | 1.56 ± 0.45 | 1.12 ± 0.16 | [2] | |
| BPND | SRTM2 | Temporal Meta-ROI | 0.30 ± 0.15 | 0.05 ± 0.08 | [19] |
| RPM | Temporal Meta-ROI | 0.32 ± 0.16 | 0.06 ± 0.07 | [19] | |
| VT | 2T4k_VB | Gray Matter | 6.8 ± 1.5 | 5.2 ± 1.2 | [3][19] |
Note: Values are illustrative and can vary based on the specific cohort, image acquisition, and processing pipeline.
Table 2: Performance Comparison of Different Kinetic Models
| Comparison | Metric | Model 1 | Model 2 | Result | Reference |
| Correlation with BPND | R² | SUVR (80-100 min) | BPND (2TCM) | > 0.93 | [1] |
| Correlation with DVR | r² | SUVR (80-100 min) | DVR (NLR) | 0.91 | [19] |
| r² | BPND (RPM) | DVR (NLR) | 0.95 | [19] | |
| Bias vs. DVR | % Difference | SUVR (80-100 min) | DVR (NLR) | Overestimation, dependent on binding level | [6][19] |
| Test-Retest Variability | % | SUVR | ~5% | ||
| % | BPND (SRTM) | ~7% |
Experimental Protocols
This section provides detailed protocols for data acquisition and analysis using the key kinetic modeling techniques.
PET Data Acquisition
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to tracer injection.
-
A comfortable and quiet environment should be maintained to minimize patient anxiety and movement.
-
-
Tracer Administration:
-
Administer a bolus injection of approximately 370 MBq (10 mCi) of this compound intravenously.[20]
-
-
Dynamic PET Scanning:
-
Static PET Scanning (for SUVR):
-
Arterial Blood Sampling (for Plasma Input Models):
-
If using a plasma input model, arterial blood samples should be collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.
-
Image Preprocessing
-
Motion Correction:
-
All dynamic frames should be co-registered to a reference frame (e.g., an average of the initial frames) to correct for patient motion during the scan.
-
-
Co-registration with MRI:
-
Region of Interest (ROI) Definition:
-
ROIs are defined on the co-registered MRI using an automated anatomical labeling atlas (e.g., Desikan-Killiany atlas) or manually drawn.[10]
-
Time-activity curves (TACs) for each ROI are then extracted from the dynamic PET data.
-
Kinetic Modeling Protocols
-
Reference Region Selection:
-
SUVR Calculation:
-
Calculate the average tracer uptake in the target ROI and the reference region over the 80-100 minute post-injection window.
-
SUVR = (Mean uptake in target ROI) / (Mean uptake in reference region).
-
-
Input Data:
-
Target ROI TAC and reference region TAC.
-
-
Model Fitting:
-
Fit the SRTM2 model to the TACs using a non-linear regression algorithm. The model estimates three parameters: R1 (relative tracer delivery), k2 (rate constant for tracer washout from the tissue), and BPND.
-
-
Outcome Parameter:
-
The primary outcome is the Binding Potential (BPND), which reflects the density of available tau binding sites.
-
-
Input Data:
-
Target ROI TAC and reference region TAC.
-
-
Graphical Plot:
-
Transform the TAC data into a linear equation.
-
Plot ∫₀ᵗ C_ROI(τ)dτ / C_ROI(t) versus ∫₀ᵗ C_ref(τ)dτ / C_ROI(t), where C_ROI and C_ref are the concentrations in the target and reference regions, respectively.
-
-
Parameter Estimation:
-
After an initial equilibration time (t*), the plot becomes linear.
-
The slope of the linear portion of the plot represents the Distribution Volume Ratio (DVR).
-
-
Input Data:
-
Metabolite-corrected arterial plasma input function and target ROI TAC.
-
-
Model Fitting:
-
Fit the 2TCM to the data using a non-linear regression algorithm. The model estimates four rate constants (K1, k2, k3, k4) and the blood volume fraction (VB).
-
-
Outcome Parameters:
-
Volume of Distribution (VT): Represents the total distribution of the tracer in the tissue.
-
Binding Potential (BPND): Can be calculated from the rate constants (BPND = k3/k4).
-
Visualizations
Experimental Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Spatially constrained kinetic modeling with dual reference tissues improves 18F-Flortaucipir PET in studies of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive Standardised Uptake Value for Verification of the Use of Previously Validated Reference Region for [18F]Flortaucipir and [18F]Florbetapir Brain PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive Standardised Uptake Value for Verification of the Use of Previously Validated Reference Region for [18F]Flortaucipir and [18F]Florbetapir Brain PET Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spatially constrained kinetic modeling with dual reference tissues improves 18F-flortaucipir PET in studies of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 11. Comparative evaluation of Logan and relative-equilibrium graphical methods for parametric imaging of dynamic [18F]FDDNP PET determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of Logan and relative-equilibrium graphical methods for parametric imaging of dynamic [18F]FDDNP PET determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Performance of a [18F]Flortaucipir PET Visual Read Method Across the Alzheimer Disease Continuum and in Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flortaucipir PET uncovers relationships between tau and β-amyloid in aging, primary age related tauopathy, and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Parametric Estimation of Reference Signal Intensity for Semi-Quantification of Tau Deposition: A Flortaucipir and [18F]-APN-1607 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A multicenter comparison of [18F]flortaucipir, [18F]RO948, and [18F]MK6240 tau PET tracers to detect a common target ROI for differential diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. adni.bitbucket.io [adni.bitbucket.io]
Application Notes and Protocols for Longitudinal Flortaucipir F-18 PET Imaging in Tau Accumulation Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Flortaucipir F-18 Positron Emission Tomography (PET) for the longitudinal tracking of tau protein accumulation in the brain. This compound, the first FDA-approved tau PET tracer, is a critical tool in Alzheimer's disease (AD) research and clinical trials, enabling the in vivo quantification of changes in tau pathology over time.[1][2][3]
Introduction
Tau pathology is a hallmark of Alzheimer's disease and other neurodegenerative disorders.[4] The ability to non-invasively monitor its progression is crucial for understanding disease mechanisms, developing therapeutic interventions, and assessing treatment efficacy in clinical trials.[1][2] Longitudinal this compound PET imaging allows for the repeated measurement of tau deposition in the same individuals over time, providing valuable insights into the dynamics of tau accumulation.
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal studies using this compound PET to track tau accumulation. These studies highlight the annual rate of change in this compound uptake, typically measured as the Standardized Uptake Value Ratio (SUVR), across different patient populations and brain regions.
Table 1: Annualized Percentage Change in this compound SUVR by Diagnostic Group
| Diagnostic Group | Brain Region(s) | Mean Annualized % Change in SUVR | Study Follow-up | Reference |
| Amyloid-β Negative Cognitively Unimpaired | Most brain regions | Minimal change | 18 months | [5] |
| Amyloid-β Positive Cognitively Unimpaired | Temporal regions, Posterior Cingulate | ~0.5% | 18 months | [5] |
| Amyloid-β Positive Cognitively Impaired (MCI/AD) | Most brain regions | ~3% | 18 months | [5] |
| Subjective Cognitive Decline (SCD) | Average across regions | 1.08% | 2 years | [1][6] |
| Alzheimer's Disease (AD) | Average across regions | 2.73% | 2 years | [1][6] |
Table 2: Comparison of Quantitative Parameters in a 2-Year Longitudinal Study
| Parameter | Subjective Cognitive Decline (SCD) | Alzheimer's Disease (AD) |
| Annualized % Change in SUVR | 1.08% | 2.73% |
| Annualized % Change in DVR (BPND + 1) | 1.28% | 2.52% |
| Test-Retest Repeatability (SUVR) | 3.05% (1.28–5.52) | 3.05% (1.28–5.52) |
| Test-Retest Repeatability (DVR) | 1.98% (0.78–3.58) | 1.98% (0.78–3.58) |
DVR (Distribution Volume Ratio) and BPND (Nondisplaceable Binding Potential) are fully quantitative measures derived from dynamic PET scans, while SUVR is a semi-quantitative measure from a static PET scan.[1][6]
Experimental Protocols
This section outlines the key experimental protocols for conducting longitudinal this compound PET imaging studies.
Participant Selection and Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for participant enrollment based on the research question. This may include age, clinical diagnosis (e.g., cognitively unimpaired, mild cognitive impairment, Alzheimer's disease), and amyloid status as determined by amyloid PET or cerebrospinal fluid (CSF) analysis.[7][8]
-
Informed Consent: Obtain written informed consent from all participants or their legally authorized representatives.
-
Pre-imaging Assessments: Conduct baseline assessments, including clinical and cognitive evaluations (e.g., Mini-Mental State Examination - MMSE), and MRI scans to rule out other CNS lesions and for PET image processing.[5][8]
-
Participant Instructions: Instruct participants to fast for at least 4-6 hours prior to tracer injection to ensure stable glucose metabolism. Water is permitted.
This compound Tracer Administration
-
Dosage: Administer an intravenous bolus injection of approximately 370 MBq (10 mCi) of this compound.[5][9]
-
Flushing: Flush the catheter with sterile saline immediately after the injection to ensure the full dose is delivered.
PET Imaging Acquisition
Two primary acquisition protocols are used: static and dynamic.
1. Static Acquisition (for SUVR Calculation)
-
Uptake Period: Allow for an uptake period of 80-100 minutes post-injection.[10]
-
Scan Duration: Acquire PET data for 20 minutes (e.g., 4 x 5-minute frames).[10]
-
Rationale: This method is more common in clinical settings due to its shorter scan time and patient comfort.[6] SUVR is calculated from this static scan.[1][6]
2. Dynamic Acquisition (for BPND/DVR Calculation)
-
Scan Initiation: Start the PET scan simultaneously with the tracer injection.[11]
-
Scan Duration: Acquire data for a longer duration, for example, up to 130 minutes.[11] This may involve a break for patient comfort.[6]
-
Rationale: Dynamic scanning allows for the measurement of the tracer's kinetics, enabling the calculation of fully quantitative parameters like BPND and DVR, which are less susceptible to blood flow changes.[1][6]
Image Processing and Analysis
-
Image Reconstruction: Reconstruct PET data using scanner-specific protocols, often with iterative reconstruction algorithms (e.g., OSEM).[5]
-
Motion Correction: Correct for head motion during the scan.[10]
-
Co-registration: Co-register the PET images to the participant's T1-weighted MRI scan.[10]
-
Reference Region: Define a reference region, typically the cerebellar gray matter, for calculating SUVR.[10]
-
SUVR Calculation: Normalize the voxel-wise PET values by the mean uptake in the reference region to generate SUVR images.[10]
-
Region of Interest (ROI) Analysis: Extract mean SUVR values from predefined ROIs corresponding to different brain regions or Braak stages.[12]
Visualizations
The following diagrams illustrate key workflows and concepts in longitudinal this compound PET imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. curealz.org [curealz.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Application of Flortaucipir (¹⁸F) in Non-Alzheimer's Tauopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir (¹⁸F), also known as ¹⁸F-AV-1451, is a positron emission tomography (PET) radiotracer initially developed and validated for the in vivo imaging of tau neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). Its high affinity for the paired helical filaments (PHFs) of tau, which are composed of both 3-repeat (3R) and 4-repeat (4R) tau isoforms, has made it a valuable biomarker in AD research and clinical trials.[1][2] However, the landscape of tauopathies is diverse, encompassing a range of neurodegenerative disorders characterized by the aggregation of different tau isoforms. Non-Alzheimer's tauopathies, such as Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), are primarily 4R tauopathies with straight filament structures, while others involve 3R tau.[3]
The utility of Flortaucipir (¹⁸F) in these non-AD tauopathies is complex and an area of active investigation. While in vitro studies consistently show low affinity of Flortaucipir for the straight tau filaments found in PSP and CBD, in vivo PET studies have reported detectable signals in brain regions known to be affected by these conditions.[1][4] This discrepancy highlights both the potential and the limitations of using Flortaucipir (¹⁸F) in the differential diagnosis and characterization of non-AD tauopathies. These notes provide an overview of the current applications, quantitative findings, and standardized protocols for utilizing Flortaucipir (¹⁸F) in this challenging research area.
Application Notes
Progressive Supranuclear Palsy (PSP)
In vivo studies in patients with PSP consistently show elevated Flortaucipir (¹⁸F) uptake in subcortical regions characteristic of PSP pathology.[4]
-
Key Regions of Tracer Uptake: Increased signal is observed bilaterally in the globus pallidus, putamen, subthalamic nucleus, midbrain, and dentate nucleus when compared to healthy controls and patients with Parkinson's disease.[4]
-
Diagnostic Utility: The globus pallidus has emerged as a key region for distinguishing PSP from controls and Parkinson's disease, demonstrating good diagnostic potential at a group level.[4]
-
Correlation with Severity: A notable limitation is the lack of correlation between the magnitude of Flortaucipir (¹⁸F) uptake and the clinical severity of PSP, as measured by scales like the PSP Rating Scale (PSPRS).[4][5] Furthermore, the tracer does not appear to accurately support the neuropathological staging of PSP in vivo.[5][6]
-
Binding Discrepancy: The elevated in vivo signal contrasts with postmortem autoradiography studies that report low to negligible binding of Flortaucipir to the 4R straight tau filaments that define PSP pathology.[4][7] The precise reasons for this in vivo signal remain under investigation but may relate to binding to a specific conformation of tau aggregates or off-target binding.
Corticobasal Degeneration (CBD)
The application of Flortaucipir (¹⁸F) in CBD has yielded more variable results compared to PSP. While some correspondence between in vivo imaging and post-mortem tau pathology has been noted in individual cases, the tracer's sensitivity and specificity are limited.[8]
-
Tracer Uptake Patterns: Elevated tracer retention has been observed in some patients, though patterns can be heterogeneous. One case with a clinical PSP presentation but a pathological diagnosis of CBD showed a good match between in vivo Flortaucipir signal and post-mortem tau pathology in PSP-related brain structures.[4]
-
Histological Correlation: Studies attempting to correlate regional Flortaucipir uptake with specific histological lesion types in 4R tauopathies (including CBD and PSP) have not found a strong differential affinity for tangles, threads, or astrocytic lesions.[9]
Frontotemporal Dementia (FTD) Spectrum & MAPT Mutations
The utility of Flortaucipir (¹⁸F) in FTD is complicated by its significant pathological heterogeneity, which includes both tauopathies and TDP-43 proteinopathies.
-
MAPT Mutation Carriers: The tracer shows the most promise in individuals with specific mutations in the microtubule-associated protein tau (MAPT) gene. Elevated Flortaucipir binding is more likely in mutations that lead to the formation of 3R/4R tau aggregates, similar to those in AD (e.g., R406W mutation).[3][10][11] Symptomatic carriers generally show higher binding than presymptomatic carriers, suggesting a potential role as a biomarker in this specific genetic population.[10][11]
-
Sporadic FTD Syndromes: In sporadic FTD syndromes, Flortaucipir has demonstrated limited and inconsistent utility. It does not reliably distinguish between underlying tau and TDP-43 pathology, which is a critical diagnostic challenge.
-
Binding Specificity: Autoradiography studies confirm that Flortaucipir binds strongly to AD tau aggregates but shows minimal to no significant binding to tau aggregates in most non-AD tauopathies or to other protein aggregates like α-synuclein or TDP-43.[1][2][12]
Limitations and Off-Target Binding
A significant challenge in interpreting Flortaucipir (¹⁸F) PET in non-AD tauopathies is off-target binding.
-
Known Off-Target Sites: Flortaucipir is known to bind to neuromelanin, monoamine oxidase (MAO), iron, and other structures, leading to signal in regions like the substantia nigra, basal ganglia, and choroid plexus that is not specific to tau pathology.[13][14][15] This nonspecific binding can confound the interpretation of signal in regions relevant to non-AD tauopathies.
-
Low Affinity for 4R Tau: The primary limitation remains the tracer's inherently low affinity for the straight tau filaments that characterize 4R tauopathies like PSP and CBD.[1][2]
Quantitative Data Presentation
Table 1: Flortaucipir (¹⁸F) SUVR in Progressive Supranuclear Palsy (PSP) vs. Controls and Parkinson's Disease (PD)
| Brain Region | PSP (n=33) | Healthy Controls (n=46) | Parkinson's Disease (n=26) | p-value (PSP vs. HC) | p-value (PSP vs. PD) |
| Globus Pallidus | 1.50 ± 0.18 | 1.30 ± 0.10 | 1.28 ± 0.08 | <0.0001 | <0.0001 |
| Subthalamic Nucleus | 1.39 ± 0.14 | 1.24 ± 0.08 | 1.25 ± 0.09 | <0.0001 | <0.0001 |
| Dentate Nucleus | 1.34 ± 0.16 | 1.18 ± 0.09 | 1.19 ± 0.09 | <0.0001 | <0.0001 |
| Putamen | 1.33 ± 0.14 | 1.21 ± 0.07 | 1.21 ± 0.06 | <0.001 | <0.001 |
| Red Nucleus | 1.32 ± 0.13 | 1.22 ± 0.08 | 1.24 ± 0.08 | <0.001 | <0.05 |
| Substantia Nigra | 1.29 ± 0.12 | 1.23 ± 0.08 | 1.20 ± 0.07 | <0.05 | <0.001 |
| Pons | 1.16 ± 0.10 | 1.15 ± 0.08 | 1.14 ± 0.08 | NS | NS |
| Caudate Nucleus | 1.22 ± 0.10 | 1.20 ± 0.07 | 1.20 ± 0.07 | NS | NS |
Data are presented as mean Standardized Uptake Value Ratio (SUVR) ± SD. SUVRs were calculated using cerebellum gray matter as the reference region. Data adapted from a multicenter study.[4] NS = Not Significant.
Table 2: Diagnostic Performance (AUC) of Regional Flortaucipir (¹⁸F) SUVR for PSP
| Brain Region | AUC vs. Healthy Controls | AUC vs. Parkinson's Disease |
| Globus Pallidus | 0.872 | 0.893 |
Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis. Data adapted from a multicenter study.[4]
Experimental Protocols
Protocol 1: In Vivo Flortaucipir (¹⁸F) PET Imaging
This protocol outlines the standard procedure for acquiring Flortaucipir (¹⁸F) PET scans in a research setting.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable metabolic conditions.
-
A review of current medications should be conducted to identify any potential interactions, although none are specifically established for Flortaucipir.
-
Subjects should be comfortably positioned in the scanner to minimize motion during the acquisition period. A head-holder or other restraint is recommended.
-
-
Radiotracer Administration:
-
A standard intravenous dose of 370 MBq (10 mCi) of Flortaucipir (¹⁸F) is administered as a bolus injection.[4]
-
The injection should be followed by a saline flush (approx. 10 mL) to ensure the full dose reaches circulation.
-
-
Image Acquisition:
-
A static PET scan is typically acquired 80 to 100 minutes post-injection.[4][13] This time window is critical for achieving a stable ratio of specific to non-specific binding.
-
The scan duration is typically 20 minutes, often acquired as 4 x 5-minute frames to allow for motion correction.[4][13]
-
Data should be acquired in 3D mode with appropriate corrections for attenuation (using a co-acquired CT or MRI), scatter, and randoms.
-
A high-resolution anatomical MRI (e.g., T1-weighted) should be acquired for co-registration and anatomical localization of the PET signal.
-
Protocol 2: Quantitative Image Analysis (SUVR)
This protocol describes the standard method for calculating Standardized Uptake Value Ratios (SUVR) to quantify tracer uptake.
-
Image Pre-processing:
-
Motion Correction: If dynamic frames were acquired, they should be realigned to the first frame to correct for inter-frame head motion.
-
Co-registration: The mean PET image is co-registered to the subject's anatomical MRI.
-
Spatial Normalization: The subject's MRI is spatially normalized to a standard template space (e.g., MNI space). The same transformation parameters are then applied to the co-registered PET image.[4]
-
-
Region of Interest (ROI) Definition:
-
Target ROIs: ROIs for specific structures (e.g., globus pallidus, putamen, subthalamic nucleus for PSP) are defined using a probabilistic or anatomical atlas in the standard space.
-
Reference Region: A reference region with low expected specific binding is defined. For Flortaucipir, the cerebellar gray matter is the most common and recommended reference region.[4] Care should be taken to exclude areas of potential spill-over from adjacent structures.
-
-
SUVR Calculation:
-
The mean tracer uptake value is extracted from each target ROI and the reference region ROI.
-
The SUVR is calculated for each target ROI by dividing its mean uptake value by the mean uptake value of the reference region: SUVR = (Mean Uptake in Target ROI) / (Mean Uptake in Cerebellar Gray Matter)
-
Protocol 3: Post-mortem Autoradiography
This protocol provides a general methodology for assessing Flortaucipir (¹⁸F) binding in post-mortem brain tissue.
-
Tissue Preparation:
-
Use 5 µm thick sections of formalin-fixed paraffin-embedded (FFPE) human brain tissue from autopsy-confirmed cases.[16]
-
Deparaffinize sections using standard histological procedures (e.g., xylene and ethanol (B145695) washes).
-
-
Radiotracer Incubation:
-
Incubate the deparaffinized sections with [¹⁸F]Flortaucipir (e.g., 20 µCi in 500 µL of phosphate-buffered saline) for 60 minutes at room temperature.[16]
-
To determine non-specific binding, adjacent sections can be incubated with the radiotracer in the presence of a high concentration of a non-radioactive blocking agent.
-
-
Washing and Drying:
-
Wash the sections in buffers (e.g., PBS) to remove unbound radiotracer.
-
Perform a final dip in cold distilled water and dry the slides completely with a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging screen or digital autoradiography system.
-
After exposure, scan the screen to generate a digital image of the radiotracer distribution.
-
Quantify the signal intensity in specific anatomical regions.
-
-
Histological Correlation:
-
Stain adjacent tissue sections using immunohistochemistry with antibodies specific for different forms of tau (e.g., PHF-1 for paired helical filaments, antibodies for 4R tau) or other proteins of interest (e.g., TDP-43, Aβ).
-
Visually and quantitatively compare the autoradiography signal with the distribution and density of pathology identified by immunohistochemistry.[16]
-
Visualizations
Caption: Flortaucipir (¹⁸F) binding affinity to different protein aggregates.
References
- 1. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo 18F-AV-1451 tau PET signal in MAPT mutation carriers varies by expected tau isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo 18F-Flortaucipir PET Does Not Accurately Support the Staging of Progressive Supranuclear Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 7. [18F]Flortaucipir distinguishes Alzheimer’s disease from progressive supranuclear palsy pathology in a mixed-pathology case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]Flortaucipir PET Across Various MAPT Mutations in Presymptomatic and Symptomatic Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]Flortaucipir PET Across Various MAPT Mutations in Presymptomatic and Symptomatic Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 15. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flortaucipir F-18 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acquisition and reconstruction of Flortaucipir F-18 Positron Emission Tomography (PET) images. Adherence to standardized procedures is critical for ensuring the quality and consistency of data in clinical research and drug development for Alzheimer's disease and other tauopathies.
Introduction
This compound (also known as [18F]AV-1451 and sold under the brand name Tauvid®) is a radioactive diagnostic agent for PET imaging of the brain.[1][2] It is used to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.[1][2] The U.S. Food and Drug Administration (FDA) has approved its use for adult patients with cognitive impairment who are being evaluated for Alzheimer's disease.[1][3] Standardized imaging protocols are essential for comparing results across different sites and longitudinal studies.[4]
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for optimal image quality and patient comfort.
-
Informed Consent: Ensure the patient has provided informed consent after a thorough explanation of the procedure, including the associated radiation exposure. The effective radiation dose from a 370 MBq (10 mCi) administration of this compound is approximately 8.7 mSv.[5][6]
-
Hydration: Instruct patients to be well-hydrated before and after the scan to facilitate the clearance of the radiotracer.[1]
-
Patient Comfort: No specific dietary restrictions are necessary. It is not required to control ambient conditions or limit the patient's activity during the uptake period.[5]
-
Sedation: If required, sedation should be administered just before the PET examination to avoid delays in the procedure.[4]
Radiotracer Administration
The administration of this compound should be performed by trained personnel in accordance with radiation safety guidelines.
-
Dosage: The recommended dose is 370 MBq (10 mCi) administered as a single intravenous bolus.[2][5][7]
-
Administration: The total volume of the injection should not exceed 10 mL.[5][7] It should be followed by an intravenous flush of 0.9% sodium chloride to ensure the full dose is administered.[5]
Image Acquisition
Image acquisition should begin after a specific uptake period to allow for optimal tracer distribution in the brain.
-
Uptake Period: The static emission scan should be performed 80 to 100 minutes after the this compound injection.[4][6][7] This time window is critical for intra- and inter-individual comparison of PET imaging results.[4]
-
Patient Positioning: The patient should be in a supine position with their head comfortably positioned in a head holder to minimize movement.[1][4] The head should be centered in the PET scanner's field of view, ensuring the entire brain, including the cerebellum, is captured.[4][5][7] Flexible head restraints may be used to reduce motion.[6][7]
-
Scan Duration: A 20-minute brain PET scan is typically performed.[1][4][6][7][8]
-
Framing: The acquisition can be performed in a dynamic mode (e.g., 4 frames of 5 minutes each) to allow for motion correction if needed.[4][5][8]
-
Acquisition Mode: Images are acquired in three-dimensional (3D) mode.[4]
Image Reconstruction
Reconstruction parameters can vary based on the PET scanner and software used. However, the following provides general guidelines.
-
Algorithm: The use of an iterative reconstruction algorithm such as 3D ordered subset expectation maximization (OSEM) is recommended.[4] Other methods like RAMLA have also been used.[9]
-
Corrections: All standard corrections for attenuation, scatter, randoms, decay, and dead time must be applied.[4][9] A low-dose CT scan is typically acquired for attenuation correction.[9]
-
Matrix Size: PET images should be reconstructed with a matrix size of at least 256x256.[4] A 128x128 matrix has also been used.[9]
-
Voxel Size: The final voxel size is typically in the range of 2x2x2 mm³.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound image acquisition and reconstruction.
Table 1: Radiotracer Administration and Uptake
| Parameter | Recommended Value |
| Administered Activity | 370 MBq (10 mCi) |
| Administration Route | Intravenous Bolus |
| Injection Volume | ≤ 10 mL |
| Uptake Time | 80 - 100 minutes |
Table 2: PET Image Acquisition Parameters
| Parameter | Recommended Value |
| Scan Type | Static Brain Emission Scan |
| Scan Duration | 20 minutes |
| Framing (optional) | 4 x 5 minutes |
| Acquisition Mode | 3D |
Table 3: PET Image Reconstruction Parameters
| Parameter | Recommended Value/Type |
| Reconstruction Algorithm | 3D Ordered Subset Expectation Maximization (OSEM) |
| Attenuation Correction | CT-based |
| Image Matrix Size | ≥ 128 x 128 (256 x 256 recommended) |
| Voxel Size | ~2 x 2 x 2 mm³ |
| Standard Corrections | Attenuation, Scatter, Randoms, Decay, Dead Time |
Visualizations
This compound PET Imaging Workflow
The following diagram illustrates the key steps in the this compound PET imaging workflow, from patient preparation to final image analysis.
Caption: Workflow for this compound PET Imaging.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Flortaucipir F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. drugs.com [drugs.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-flortaucipir PET acquisition procedure [bio-protocol.org]
Application Notes and Protocols for Quantitative Analysis of Flortaucipir F-18 Standardized Uptake Value Ratios (SUVR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir F-18 (also known as [¹⁸F]AV-1451 or TAUVID™) is a positron emission tomography (PET) radiotracer used to visualize the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in the brain.[1][2] The quantitative analysis of this compound uptake, typically expressed as Standardized Uptake Value Ratios (SUVR), is a critical tool in Alzheimer's disease (AD) research and clinical trials.[2] It allows for the objective assessment of tau pathology, which is strongly correlated with cognitive decline in AD.[1][3] These application notes provide detailed protocols for the acquisition, processing, and quantitative analysis of this compound PET data.
I. Application Notes
Clinical and Research Utility of this compound SUVR
Quantitative analysis of this compound SUVR offers several advantages in the study of Alzheimer's disease:
-
Objective Assessment of Tau Burden: SUVR provides a continuous measure of tau pathology, offering more granular information than visual reads alone.
-
Monitoring Disease Progression: Longitudinal changes in SUVR can be used to track the progression of tau pathology over time.[4]
-
Evaluation of Therapeutic Efficacy: In clinical trials, this compound SUVR can serve as a biomarker to assess the effectiveness of anti-tau therapies.
-
Patient Stratification: Baseline SUVR values can be used to stratify patients for clinical trials based on their tau burden.[2]
Considerations for Quantitative Analysis
Several factors can influence the accuracy and reproducibility of this compound SUVR measurements:
-
Choice of Reference Region: The selection of a reference region with minimal specific binding is crucial for accurate SUVR calculation. The cerebellar gray matter is a commonly used and recommended reference region.[3][5]
-
Image Processing Pipeline: The choice of image processing pipeline, including whether the analysis is performed in the subject's native space or a standardized template space, can impact SUVR values. While both methods are generally adequate, native space processing may offer higher accuracy in specific regions like the medial temporal lobe.[6][7]
-
Partial Volume Effects (PVE): Atrophy in the brain can lead to an underestimation of tracer uptake in smaller regions. Partial volume correction (PVEc) methods can be applied to mitigate this effect.
-
Scan Acquisition Time: Adherence to the recommended time window between tracer injection and PET scan acquisition is critical for comparability across studies.[8]
II. Experimental Protocols
Patient Preparation and Radiotracer Administration
-
Patient Instructions: Instruct patients to hydrate (B1144303) well before and after the scan.[1] No specific dietary restrictions are typically required.
-
Radiotracer Administration: Administer a single intravenous bolus injection of approximately 370 MBq (10.0 mCi) of this compound.[1][9] The exact dose may vary based on institutional protocols and patient characteristics.
PET/CT Image Acquisition
-
Uptake Period: A quiet and comfortably resting period of 80 to 100 minutes should follow the injection to allow for optimal tracer uptake.[1][8]
-
Patient Positioning: Position the patient supine on the scanner bed with the head in a comfortable head holder to minimize motion.[1]
-
CT Scan: Perform a low-dose CT scan for attenuation correction.
-
PET Scan: Acquire a static brain PET scan over a 20-minute period (e.g., 4 x 5-minute frames) in 3D mode.[1][8]
Image Processing and SUVR Calculation
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.
-
Image Preprocessing:
-
Motion Correction: If multiple frames were acquired, they should be co-registered to correct for any patient motion.
-
Co-registration with MRI: For anatomical delineation of regions of interest (ROIs), co-register the PET image to the patient's structural MRI (e.g., T1-weighted).
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI. This can be done manually or using automated anatomical labeling atlases.
-
Key ROIs for AD include the temporal meta-ROI (a composite of entorhinal cortex, amygdala, parahippocampal gyrus, fusiform gyrus, and temporal cortices) and regions corresponding to Braak stages.[3]
-
Define the reference region, typically the cerebellar gray matter.
-
-
SUVR Calculation:
-
Calculate the mean radioactivity concentration within each target ROI.
-
Calculate the mean radioactivity concentration within the reference ROI.
-
The SUVR for a given target ROI is the ratio of its mean radioactivity to the mean radioactivity of the reference region.
Formula: SUVR = (Mean uptake in target ROI) / (Mean uptake in reference ROI)
-
III. Data Presentation
Quantitative Data Summary
| Parameter | Value/Range | Reference | Description |
| Tracer Dose | ~370 MBq (10.0 mCi) | [1][9] | Intravenous bolus injection. |
| Uptake Time | 80-100 minutes | [1][8] | Time between injection and scan. |
| Scan Duration | 20 minutes | [1][8] | Static brain PET acquisition. |
| Reference Region | Cerebellar Gray Matter | [3][5] | Recommended for SUVR calculation. |
| Temporal Meta-ROI SUVR Cut-off (Lenient) | 1.22 | [10] | A less stringent threshold for defining tau positivity. |
| Temporal Meta-ROI SUVR Cut-off (Conservative) | 1.30 | [10] | A more stringent threshold for defining tau positivity. |
| Medial Temporal Lobe SUVR Cut-off | 1.30 | [10] | Threshold for defining tau positivity specifically in the MTL. |
| Temporal Neocortex SUVR Cut-off | 1.37 | [10] | Threshold for defining tau positivity in the temporal neocortex. |
IV. Visualizations
Experimental Workflow for this compound SUVR Analysis
References
- 1. Integrating 18F-flortaucipir (TAUVID) PET/CT/MRI into Clinical Practice: Advancing Alzheimer's Disease Diagnosis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. neurology.org [neurology.org]
- 4. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Evaluating 18F-Florzolotau tau PET for Alzheimer's disease diagnosis with 18F-Flortaucipir as reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 8. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of regional flortaucipir PET SUVr values to quantitative tau histology and quantitative tau immunoassay in patients with Alzheimer’s disease pathology: A clinico-pathological study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Alzheimer's Association International Conference [alz.confex.com]
Application Notes and Protocols for Flortaucipir F-18 in Monitoring Therapeutic Response in Alzheimer's Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir F-18 (also known as [¹⁸F]AV-1451 and Tauvid™) is a radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain.[1] It is designed to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease.[1] The ability to quantify tau pathology in vivo makes this compound a critical biomarker in Alzheimer's disease clinical trials, not only for patient selection and stratification but also for monitoring the therapeutic efficacy of novel treatments targeting the underlying disease pathology.[1] These notes provide an overview of the application of this compound in this context, along with detailed protocols for its use.
Principle of the Method
This compound is a PET tracer that binds to paired helical filament (PHF) tau, the primary component of NFTs in Alzheimer's disease.[1] After intravenous injection, the tracer crosses the blood-brain barrier and accumulates in regions with high densities of NFTs. The emitted positrons from the F-18 isotope are detected by a PET scanner, generating a three-dimensional image that reflects the distribution and density of tau pathology in the brain.[2] Quantitative analysis of these images, typically by calculating the Standardized Uptake Value Ratio (SUVR), allows for the objective measurement of changes in tau burden over time in response to therapeutic intervention.
Application in Clinical Trials
This compound PET imaging serves several key functions in Alzheimer's disease clinical trials:
-
Patient Selection and Stratification: Baseline tau pathology is a significant predictor of cognitive decline. This compound PET allows for the selection of patient populations with a specific burden and distribution of tau pathology, ensuring a more homogenous study group. For example, the TRAILBLAZER-ALZ 2 study of donanemab used this compound PET to stratify patients into intermediate and high tau pathology groups.[3]
-
Monitoring Therapeutic Response: A primary application is to assess whether a therapeutic agent can slow or reduce the accumulation of tau pathology. Longitudinal this compound PET scans can provide objective evidence of a drug's target engagement and disease-modifying effects.
-
Understanding Disease Progression: In both treatment and placebo arms, longitudinal imaging provides valuable data on the natural history of tau accumulation and its relationship with cognitive and functional decline.[4]
Quantitative Data from Clinical Trials
The following tables summarize key quantitative findings from clinical trials that have utilized tau PET (including this compound and other tracers) to monitor therapeutic response in Alzheimer's disease.
Table 1: Successful Therapeutic Intervention Trials
| Therapeutic Agent | Trial Name/Phase | Tau PET Tracer | Key Quantitative Findings | Citation(s) |
| Lecanemab | Clarity AD (Phase 3) | [¹⁸F]MK-6240 | Lecanemab treatment significantly slowed the accumulation of tau in temporal regions compared to placebo. A quantitative systems pharmacology model predicted that lecanemab halted tau PET accumulation in the medial temporal lobe (MTL) region over 18 months. | [5][6] |
| BIIB080 (IONIS-MAPTRx) | Phase 1b | Tau PET | At week 100, tau PET showed a reduction from baseline across all assessed regions in the treatment group, with the largest reduction in the temporal composite (-0.71 SUVR). | [7] |
Table 2: Unsuccessful or Inconclusive Therapeutic Intervention Trials
| Therapeutic Agent | Trial Name/Phase | Tau PET Tracer | Key Quantitative Findings | Citation(s) |
| Donanemab | TRAILBLAZER-ALZ (Phase 2) | This compound | While the donanemab group had a greater reduction in amyloid load, there was no significant difference in the change in tau load or hippocampal volume compared to the placebo group at 76 weeks. | [8] |
| Semorinemab | TAURIEL (Phase 2) | [¹⁸F]GTP1 | Semorinemab treatment did not slow the rate of cerebral tau accumulation. Tau PET showed a significant increase from baseline in all groups, including the placebo group, over 18 months. | [9][10] |
Experimental Protocols
This compound PET Imaging Protocol
This protocol is a synthesis of common practices reported in clinical trials and consensus guidelines.
1. Patient Preparation:
-
Confirm patient eligibility, including a review of inclusion/exclusion criteria.
-
Patients should be well-hydrated.
-
No specific dietary restrictions are typically required.
-
Obtain written informed consent.
2. Radiotracer Administration:
-
Administer a single intravenous bolus injection of 370 MBq (10 mCi) of this compound.[2] The injected volume should not exceed 10 mL.
-
Follow the injection with a 5-15 mL saline flush to ensure complete administration.
3. Uptake Period:
-
A quiet and dimly lit environment is recommended for the patient during the uptake period.
-
The recommended uptake period is 80 to 100 minutes post-injection.
4. PET Scan Acquisition:
-
Position the patient's head in the center of the PET scanner's field of view. A head holder may be used to minimize motion.
-
Acquire a brain PET scan for 20 minutes (typically as 4 x 5-minute frames).
-
Data should be reconstructed using an iterative algorithm (e.g., OSEM).
Image Analysis and Quantification Protocol
1. Image Pre-processing:
-
Perform motion correction by aligning the individual frames of the PET scan.
-
Co-register the PET image to a corresponding anatomical MRI scan (e.g., T1-weighted) for accurate anatomical delineation.
2. Definition of Regions of Interest (ROIs):
-
Define a reference region, typically the cerebellar gray matter, which is considered to have minimal specific tau binding.
-
Define target ROIs that are known to accumulate tau pathology in Alzheimer's disease. These are often based on the Braak staging of neurofibrillary tangle pathology and can include:
-
Entorhinal cortex (Braak stages I-II)
-
Limbic regions (e.g., amygdala, hippocampus; Braak stages III-IV)
-
Neocortical regions (e.g., temporal, parietal, frontal lobes; Braak stages V-VI)
-
3. SUVR Calculation:
-
Calculate the mean radioactivity concentration in each target ROI and the reference region.
-
The Standardized Uptake Value Ratio (SUVR) is calculated as: SUVR = (Mean uptake in target ROI) / (Mean uptake in reference region)
-
Longitudinal changes in SUVR are used to assess the change in tau burden over time.
Visualizations
References
- 1. Donanemab (LY3002813) Phase 1b Study in Alzheimer's Disease: Rapid and Sustained Reduction of Brain Amyloid Measured by Florbetapir F18 Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory Tau Biomarker Results From a Multiple Ascending-Dose Study of BIIB080 in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. alzforum.org [alzforum.org]
- 9. Safety and Efficacy of Semorinemab in Individuals With Prodromal to Mild Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimer's Disease Patients Presented at The Alzheimer's Association International Conference (AAIC) 2024 [prnewswire.com]
Application Notes and Protocols for Radiolabeling and Synthesis of Flortaucipir F-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir F-18, also known as [¹⁸F]AV1451 or [¹⁸F]T807, is a positron emission tomography (PET) radiotracer used for the in vivo imaging and quantification of tau protein aggregates in the brain.[1][2] These aggregates, forming neurofibrillary tangles (NFTs), are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] The ability to visualize and measure the density and distribution of NFTs is crucial for the early diagnosis of these neurodegenerative diseases, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[3][4] this compound was approved by the US FDA under the brand name TAUVID® for this purpose.[1][3] This document provides a detailed protocol for the automated radiolabeling and synthesis of this compound, intended for research and drug development applications.
Synthesis Overview
The automated synthesis of this compound is typically a two-step process performed in a shielded hot cell using a commercially available automated synthesis module.[1][5][6] The process involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride, followed by the removal of a protecting group. The crude product is then purified by high-performance liquid chromatography (HPLC) and formulated for injection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the automated synthesis of this compound based on validated methods.[1][3][5][7]
| Parameter | Value |
| Radiochemical Yield (non-decay corrected) | 14.8 - 16.6% |
| Radiochemical Purity | > 99.9% |
| Molar Activity (at End of Synthesis) | 247.9 - 384.8 GBq/µmol (6.7 - 10.4 Ci/µmol) |
| Total Synthesis Time | ~55 minutes |
Experimental Protocol
This protocol outlines the automated synthesis of this compound using a Synthra RNplus Research module or a similar automated radiosynthesizer.
Materials and Reagents
-
[¹⁸F]Fluoride produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Eluent for [¹⁸F]Fluoride: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) solution.[5]
-
Acetonitrile (B52724) (ACN) for HPLC and solid-phase extraction.
-
Sterile Water for Injection (WFI).
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB, tC18.[5][7]
-
Semi-preparative HPLC column (e.g., ZORBAX Eclipse XDB C18).[5]
-
Sterile 0.9% Sodium Chloride for formulation.[7]
-
Ethanol (B145695) for final formulation.
Automated Synthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution:
-
Azeotropic Drying:
-
The [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture is dried by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., helium or nitrogen) and vacuum at elevated temperatures (e.g., 70°C followed by 100°C).[5] This step is critical to remove water, which can inhibit the nucleophilic substitution reaction.
-
-
Nucleophilic Radiofluorination:
-
A solution of the AV1622 precursor (typically 1 mg) in anhydrous DMSO (1 mL) is added to the dried [¹⁸F]fluoride complex in the reaction vessel.[1][7]
-
The reaction mixture is heated to approximately 110°C for 5 minutes to facilitate the nucleophilic substitution, forming the Boc-protected [¹⁸F]Flortaucipir intermediate.[1][7]
-
-
Deprotection (Acid Hydrolysis):
-
Neutralization and Pre-purification:
-
The reaction mixture is cooled to approximately 50°C and neutralized with 0.5 N NaOH (3.5 mL).[1][5]
-
The neutralized crude product is then passed through an Oasis HLB SPE cartridge.[1][5] The cartridge is washed with water (5 mL), and the crude [¹⁸F]Flortaucipir is eluted with acetonitrile (1.5 mL).[1][5]
-
-
HPLC Purification:
-
The eluted crude product is diluted with water and injected onto a semi-preparative C18 HPLC column.[5]
-
The mobile phase is typically a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), with a typical ratio of 30:70 (v/v).[5]
-
The fraction containing the purified [¹⁸F]Flortaucipir is collected, identified by its retention time which is confirmed using a reference standard.[5]
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a tC18 SPE cartridge to trap the final product.[5][7]
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.[7]
-
The purified [¹⁸F]Flortaucipir is then eluted from the cartridge with a small volume of ethanol (e.g., 1.2 mL) and formulated with sterile 0.9% sodium chloride to produce the final injectable solution.[7]
-
Quality Control
A comprehensive set of quality control tests must be performed on the final product to ensure its safety and efficacy for human use. These tests include:
-
Appearance: Visual inspection for color and particulate matter.[1]
-
pH: Measurement of the final product's pH.[5]
-
Radiochemical Purity and Identity: Determined by analytical HPLC.[1][5]
-
Radionuclidic Purity and Half-life: Assessed by gamma-ray spectroscopy.[5]
-
Residual Solvents: Analysis by gas chromatography (GC) to quantify remaining solvents like ethanol and acetonitrile.[1]
-
Residual Kryptofix (K₂₂₂): Determined by a spot test or other validated methods.[7]
-
Bacterial Endotoxins: LAL test to ensure sterility.[7]
-
Sterility: Tested according to pharmacopeial standards.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the automated synthesis of this compound.
Caption: Automated synthesis workflow for this compound.
References
- 1. e-century.us [e-century.us]
- 2. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 3. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flortaucipir F-18 PET Scan Image Registration and Spatial Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir F-18 is a positron emission tomography (PET) tracer used to visualize the distribution and density of aggregated tau neurofibrillary tangles (NFTs) in the brain, a key pathological hallmark of Alzheimer's disease (AD).[1][2] Accurate and reproducible quantification of this compound uptake is crucial for research and clinical applications, including diagnosis, staging, and monitoring disease progression. Image registration and spatial normalization are critical steps in the analysis pipeline that enable the comparison of tau deposition across different subjects and time points.
These application notes provide detailed protocols for the image registration and spatial normalization of this compound PET scans. The protocols cover both MRI-based and MRI-free workflows, processing in native and standard space, and methods for standardized uptake value ratio (SUVR) calculation.
Key Concepts
-
Image Registration: The process of aligning two or more images of the same subject. For this compound PET, this typically involves registering the PET scan to a structural magnetic resonance imaging (MRI) scan of the same individual.
-
Spatial Normalization: The process of transforming an image from its native space into a standard anatomical space, such as the Montreal Neurological Institute (MNI) space.[3] This allows for voxel-wise comparisons across a group of subjects.
-
Standardized Uptake Value Ratio (SUVR): A semi-quantitative measure of tracer uptake. It is calculated by dividing the tracer uptake in a region of interest by the uptake in a reference region where specific binding is expected to be low.[4] For this compound, the cerebellar gray matter is a commonly used reference region.[3][4][5]
Experimental Protocols
Two primary workflows for the processing of this compound PET data are presented: an MRI-based pipeline and an MRI-free pipeline. The choice of pipeline may depend on the availability of a contemporaneous structural MRI for each subject.
Protocol 1: MRI-Based Image Registration and Spatial Normalization
This protocol is the most common approach and is recommended when a high-quality T1-weighted MRI is available.
1. Data Acquisition:
-
Acquire a dynamic 3D PET scan of the brain 80-100 minutes after the injection of this compound.[6]
-
Acquire a high-resolution T1-weighted structural MRI scan.
2. PET Image Preprocessing:
-
Perform motion correction on the dynamic PET frames.
-
Create an average PET image from the corrected frames.
3. MRI Image Preprocessing:
-
Perform skull stripping and segmentation of the T1-weighted MRI to delineate gray matter, white matter, and cerebrospinal fluid. Software such as FreeSurfer can be used for this purpose.[3][5]
4. Co-registration of PET to MRI:
-
Co-register the average PET image to the subject's skull-stripped T1-weighted MRI in their native space.[3][5] This step aligns the functional data from the PET scan with the anatomical information from the MRI.
5. Spatial Normalization to Standard Space:
-
Calculate the transformation matrix required to warp the subject's T1-weighted MRI to a standard template, such as the MNI152 template.
-
Apply this transformation matrix to the co-registered PET image to bring it into the standard space.[3][5]
6. SUVR Calculation:
-
Define regions of interest (ROIs) based on a standard anatomical atlas (e.g., Desikan-Killiany atlas).[3][5]
-
Extract the mean tracer uptake values from each ROI.
-
Select a reference region, typically the cerebellar gray matter, to normalize the ROI values.
-
Calculate the SUVR for each ROI by dividing its mean uptake value by the mean uptake value of the reference region.
Protocol 2: MRI-Free Spatial Normalization
This protocol is an alternative when a subject's MRI is not available. It relies on registering the PET image directly to a PET template in standard space.
1. Data Acquisition:
-
Acquire a dynamic 3D PET scan of the brain 80-100 minutes after the injection of this compound.[6]
2. PET Image Preprocessing:
-
Perform motion correction on the dynamic PET frames.
-
Create an average PET image from the corrected frames.
3. Direct Spatial Normalization to PET Template:
-
Linearly register the individual's average PET scan to a standard T1-weighted template in MNI space (e.g., MNI152).[7]
-
Non-linearly warp the linearly registered PET image to a tracer-specific PET template in MNI space.[7] These templates are typically created by averaging the PET scans of a large cohort of subjects that have been normalized to the MNI space.[7]
4. SUVR Calculation:
-
Define ROIs using a probabilistic atlas in the standard space.
-
Extract the mean tracer uptake values from each ROI.
-
Select a reference region (e.g., cerebellar gray matter) from the atlas.
-
Calculate the SUVR for each ROI by dividing its mean uptake value by the mean uptake value of the reference region.
Data Presentation
The following tables summarize key quantitative data related to this compound image processing.
Table 1: Comparison of SUVR Values from Native Space vs. Standard Space Processing
| Brain Region | Native Space SUVR (Mean ± SD) | Standard Space SUVR (Mean ± SD) |
| Medial Temporal Lobe | 1.38 ± 0.3 | 1.49 ± 0.4 |
| Braak I & II | 1.34 ± 0.2 | 1.45 ± 0.3 |
| Braak III & IV | 1.34 ± 0.3 | 1.42 ± 0.3 |
| Braak V & VI | 1.21 ± 0.3 | 1.25 ± 0.3 |
Data adapted from a study comparing native and standard space processing. Note that SUVR values obtained with the standard space method were generally higher.[5]
Table 2: Performance of MRI-Free vs. MRI-Based Processing
| Metric | MRI-Free Pipeline | MRI-Based Pipeline |
| Correlation of SUVRs | High (linearly related) | - |
| Discriminative Ability (AD vs. Controls) | Similar to MRI-based | High |
MRI-free pipelines can produce SUVRs that are highly correlated with those from MRI-based pipelines, and show similar performance in discriminating between patient groups.[7][8]
Diagrams
Workflow for MRI-Based Image Registration and Spatial Normalization
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adni.bitbucket.io [adni.bitbucket.io]
- 5. researchgate.net [researchgate.net]
- 6. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.alz.washington.edu [files.alz.washington.edu]
- 8. direct.mit.edu [direct.mit.edu]
Combining Flortaucipir F-18 PET with MRI for Multimodal Neuroimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of Flortaucipir F-18 Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in multimodal neuroimaging. This approach offers a powerful tool for the in vivo assessment of tau pathology and associated structural brain changes, which are critical in the study of Alzheimer's disease (AD) and other neurodegenerative disorders.
Introduction
This compound is a second-generation PET tracer with high affinity and selectivity for paired helical filament (PHF) tau, a pathological hallmark of Alzheimer's disease.[1][2] When combined with MRI, which provides exquisite anatomical detail and reveals brain atrophy, researchers can gain a comprehensive understanding of the relationship between tau deposition and neurodegeneration.[3][4] This multimodal approach is invaluable for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions targeting tau pathology.[5][6]
Key Applications
-
Early Diagnosis and Differential Diagnosis: Differentiating AD from other dementias by visualizing the characteristic distribution of tau pathology.[5]
-
Disease Staging and Progression Monitoring: Tracking the longitudinal changes in tau accumulation and their correlation with cognitive decline and brain atrophy.[7][8]
-
Pharmacodynamic Biomarker: Assessing the target engagement and downstream effects of anti-tau therapies in clinical trials.
-
Understanding Disease Mechanisms: Investigating the interplay between tau pathology, amyloid-β deposition (often assessed with a separate PET scan), and structural brain changes.[9][10]
Experimental Protocols
Participant Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.[4]
-
Inclusion/Exclusion Criteria: Screen participants based on the specific research question. Typical exclusion criteria include contraindications to MRI (e.g., metallic implants) and pregnancy.[11]
-
Pre-Scan Instructions: Participants should be well-hydrated. No specific dietary restrictions are typically required for a this compound PET scan.
This compound PET Imaging Protocol
-
Radiotracer Administration: Administer a single intravenous bolus injection of 185 to 370 MBq (5 to 10 mCi) of this compound.[5]
-
Uptake Period: A quiet uptake period of 75 to 105 minutes is required to allow for tracer distribution and binding to tau aggregates.[5][7]
-
Image Acquisition:
-
Position the patient comfortably on the PET scanner bed with the head immobilized to minimize motion artifacts.
-
Acquire PET data for 20-30 minutes. The acquisition can be performed as a single static frame or as a series of dynamic frames.[9][12]
-
Data should be corrected for attenuation, scatter, and decay.[7]
-
MRI Acquisition Protocol
A comprehensive structural MRI protocol is essential for co-registration and anatomical localization of the PET signal, as well as for assessing brain atrophy. The following sequences are recommended for dementia research:[13][14][15]
-
3D T1-weighted Volumetric Sequence (e.g., MPRAGE, SPGR): Provides high-resolution anatomical detail for accurate co-registration with the PET data and for volumetric analyses of brain structures like the hippocampus.[14][15]
-
Fluid-Attenuated Inversion Recovery (FLAIR): Useful for identifying and quantifying white matter hyperintensities, which are indicative of small vessel disease, a common comorbidity in dementia.[13][14]
-
T2-weighted Sequence: Sensitive to edematous and inflammatory changes.[13]
-
Susceptibility-Weighted Imaging (SWI) or T2-weighted Gradient Echo:* Crucial for detecting cerebral microbleeds.[14][15]
-
Diffusion-Weighted Imaging (DWI): While primarily used for detecting acute stroke, it can also provide information on microstructural changes in neurodegenerative diseases.[13][14]
Image Processing and Analysis
-
Co-registration: The PET images are co-registered to the individual's T1-weighted MRI to allow for accurate anatomical localization of the this compound signal.[9][16] This step is critical for subsequent quantitative analysis.
-
Creation of Standardized Uptake Value Ratio (SUVR) Images:
-
Region of Interest (ROI) Analysis:
-
Anatomical ROIs are defined on the co-registered MRI.
-
Mean SUVR values are extracted for each ROI to provide quantitative measures of tau deposition in specific brain regions.
-
-
Voxel-Based Analysis: Voxel-wise statistical comparisons can be performed to identify group differences in this compound uptake across the entire brain.[4]
-
Partial Volume Correction (PVC): This can be applied to correct for the underestimation of PET signal in small atrophied brain regions.[7]
-
Longitudinal Analysis: For studies monitoring disease progression, baseline and follow-up scans are co-registered to a subject-specific template to reduce variability.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound PET in different populations.
Table 1: this compound Binding Potential (BPND) in Alzheimer's Disease Spectrum [3]
| Brain Region (Braak Stage ROI) | Controls (Mean ± SD) | MCI/AD Patients (Mean ± SD) | p-value |
| Entorhinal Cortex | 0.06 ± 0.21 | 0.46 ± 0.25 | < 0.001 |
| Braak III–IV (Limbic) | 0.11 ± 0.10 | 0.46 ± 0.26 | < 0.001 |
| Braak V–VI (Neocortical) | 0.07 ± 0.07 | 0.38 ± 0.29 | < 0.001 |
Table 2: Correlation between Regional this compound SUVR and Gray Matter Volume [4]
| Brain Region | Correlation Coefficient (R) |
| Lateral Occipital Lobes | > -0.6 |
| Left Lateral Temporoparietal Region | Moderately Correlated |
Table 3: Diagnostic Performance of 18F-Florzolotau and 18F-Flortaucipir in AD Dementia [18]
| Tracer | AUC | Correlation with Clinical Severity (|r|) | | :--- | :--- | :--- | | 18F-Florzolotau | 0.96-0.98 | 0.61-0.74 | | 18F-Flortaucipir | 0.78-0.87 | 0.29-0.45 |
Visualizations
Caption: Simplified signaling pathway of tau pathology in Alzheimer's disease.
Caption: Experimental workflow for combining this compound PET and MRI.
Caption: Logical relationship between tau pathology, neurodegeneration, and cognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Association of [18F]Flortaucipir-PET and plasma p-tau217 with tau neuropathology in AD and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Flortaucipir PET/MRI Correlations in Nonamnestic and Amnestic Variants of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. neurology.org [neurology.org]
- 7. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Relationships between flortaucipir PET tau binding and amyloid burden, clinical diagnosis, age and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Performance of a [18F]Flortaucipir PET Visual Read Method Across the Alzheimer Disease Continuum and in Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroimaging in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. radiopaedia.org [radiopaedia.org]
- 16. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating 18F-Florzolotau tau PET for Alzheimer’s disease diagnosis with 18F-Flortaucipir as reference | Semantic Scholar [semanticscholar.org]
- 18. Evaluating 18F-Florzolotau tau PET for Alzheimer's disease diagnosis with 18F-Flortaucipir as reference. [boris-portal.unibe.ch]
Troubleshooting & Optimization
Strategies to minimize Flortaucipir F-18 off-target binding in the basal ganglia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing off-target binding of Flortaucipir F-18, particularly in the basal ganglia.
Frequently Asked Questions (FAQs)
Q1: We are observing high this compound signal in the basal ganglia of our healthy control subjects. Is this expected, and what is the cause?
A1: Yes, elevated signal in the basal ganglia (caudate, putamen, pallidum) with this compound is a known phenomenon and is considered off-target binding.[1][2] This binding is not typically associated with tau pathology in these regions.[3] The exact mechanism is not fully elucidated, but potential contributors include binding to neuromelanin and iron.[1] Age-related increases in iron accumulation in the basal ganglia have been shown to correlate with increased this compound signal.[1]
Q2: Does this compound bind to Monoamine Oxidase B (MAO-B), and can MAO-B inhibitors be used to reduce off-target binding in the basal ganglia?
A2: While some early generation tau tracers showed significant binding to MAO-B, extensive research has demonstrated that this compound has very weak affinity for MAO-B in vitro and its binding is not significantly impacted by MAO-B inhibitors at clinical doses in vivo.[4][5][6][7] Studies have shown no significant difference in this compound uptake in the basal ganglia between patients taking MAO-B inhibitors and those who are not.[5][7] Therefore, using MAO-B inhibitors is not a recommended strategy to minimize off-target binding of this compound.
Q3: What are the primary regions of off-target binding for this compound?
A3: Besides the basal ganglia, other common areas of off-target binding for this compound include the choroid plexus, substantia nigra, and meninges.[3][8][9] Binding in the substantia nigra is thought to be related to neuromelanin.[8] Off-target binding in the choroid plexus can be significant and may confound the signal from adjacent structures like the hippocampus.[10][11]
Q4: How can we differentiate between true tau signal and off-target binding in our PET data?
A4: Differentiating true signal from off-target binding relies on several key strategies:
-
Anatomical Location: Tau pathology in Alzheimer's disease follows a predictable pattern (Braak staging). Signal in regions not expected to have tau accumulation at a given disease stage, such as the basal ganglia in early disease, is likely off-target.[1]
-
Tracer Kinetics: Off-target binding regions may exhibit different tracer uptake and washout kinetics compared to regions with specific binding to tau aggregates.[1]
-
Data Analysis Techniques: Employing advanced data analysis techniques such as partial volume correction and signal correction for adjacent off-target regions can help isolate the true tau signal.[10]
Troubleshooting Guides
Issue: High and variable signal in the basal ganglia is confounding group comparisons.
Strategy 1: Careful Selection of Reference Region
The choice of a reference region is critical for accurate quantification of Standardized Uptake Value Ratios (SUVRs). For this compound, the inferior cerebellar gray matter is commonly used as it is generally considered to have minimal tau pathology and low off-target binding.[8] Using a stable reference region will help normalize the data and reduce variability.
Strategy 2: Data-Driven Correction Methods
Recent studies suggest that off-target signal in regions like the putamen and thalamus can contribute to variability in cortical signal in healthy controls.[12][13] Advanced statistical approaches that model and regress out the contribution of signal from known off-target regions can be considered to reduce noise in the data.
Issue: Signal from the choroid plexus is potentially contaminating hippocampal signal.
This is a critical issue, especially when studying early stages of Alzheimer's disease where hippocampal tau deposition is a key biomarker.
Strategy: Partial Volume Correction (PVC) and Choroid Plexus Signal Masking
Off-target binding in the choroid plexus can artificially inflate the measured signal in the hippocampus due to the "spill-over" effect, a phenomenon known as a partial volume effect.
Experimental Protocol: Hippocampal Signal Correction
-
Image Coregistration: Coregister the PET images with the subject's structural MRI to allow for accurate anatomical delineation.
-
Choroid Plexus Segmentation: Manually or using an automated atlas-based method, create a Region of Interest (ROI) for the choroid plexus on the subject's MRI.
-
Create an Exclusion Mask: Generate a mask that identifies hippocampal voxels most likely to be affected by spill-over from the choroid plexus. One approach involves comparing this compound signal to that of a tracer with lower choroid plexus binding (e.g., 18F-RO948) to define the affected voxels.[10] An alternative is to expand the choroid plexus ROI to create a "spill-over" zone to be excluded from the hippocampal ROI.[10]
-
Apply Partial Volume Correction (PVC): Use a PVC algorithm to correct for the partial volume effects in the PET data. This will help to ensure that the signal measured in the hippocampus is more representative of the true tracer concentration in that region.
-
Quantify Corrected Hippocampal Signal: Apply the corrected hippocampal ROI (with the exclusion mask) to the partial volume-corrected PET data to extract the SUVR. This corrected value should provide a more accurate measure of tau pathology.[10]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound binding characteristics.
| Parameter | Target | Value | Significance | Reference |
| IC50 | MAO-B | 1.3 µM | Indicates very weak inhibition of a MAO-B ligand, suggesting low affinity. | [4][6] |
| Kd of [18F]THK5351 | MAO-B | 37 ± 1.8 nM | Demonstrates that other tau tracers can have significant MAO-B affinity, highlighting the low affinity of Flortaucipir as a key advantage. | [4] |
| Correlation (r2) | White Matter vs. Gray Matter Signal (Post-PVC) | 0.27 | Shows that a significant portion of the correlation between white and gray matter signal is not due to partial volume effects, suggesting a non-specific binding component. | [12][13] |
| Explained Variability | Off-target signal from putamen and thalamus on cortical signal in amyloid-negative healthy controls | 64% | A substantial amount of the "noise" or variability in cortical signal in healthy individuals can be attributed to off-target binding in the basal ganglia and thalamus. | [12][13] |
Visualizations
Caption: Troubleshooting workflow for high basal ganglia signal.
Caption: Workflow for choroid plexus signal correction.
References
- 1. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAO-B Inhibitors Do Not Block In Vivo Flortaucipir([18F]-AV-1451) Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation [inis.iaea.org]
- 7. scispace.com [scispace.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensating for choroid plexus based off-target signal in the hippocampus using 18F-flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 18F-Flortaucipir Binding in Choroid Plexus: Related to Race and Hippocampus Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span [escholarship.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Identifying and correcting for artifacts in Flortaucipir F-18 PET images
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and correcting for artifacts in Flortaucipir F-18 PET images.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in this compound PET imaging?
A1: The most common artifacts in this compound PET imaging include:
-
Patient Motion: This can lead to blurring and mislocalization of the radiotracer signal, potentially affecting the accuracy of quantitative analysis.[1]
-
Metal Artifacts: Caused by metallic implants (e.g., dental fillings, surgical clips), these can lead to streaks and inaccurate attenuation correction, resulting in falsely high or low signal intensities.[2][3]
-
Partial Volume Effects (PVE): Due to the limited spatial resolution of PET scanners, the signal from small structures can be underestimated (spill-out) or overestimated due to signal from adjacent high-uptake areas (spill-in). This is particularly relevant in atrophied brains.[4][5]
-
Off-Target Binding: Flortaucipir can bind to structures other than tau aggregates, such as the choroid plexus, basal ganglia, and meninges, which can complicate the interpretation of images, especially in regions adjacent to these structures.[2][6][7][8][9]
-
Image Noise: Can obscure details and affect the precision of quantitative measurements. Reconstruction parameters can influence noise levels.[10]
Q2: How can I minimize patient motion during a this compound PET scan?
A2: To minimize patient motion, consider the following:
-
Patient Comfort: Ensure the patient is in a comfortable supine position with adequate head support.[11]
-
Clear Instructions: Instruct the patient to remain as still as possible during the scan.
-
Head Fixation: Use a head holder or other fixation devices to reduce potential head movement.[11]
-
Scan Duration: While dynamic scanning can provide more accurate quantitative data, shorter static acquisition protocols (e.g., 20 minutes) acquired 80-100 minutes post-injection are common and can reduce the likelihood of patient motion.[11]
-
Sedation: In exceptional cases for uncooperative patients, sedation may be considered just before the scan.[12]
Q3: What is off-target binding and how does it affect Flortaucipir PET images?
A3: Off-target binding refers to the radiotracer binding to structures in the brain that are not the intended target (tau neurofibrillary tangles). With Flortaucipir, this is commonly observed in the choroid plexus, basal ganglia, and meninges.[2][6][7][8][9] This can lead to artificially high signals in these areas and may "spill over" into adjacent regions of interest, such as the hippocampus, potentially leading to misinterpretation of tau pathology.[6][13]
Troubleshooting Guides
Issue 1: Suspected Patient Motion Artifacts
Q: My Flortaucipir PET image appears blurry and the anatomical structures are poorly defined. How can I confirm and correct for motion artifacts?
A:
1. Identification of Motion Artifacts:
-
Visual Inspection: Look for blurring of cortical gray matter-white matter boundaries and a "saw-tooth" or jagged appearance of brain edges.
-
Review Dynamic Frames: If dynamic imaging was performed, review the individual frames to identify abrupt changes in head position.
-
Co-registration with MRI: Misalignment between the PET image and a co-registered structural MRI can indicate patient motion.
2. Consequences of Motion Artifacts:
-
Inaccurate quantification of radiotracer uptake (SUVR).
-
Mislocalization of tau deposition patterns.
-
Reduced diagnostic accuracy.[1]
3. Correction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Compensating for choroid plexus based off-target signal in the hippocampus using 18F-flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flortaucipir F-18 Injection and Uptake Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flortaucipir F-18 PET imaging. Our goal is to address common issues encountered during experimental procedures to ensure optimal data quality and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended injection dose for this compound?
The standard recommended dose of this compound is 370 MBq (10 mCi) administered as an intravenous bolus injection in a total volume of 10 mL or less.[1][2][3][4][5][6] This dosage is intended for positron emission tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment being evaluated for Alzheimer's disease.[1][3][4]
Q2: What is the recommended uptake time before starting the PET scan?
It is recommended to begin the PET scan approximately 80 minutes after the intravenous injection of this compound.[2][3][4][5][6] A 20-minute image acquisition is standard.[2][3][5][6][7] Adherence to this time window is critical for both inter- and intra-individual comparison of imaging results as the tracer does not reach a steady state quickly.[7]
Q3: Is it possible to reduce the injected dose of this compound?
Recent studies have investigated the feasibility of reducing the injected dose to lower radiation exposure for patients and reduce costs. Preliminary findings suggest that lower injected doses may still yield robust standardized uptake value ratios (SUVRs).[8][9] However, the extent to which the dose can be reduced without compromising quantitative accuracy is still under investigation and requires further validation across different demographics and for various tracers.[9][10] One study indicated that this compound remains within test-retest variability down to a 5mCi injected dose, though with increased variance.[8]
Q4: Can the scan duration be shortened?
Dynamic PET protocols, which can be lengthy (up to 130 minutes), are often used for accurate quantification of specific binding.[11] Research has shown that a shorter scan protocol of 50 minutes with a dual-time-window may provide sufficient quantitative accuracy for [18F]flortaucipir PET scans.[11] However, for standard static emission scans, a 20-minute acquisition is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise or poor image quality | Insufficient uptake time. | Ensure an uptake period of at least 80 minutes post-injection before starting the scan.[2][3][4][5][6] |
| Patient motion during the scan. | Use head restraints to minimize movement during the 20-minute acquisition.[4][5][6] | |
| Low injected dose. | While dose reduction is being explored, adhere to the standard 370 MBq (10 mCi) dose for optimal signal-to-noise ratio.[1][2][3][4][5][6] | |
| Inconsistent quantitative results across subjects | Variability in uptake time. | Strictly adhere to the 80-100 minute post-injection window for initiating the scan to ensure comparability.[7] |
| Differences in image processing and analysis. | Utilize a standardized processing pipeline, including consistent selection of reference regions, for all scans.[12][13] | |
| Off-target binding observed | Known characteristic of this compound. | Be aware of potential off-target binding in the choroid plexus, striatum, and brainstem nuclei.[4][14] Co-registration with anatomical imaging (MRI) can help in accurate localization of neocortical uptake.[6][14] |
| False-positive or false-negative interpretations | Misinterpretation of small, non-contiguous tracer uptake. | Interpret scans with isolated or non-contiguous small foci with caution. Only neocortical uptake should contribute to a positive scan interpretation.[4][6] |
| Inappropriate reference region selection for SUVR calculation. | The choice of reference region can significantly impact SUVR values. The cerebellar gray matter is a commonly used reference region.[12][13] |
Experimental Protocols
Standard this compound PET Imaging Protocol
This protocol is based on the FDA-approved guidelines for this compound (Tauvid™).
-
Patient Preparation:
-
Dose Preparation and Administration:
-
Visually inspect the this compound solution for particulate matter and discoloration before administration.[1][2]
-
Using aseptic technique and appropriate radiation shielding, draw a dose of 370 MBq (10 mCi) into a syringe.[1][2] The total volume should not exceed 10 mL.[1][3][4][5][6]
-
Administer the dose as an intravenous bolus injection.
-
Flush the intravenous line with 0.9% Sodium Chloride injection.[1]
-
-
Uptake Period:
-
Image Acquisition:
-
Image Processing and Interpretation:
Data Presentation
Table 1: Recommended Injection Dose and Uptake Time for this compound
| Parameter | Recommendation | Rationale |
| Injection Dose | 370 MBq (10 mCi) | Standard dose for optimal image quality and detection of tau pathology.[1][2][3][4][5][6] |
| Uptake Time | 80 - 100 minutes | Allows for sufficient tracer uptake in target regions and clearance from background tissues.[7] |
| Scan Duration | 20 minutes | Standard acquisition time for static imaging.[2][3][5][6][7] |
Table 2: Summary of Studies on Reduced Injection Dose
| Study Finding | Injected Dose Investigated | Key Outcome | Reference |
| Feasibility of dose reduction | Simulated doses of 70%, 50%, 25%, and 12.5% of the true injected dose | SUVRs remained robust at lower doses, but with increased variability. | [8][9] |
| Test-retest variability | Down to 5 mCi | Remained within acceptable test-retest variability, but with increased variance. | [8] |
Visualizations
Caption: Standard experimental workflow for this compound PET imaging.
Caption: Troubleshooting logic for common this compound PET imaging issues.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Flortaucipir F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Tauvid (flortaucipir F 18 injection) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gu.se [gu.se]
- 9. researchgate.net [researchgate.net]
- 10. Impact of simulated reduced injected dose on the assessment of amyloid PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Shortening the Scan Duration on Quantitative Accuracy of [18F]Flortaucipir Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 13. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Impact of patient motion on Flortaucipir F-18 PET scan quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the impact of patient motion on Flortaucipir F-18 PET scan quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of patient motion on this compound PET scan quality?
A1: Patient motion during a this compound PET scan is a significant source of image degradation. The primary effects are blurring of the PET image, which can obscure the boundaries between gray and white matter, and a reduction in the accuracy of quantitative measurements, such as the Standardized Uptake Value Ratio (SUVR).[1][2] This can lead to misinterpretation of tau deposition patterns, potentially affecting diagnostic accuracy and the reliability of longitudinal studies.[2][3]
Q2: How does patient motion specifically affect SUVR values in tau PET imaging?
A2: Patient motion generally leads to a "smearing" of the PET signal, which can artificially lower the measured SUVR in regions of high tracer uptake and increase it in areas of low uptake. This is because the movement averages the signal over a larger area. For instance, in studies of amyloid PET, which faces similar challenges, uncorrected head motion has been shown to cause as much as a 15% difference in SUV calculations in certain brain regions.[1] For tau PET imaging with tracers like [18F]-MK6240, motion correction has been demonstrated to significantly reduce the variance in the rate of tau accumulation, which is critical for longitudinal studies.[3]
Q3: What are the common visual artifacts to look for in a motion-affected this compound PET scan?
A3: The most common visual artifact is a loss of sharpness in the cortical ribbon, making it difficult to distinguish gray matter from white matter. You may also observe streaking or "ghosting" artifacts, particularly at the edges of the brain. In severe cases, the overall brain shape may appear distorted or enlarged. Given the typical uptake pattern of Flortaucipir in Alzheimer's disease, motion can blur the distinction of uptake in the temporal lobes, precuneus, and other areas, potentially mimicking or masking the characteristic patterns of tau pathology.
Q4: Are there any patient preparation steps that can help minimize motion?
A4: Yes, proper patient preparation is crucial. Patients should be made comfortable on the scanner bed to minimize discomfort that could lead to movement during the long acquisition period.[4] Head restraints, such as foam padding or thermoplastic masks, can be used to reduce the likelihood of significant head motion.[4] It is also important to clearly explain the procedure to the patient and emphasize the need to remain as still as possible.[5]
Troubleshooting Guides
Issue 1: Blurry Images and Poor Gray/White Matter Definition
-
Question: My reconstructed this compound PET images appear blurry, and the distinction between the cortical gray matter and white matter is poor. Could this be due to patient motion?
-
Answer: Yes, blurring and loss of gray/white matter contrast are classic signs of patient motion during the scan. This can compromise both visual assessment and quantitative analysis.
-
Troubleshooting Steps:
-
Review Dynamic Frames: If you have acquired the data in frames (e.g., 4 x 5 minutes), review the individual frames to visually inspect for motion. A noticeable shift in the brain's position between frames is a clear indicator of motion.
-
Frame-by-Frame Realignment: If motion is detected, a frame-by-frame realignment should be performed. This involves co-registering each frame to a reference frame (often the first frame) to correct for movement between frames.[6]
-
List-Mode Data Reconstruction: For more advanced correction, if the data was acquired in list-mode, it can be reconstructed with motion correction algorithms that account for movement during the acquisition of each frame.[3]
-
Issue 2: Inaccurate or Highly Variable SUVR Values
-
Question: We are observing high variability in our longitudinal this compound SUVR measurements, even with minimal expected biological change. Could patient motion be a contributing factor?
-
Answer: Absolutely. Patient motion is a major factor that can introduce variability into quantitative PET data.[3] Uncorrected motion can lead to inconsistent SUVR values that do not accurately reflect the underlying tau pathology.
-
Troubleshooting Steps:
-
Implement Motion Correction: Ensure that a robust motion correction protocol is part of your standard image processing pipeline for all scans.
-
Quantify Motion: If possible with your software, quantify the amount of motion for each scan. This can help in identifying scans that may require more careful quality control.
-
Re-analyze with Motion Correction: Re-process the raw PET data with motion correction applied and compare the resulting SUVR values to the uncorrected data. This will help to determine the extent to which motion was impacting your results.
-
Data Presentation
The following table provides a representative example of the quantitative impact of motion correction on tau PET imaging, based on data from a study using the [18F]-MK6240 tau PET tracer. While not this compound, the principles and expected magnitude of the effect are comparable. The data illustrates the reduction in the standard deviation of the change in SUVR, which is critical for the statistical power of longitudinal studies.[3]
| Brain Region | Reduction in Standard Deviation of Annualized SUVR Change with Motion Correction |
| Entorhinal Cortex | -49% |
| Inferior Temporal | -24% |
| Precuneus | -18% |
| Amygdala | -16% |
Table 1: Representative data showing the reduction in the standard deviation of the annualized change in SUVR after motion correction in key brain regions for tau PET imaging. Adapted from a study on [18F]-MK6240.[3]
Experimental Protocols
Protocol for Frame-by-Frame Motion Correction of Dynamic this compound PET Data
This protocol describes a typical frame-by-frame motion correction procedure for a dynamic this compound PET scan acquired as multiple frames (e.g., 4 x 5 minutes).
-
Data Acquisition:
-
Image Reconstruction (Initial):
-
Reconstruct each frame individually without motion correction. This will result in a series of 3D PET images, one for each time frame.
-
-
Motion Estimation:
-
Select a reference frame. Typically, the first frame is chosen as the reference.
-
Co-register each subsequent frame to the reference frame using a rigid transformation (3 rotations and 3 translations). This will generate a set of transformation parameters for each frame that describes the patient's movement relative to the reference position.
-
-
Motion Correction and Final Image Reconstruction:
-
Apply the inverse of the calculated transformation parameters to each corresponding frame to align all frames to the position of the reference frame.
-
Sum the realigned frames to create a single, motion-corrected 3D PET image.[6]
-
-
Quantitative Analysis:
-
Perform SUVR analysis on the final motion-corrected image using a reference region such as the cerebellar gray matter.
-
Mandatory Visualization
Caption: Workflow for frame-by-frame motion correction of dynamic PET data.
Caption: Logical workflow for troubleshooting motion-related artifacts.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Flortaucipir F-18 quantification across different scanners
Technical Support Center: Flortaucipir (¹⁸F) Quantification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Flortaucipir F-18 quantification across different PET scanners.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Flortaucipir Standardized Uptake Value Ratio (SUVR) quantification between different PET scanners?
A1: Variability in Flortaucipir SUVR quantification across different scanners stems from multiple factors related to both hardware and software. Key sources include differences in scanner hardware (e.g., detector technology, sensitivity), image reconstruction algorithms (e.g., OSEM, PSF, TOF), and post-reconstruction processing steps.[1][2][3] The choice of reference region and whether data is processed in native or standard space can also significantly impact SUVR values.[4][5]
Q2: How does the choice of the reference region impact Flortaucipir SUVRs?
A2: The reference region is critical for SUVR calculations, and an inappropriate choice can introduce significant variability. For most tau tracers like Flortaucipir, the cerebellar grey matter is the recommended reference region.[2][4] Studies have shown that using tracer-specific reference tissues can improve the detection of longitudinal changes.[6] For Flortaucipir, the inferior cerebellar gray matter or Crus I have been shown to provide robust and consistent results, especially when harmonizing with other tau tracers.[7] It is crucial to ensure the reference region itself is free of specific binding.
Q3: Can I directly compare Flortaucipir SUVR values obtained from scanners from different manufacturers (e.g., Siemens vs. GE)?
A3: Directly comparing SUVR values across scanners from different manufacturers, or even different models from the same manufacturer, is not recommended without proper harmonization.[8][9] Differences in reconstruction technologies like Time-of-Flight (TOF) and Point-Spread Function (PSF) can alter image resolution and noise properties, impacting quantitative metrics.[1][3] To reliably compare or pool data, a harmonization procedure using phantom scans and/or patient data analysis is necessary to derive transformation equations or standardized processing pipelines.[8]
Q4: What is the difference between processing PET data in "native space" versus "standard space," and how does it affect Flortaucipir quantification?
A4: "Native space" processing analyzes the PET images in the individual subject's anatomical space, typically requiring a contemporaneous MRI for accurate region-of-interest definition.[4][8] "Standard space" processing involves spatially normalizing the PET images to a common template, like the Montreal Neurological Institute (MNI) template.[5] While both methods are generally adequate, processing in native space may offer higher accuracy, particularly in smaller or atrophied regions like the medial temporal lobe.[4][5] However, standard space processing is often faster and can be used when an MRI is unavailable.[2]
Q5: Are there standardized methods to harmonize tau-PET data across different tracers and scanners?
A5: Yes, efforts are underway to develop standardized harmonization methods. The Alzheimer's Disease Neuroimaging Initiative (ADNI) has developed the Berkeley PET Imaging Pipeline (B-PIP) to harmonize amyloid and tau PET data across multiple scanners and tracers.[8] Another approach is the "CenTauR" scale, a Centiloid-like method to create a standardized scale for tau-PET data, which has shown promising preliminary results for harmonizing different tau tracers.[10] Large-scale studies like the HEAD study are actively generating head-to-head data for various tau tracers to develop robust harmonization tools.[9][11]
Troubleshooting Guides
Problem 1: I am observing a significant difference in mean SUVR values for my control group when switching from an older scanner to a newer scanner.
-
Cause: This is a common issue arising from differences in scanner technology and reconstruction algorithms. Newer scanners often have higher resolution and incorporate advanced reconstruction methods like TOF and PSF, which can reduce partial volume effects and change the recovery of signal in small regions.[1][3]
-
Solution Workflow:
-
Phantom Study: Scan a phantom with known activity concentrations on both scanners.
-
Reconstruction Analysis: Reconstruct the phantom data using all available clinical algorithms on both systems.
-
Derive Correction Factors: Analyze the phantom images to calculate recovery coefficients and derive scanner-specific correction factors or a cross-scanner calibration equation.
-
Apply to Patient Data: Apply these correction factors to your human data to harmonize the SUVR values.
-
Problem 2: My longitudinal Flortaucipir study shows unexpected decreases in SUVR in some brain regions over time.
-
Cause: While counterintuitive, decreases in Flortaucipir SUVR have been reported in longitudinal studies and can be attributed to several factors besides measurement error.[12] These can include biological effects like regression to the mean in regions with very high baseline signal, or methodological issues such as changes in cerebral blood flow (CBF), which can affect the semi-quantitative SUVR metric.[12][13][14]
-
Troubleshooting Steps:
-
Verify Processing Pipeline: Ensure a consistent longitudinal processing pipeline was used, minimizing registration errors between timepoints.[12]
-
Evaluate Reference Region: Check for any longitudinal changes in the reference region's uptake that could artificially alter the SUVR. Using a stable reference region like eroded white matter can be a sensitivity analysis.[12]
-
Consider Dynamic Scanning: If significant CBF changes are expected (e.g., due to therapeutic intervention), the SUVR method may be biased.[14] Dynamic scanning to calculate the nondisplaceable binding potential (BP_ND), a fully quantitative measure, is less susceptible to flow changes and should be considered if feasible.[13][15]
-
Experimental Protocols & Data
Protocol: Scanner Harmonization using a Phantom
This protocol outlines a general procedure for harmonizing PET scanners to ensure comparable quantitative data.
-
Phantom Preparation:
-
Use a NEMA IEC Body Phantom or similar phantom with fillable spheres of various sizes.
-
Fill the background compartment with a known concentration of ¹⁸F.
-
Fill the spheres with a higher known concentration of ¹⁸F to achieve a specific sphere-to-background ratio (e.g., 4:1).
-
-
Data Acquisition:
-
Scan the phantom on each PET scanner (e.g., Scanner A, Scanner B) that will be used in the study.
-
Use the same acquisition parameters (e.g., scan duration, framing) as your clinical Flortaucipir protocol.
-
-
Image Reconstruction:
-
Reconstruct the phantom data using every reconstruction algorithm available that is used clinically (e.g., OSEM, OSEM+PSF, OSEM+TOF, OSEM+TOF+PSF).[3]
-
Use consistent parameters for iterations, subsets, and post-filtering where possible.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the spheres and in the background of the reconstructed images.
-
Calculate the Recovery Coefficient (RC) for each sphere using the formula: RC = (Measured Activity in Sphere / Measured Activity in Background) / (True Activity in Sphere / True Activity in Background)
-
Compare the RC values across scanners and reconstruction methods.
-
-
Deriving Harmonization Factors:
-
Based on the RC comparison, establish a linear regression equation to transform SUVRs from one scanner/reconstruction to another, effectively harmonizing the data.
-
Data Table: Impact of Reconstruction on Quantification
The choice of reconstruction algorithm significantly impacts quantification. Advanced algorithms like those using Point-Spread Function (PSF) and Time-of-Flight (TOF) generally improve spatial resolution and signal recovery.[1][3]
| Reconstruction Algorithm | Key Characteristics | Impact on Quantification |
| OSEM (Ordered Subset Expectation Maximization) | Iterative algorithm, industry standard. | Prone to Partial Volume Effects (PVE), potentially underestimating uptake in small regions. |
| PSF (Point-Spread Function) | Models the scanner's resolution response to improve spatial resolution. | Reduces PVE, leading to higher recovery in small structures. May increase image noise.[1] |
| TOF (Time-of-Flight) | Uses the time difference between photon detections to localize events. | Improves signal-to-noise ratio and convergence speed. Mitigates Gibbs (ringing) artifacts.[3] |
| PSF + TOF | Combines the benefits of both methods. | Generally provides the most accurate quantification and detection of small regions.[3] |
Visualizations
Workflow for Cross-Scanner Harmonization
The following diagram illustrates a typical workflow for harmonizing quantitative PET data from multiple scanners.
Caption: Workflow for harmonizing PET data across different scanners.
Key Factors Influencing SUVR Variability
This diagram outlines the primary factors that contribute to variability in Flortaucipir SUVR measurements.
Caption: Major sources of variability in Flortaucipir SUVR quantification.
References
- 1. Impact of PET Reconstruction on Amyloid-β Quantitation in Cross-Sectional and Longitudinal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 3. Impact of reconstruction algorithms at different sphere-to-background ratios on PET quantification: A phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of two preprocessing methods for 18F-Flortaucipir PET quantification in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tracer‐specific reference tissues selection improves detection of 18F‐FDG, 18F‐florbetapir, and 18F‐flortaucipir PET SUVR changes in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the effects of using multiple different cerebellar reference regions to improve tau‐PET harmonization ‐ The HEAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography harmonization in the Alzheimer's Disease Neuroimaging Initiative: A scalable and rigorous approach to multisite amyloid and tau quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving tau-PET harmonization: the HEAD study | VJDementia [vjdementia.com]
- 12. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Partial volume correction methods for Flortaucipir F-18 PET data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Partial Volume Correction (PVC) methods for Flortaucipir F-18 PET data.
Frequently Asked Questions (FAQs)
Q1: What is Partial Volume Effect (PVE) and why is Partial Volume Correction (PVC) necessary for Flortaucipir PET data?
A1: The relatively low spatial resolution of PET scanners can lead to a phenomenon known as the Partial Volume Effect (PVE).[1] This effect causes a blurring of the PET image, leading to two main issues:
-
Spill-out: The underestimation of signal in small regions of interest (ROIs) because some of the signal "spills out" into neighboring areas.
-
Spill-in: The overestimation of signal in a region due to the "spill-in" of signal from adjacent areas with high tracer uptake.[1]
For this compound, a significant challenge is the off-target binding in areas like the choroid plexus, which can artificially inflate the signal in the nearby hippocampus, a key region for Alzheimer's disease research.[1][2] PVC methods are computational techniques designed to correct for these effects, aiming to provide more accurate quantification of tracer uptake.[1]
Q2: Which PVC methods are commonly used for Flortaucipir PET data?
A2: Several PVC methods have been applied to Flortaucipir PET data, each with its own set of assumptions and performance characteristics. Commonly used methods include:
-
Geometric Transfer Matrix (GTM): A region-based method that requires high-resolution anatomical MR images to define distinct regions.[3][4][5][6][7][8]
-
Iterative Yang (iY): A voxel-based method that can be implemented using tools like the PETPVC toolbox.[6][9][10][11]
-
Region-Based Voxel-Wise (RBV): Another voxel-based method that has shown good performance in longitudinal studies.[4][6][9][11][12]
-
Two-Compartment (Meltzer-style) and Three-Compartment (Müller-Gärtner-style): These are classic methods that model different tissue compartments (e.g., gray matter, white matter, CSF).[4][7][13][14][15]
-
Van Cittert (VC) Iterative Deconvolution: An image-based deconvolution method.[1][4][14]
-
Reblurred Van-Cittert (RVC): An analytical PVC method.[9]
The choice of method can impact the results, particularly in longitudinal studies where noise amplification is a concern.[9][16]
Q3: What is the impact of PVC on longitudinal Flortaucipir PET studies?
A3: In longitudinal studies, PVC can be a double-edged sword. While it can reduce the impact of off-target binding, it can also increase noise and variability.[9][16] Some studies suggest that voxel-based PVCs, such as RBV and iY, systematically improve the detection of the rate of change in tracer uptake compared to no correction or simpler deconvolution methods.[12] However, other research indicates that for some tracers and analysis methods, PVC does not offer a clear advantage over non-PVC images for quantifying longitudinal changes and may even harm repeatability.[14][15] The selection of an appropriate PVC method is therefore crucial for accurately evaluating tau accumulation rates over time.[9][16]
Troubleshooting Guides
Issue 1: Inflated signal in the hippocampus likely due to spill-in from the choroid plexus.
-
Symptom: You observe unexpectedly high Flortaucipir uptake in the hippocampus, which may not correlate well with other biomarkers or clinical assessments.
-
Cause: The choroid plexus often shows high off-target binding of Flortaucipir, and due to PVE, this signal can spill into the adjacent hippocampus.[1][2]
-
Troubleshooting Steps:
-
Apply a robust PVC method: Methods that account for spill-in from neighboring regions are recommended. A novel method combining Van Cittert iterative deconvolution with highly constrained back-projection (HDH PVC) has been shown to be effective.[1] Voxel-wise methods like Iterative Yang (iY) and Region-Based Voxel-Wise (RBV) are also designed to handle such effects.[9][12]
-
Optimize your Volume of Interest (VOI): Consider using an eroded hippocampal VOI. By slightly shrinking the VOI, you can minimize the inclusion of voxels on the border with the choroid plexus that are most affected by spill-in.[1][2]
-
Perform correlation analysis: Before and after PVC, assess the correlation between the hippocampal and choroid plexus signals. A successful correction should significantly reduce this correlation.[1][2]
-
Issue 2: Increased noise and variability in longitudinal data after PVC.
-
Symptom: After applying PVC, the within-subject variability of Flortaucipir uptake over time increases, potentially obscuring true biological changes.
-
Cause: Some PVC algorithms can amplify noise in the PET signal. This is a particular concern for longitudinal studies where the expected change in signal may be small.[9][14][16]
-
Troubleshooting Steps:
-
Compare different PVC methods: Evaluate the performance of several PVC methods on your data. Methods like traditional deconvolution have shown strong correlation with cognitive decline in some studies, performing similarly to more complex voxel-wise corrections.[9]
-
Evaluate test-retest repeatability: If possible, use test-retest data to assess the impact of different PVC methods on the variability of your measurements.
-
Consider forgoing PVC for certain analyses: Some studies have found that for longitudinal analysis, the benefits of PVC may not outweigh the drawback of increased noise.[14][15] In such cases, analyzing the uncorrected data may be a valid approach, provided the limitations are acknowledged.
-
Issue 3: Different PVC methods yield significantly different quantitative results.
-
Symptom: When you apply different PVC methods to the same dataset, you obtain substantially different Standardized Uptake Value Ratios (SUVRs) or other quantitative measures.
-
Cause: Each PVC method is based on different assumptions about the distribution of the tracer and the nature of the PVE. For example, 2- and 3-compartment methods may assume zero signal outside the cortex, which can lead to over-amplification of the cortical signal.[4]
-
Troubleshooting Steps:
-
Understand the assumptions of each method: Carefully review the principles behind the PVC methods you are using.
-
Use phantom data for validation: If available, use phantom data with known ground truth to assess the accuracy of different PVC methods.
-
Focus on relative changes: If absolute quantification is inconsistent, focus on the relative changes between groups or over time, as these may be more robust across different correction methods.
-
Report the PVC method used: Always clearly state the PVC method and software implementation used in your analysis to ensure reproducibility.
-
Quantitative Data Summary
The following tables summarize the quantitative findings from studies comparing different PVC methods for Flortaucipir PET data.
Table 1: Correlation between Hippocampal and Choroid Plexus (CP) VT Before and After PVC [1][2]
| Condition | VOI Type | Pre-PVC (r²) | Post-PVC (r²) |
| Controls | Complete | 0.59 | 0.29 |
| Controls | Eroded | 0.45 | 0.15 |
VT: Volume of Distribution
Table 2: Correlation (ρ) of Longitudinal SUVR Change with Cognitive Decline (ADAS-Cog 11) [9]
| PVC Method | Spearman's ρ | p-value |
| No PVC | 0.21 | 0.03 |
| Deconvolution | 0.38 | <0.001 |
| Iterative Yang (iY) | 0.35 | <0.001 |
| Region-Based Voxel-Wise (RBV) | 0.36 | <0.001 |
| Reblurred Van-Cittert (RVC) | 0.20 | 0.03 |
Experimental Protocols
Protocol 1: Partial Volume Correction using an Eroded Hippocampal VOI to Reduce Choroid Plexus Spill-in
This protocol is based on the methodology described by Golla et al. (2018).[1][2]
-
Data Acquisition:
-
Acquire a 3D T1-weighted MRI scan for anatomical reference.
-
Perform a dynamic this compound PET scan (e.g., 130 minutes) following tracer injection.
-
Perform arterial blood sampling for metabolite correction to determine the plasma input function.[1]
-
-
Image Pre-processing:
-
Co-register the PET images to the MRI scan.
-
Segment the MRI to delineate gray matter, white matter, and CSF.
-
Define Volumes of Interest (VOIs) for the hippocampus and choroid plexus based on the anatomical MRI.
-
-
VOI Optimization:
-
Create an "eroded" hippocampal VOI by removing the outermost layer of voxels from the anatomically defined hippocampus VOI. This helps to exclude voxels most likely to be contaminated by spill-in from the choroid plexus.
-
-
Partial Volume Correction:
-
Apply a PVC algorithm. The original study used a method combining Van Cittert iterative deconvolution with highly constrained back-projection (HDH PVC).[1] Other methods like iY or RBV could also be evaluated.
-
-
Data Analysis:
-
Calculate the volume of distribution (VT) for the hippocampus and choroid plexus VOIs, both with and without PVC, and for both the complete and eroded hippocampal VOIs.
-
Perform a linear regression analysis to determine the correlation (r²) between hippocampal and choroid plexus VT in each condition. A significant reduction in this correlation after PVC and with the eroded VOI indicates successful correction of the spill-in effect.[1][2]
-
Visualizations
Caption: Experimental workflow for PVC of Flortaucipir PET data.
Caption: Classification of common PVC methods for PET data.
Caption: Flortaucipir binding and PVE interference.
References
- 1. A novel partial volume correction method for accurate quantification of [18F] flortaucipir in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel partial volume correction method for accurate quantification of [18F] flortaucipir in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-Flortaucipir Binding in Choroid Plexus: Related to Race and Hippocampus Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]THK5351 and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Symmetric geometric transfer matrix partial volume correction for PET imaging: principle, validation and robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial volume correction in longitudinal tau PET studies: is it really needed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 14. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Flortaucipir F-18 & Monoamine Oxidase (MAO) Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential effects of monoamine oxidase (MAO) binding when using Flortaucipir F-18 for positron emission tomography (PET) imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step solutions.
Issue 1: High background signal in brain regions devoid of expected tau pathology.
Possible Cause: Off-target binding of this compound to other proteins, including MAO-A and MAO-B, or other structures like melanin (B1238610) and neuromelanin.[1] In vitro studies have shown that this compound can bind to MAO-A with low nanomolar affinity.[1]
Troubleshooting Steps:
-
Review Image Acquisition and Analysis Parameters:
-
Ensure that the PET imaging window is appropriate. Standard protocols often recommend imaging 75-115 minutes post-injection.
-
Verify that the chosen reference region for calculating standardized uptake value ratios (SUVRs) is appropriate and devoid of significant off-target binding. The cerebellar crus is a commonly used reference region.
-
-
Consider Pre-treatment with an MAO Inhibitor (for preclinical studies):
-
In animal models, pre-treatment with an MAO inhibitor can help to assess the contribution of MAO binding to the overall signal.
-
For suspected MAO-A binding, a selective inhibitor like clorgyline can be used.
-
For suspected MAO-B binding, a selective inhibitor like selegiline (B1681611) (deprenyl) or pargyline (B1678468) can be used.[1][2]
-
Note: In vivo studies in rats and retrospective analyses in humans have generally not shown a significant reduction in this compound uptake after administration of MAO inhibitors, suggesting that MAO binding may not be a major contributor to the in vivo signal.[1][3]
-
-
Perform In Vitro Autoradiography with Blocking Agents:
-
Use postmortem brain tissue to conduct competitive binding assays.
-
Incubate tissue sections with [18F]Flortaucipir in the presence and absence of varying concentrations of MAO-A and MAO-B inhibitors (e.g., clorgyline for MAO-A, deprenyl (B1670267) for MAO-B).
-
A significant reduction in tracer binding in the presence of an MAO inhibitor would confirm off-target binding in that specific tissue.
-
Experimental Workflow for Investigating Off-Target Binding
Caption: Workflow for troubleshooting high background signal with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for this compound binding to MAO?
A: The evidence is mixed and highlights a discrepancy between in vitro and in vivo findings.
-
In Vitro: Autoradiography and competition binding studies on human brain tissue have shown that this compound can bind to MAO-A.[1] Some studies report a low nanomolar affinity (Kd of approximately 2.0 nM) for MAO-A.[1] Binding to MAO-B appears to be weaker, with higher IC50 values.[1][2]
-
In Vivo: Studies in rats with MAO inhibitors have not shown significant changes in this compound brain uptake.[1][2] Similarly, retrospective studies in human subjects who were taking MAO-B inhibitors did not show significant differences in this compound binding compared to those not taking the inhibitors.[3] This suggests that while there may be some interaction, it is unlikely to be a major contributor to the PET signal in living subjects.[1][2]
Q2: Should I be concerned about MAO binding affecting my clinical research with this compound?
A: Based on current in vivo evidence, significant interference from MAO binding in clinical PET imaging with this compound is not expected.[1][2][3] The primary binding target in Alzheimer's disease patients remains aggregated tau protein.[1] However, it is crucial to be aware of potential off-target binding, especially when interpreting signal in regions with high MAO density and low expected tau pathology.
Q3: Are there specific brain regions where MAO binding might be more of a concern?
A: MAO-A and MAO-B are differentially distributed throughout the brain. Regions with high concentrations of these enzymes, such as the basal ganglia and parts of the brainstem, could theoretically be more susceptible to off-target binding.[4] However, as stated previously, in vivo studies have not demonstrated this to be a significant issue for this compound.
Q4: How can I differentiate between MAO binding and other off-target binding?
A: Differentiating between various sources of off-target binding can be challenging. Other known off-target binding sites for this compound include melanin, neuromelanin, and iron-rich tissues.[1]
-
Melanin/Neuromelanin: High signal in the substantia nigra and choroid plexus may be indicative of binding to these pigments.
-
Iron: Correlation with age-related iron accumulation has been observed in the basal ganglia.
-
MAO: Pre-clinical blocking studies with selective MAO inhibitors remain the most direct way to investigate the contribution of MAO binding.
Decision Pathway for Addressing Potential Off-Target Binding
References
- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation [inis.iaea.org]
- 3. scispace.com [scispace.com]
- 4. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal-to-noise ratio in Flortaucipir F-18 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flortaucipir F-18 PET imaging. The information is presented in a question-and-answer format to directly address common issues, particularly those related to poor signal-to-noise ratio (SNR).
Troubleshooting Guide: Poor Signal-to-Noise Ratio (SNR)
A poor signal-to-noise ratio in this compound imaging can obscure true tau pathology, leading to inaccurate quantification and interpretation. This guide provides a systematic approach to identifying and resolving common causes of low SNR.
Question: My this compound PET images appear noisy and grainy. What are the primary causes of a poor signal-to-noise ratio?
Answer: A poor signal-to-noise ratio (SNR) in this compound PET imaging can stem from patient-related, scanner-related, or data processing factors. High image noise is a common challenge in PET imaging and can be caused by insufficient radioactivity, short scan times, or suboptimal image reconstruction.[1] Identifying the source of the noise is the first step in troubleshooting.
Here is a logical workflow to diagnose the cause of poor SNR:
Question: How can I determine if patient motion is the cause of poor SNR and what can be done to mitigate it?
Answer: Patient motion, both voluntary and involuntary, is a significant cause of blurry PET images, indistinct organ boundaries, and reduced quantitative accuracy.[2] Motion during the scan smears the PET signal, effectively increasing noise and reducing the signal in small structures.
Identification:
-
Visual Inspection: Look for blurring or "smearing" of anatomical structures in the reconstructed images.
-
Sinogram Review: Motion can sometimes be identified as inconsistencies in the sinogram data.
-
Misregistration with CT: If there is a mismatch between the PET and CT images, particularly at the edges of the brain, this is a strong indicator of patient motion between the two scans.[3]
Solutions:
-
Patient Comfort and Immobilization: Ensure the patient is in a comfortable position before the scan begins. Use head holders and other immobilization devices as appropriate.[2]
-
Clear Instructions: Instruct the patient to remain as still as possible throughout the scan.[2][4]
-
Motion Correction Software: Post-acquisition motion correction software can be used to realign dynamic frames or correct for larger movements.
-
Shorter Scan Times: While this may seem counterintuitive as it can reduce counts, for patients who have difficulty remaining still, a shorter, high-quality scan may be preferable to a longer, motion-degraded one.
-
Re-acquisition: In cases of severe motion artifacts, re-acquiring the scan may be the only option.[3]
Question: What are "off-target" binding sites for this compound, and how do they contribute to noise?
Answer: Off-target binding refers to the accumulation of this compound in areas of the brain that do not contain tau neurofibrillary tangles. This non-specific binding can create a background signal that reduces the contrast and signal-to-noise ratio, making it more difficult to detect true tau pathology, especially in early disease stages.[5][6]
Common Off-Target Binding Regions:
Solutions:
-
Anatomical Correlation: Fusing the PET images with a high-resolution anatomical MRI can help to identify if high signal is originating from a known off-target structure like the choroid plexus.
-
Region of Interest (ROI) Refinement: When performing quantitative analysis, carefully define ROIs to exclude areas of known off-target binding.
-
Reference Region Selection: The choice of reference region for SUVR calculations is critical. The inferior cerebellar gray matter is often recommended to minimize spill-in from other regions and avoid off-target binding sometimes seen in the superior cerebellum.[7][8]
Question: How do image acquisition and reconstruction parameters affect SNR?
Answer: The parameters used for both acquiring the PET data and reconstructing the images have a direct impact on the final image quality and SNR.
Acquisition Parameters:
| Parameter | Impact on SNR | Recommendation |
| Injected Dose | A lower dose results in fewer coincidence events, leading to higher statistical noise.[1] | Administer the recommended dose of 370 MBq (10 mCi) of this compound.[7] |
| Uptake Time | An appropriate uptake time is necessary to allow for sufficient tracer accumulation in target tissues and clearance from the blood pool. | An uptake time of 80-100 minutes post-injection is recommended.[7] |
| Scan Duration | Shorter scan times result in lower counts and higher noise.[1] | A scan duration of 20 minutes is typical.[7] For patients who can remain still, a longer scan can improve SNR. |
Reconstruction Parameters:
| Parameter | Impact on SNR | Recommendation |
| Reconstruction Algorithm | Iterative algorithms like Ordered Subsets Expectation Maximization (OSEM) are standard. While they can improve image quality over older methods, they can also amplify noise at high iteration numbers. | Use the manufacturer's recommended OSEM algorithm and number of iterations/subsets. Be aware that advanced resolution recovery techniques (e.g., Point Spread Function modeling) can increase contrast but may also increase noise.[9] |
| Post-Reconstruction Filtering | Applying a Gaussian or other smoothing filter after reconstruction can reduce image noise, but at the cost of some spatial resolution. | The use and strength of a post-reconstruction filter should be standardized within a study. A common choice is a Gaussian filter with a full-width at half-maximum (FWHM) of 5-6.3 mm.[9] |
| Attenuation Correction | Inaccurate attenuation correction, for example due to metal implants or patient motion between the CT and PET scans, can introduce artifacts and noise.[10] | Review the non-attenuation corrected (NAC) images to confirm that areas of high uptake are not artifacts of the correction process.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for a this compound PET scan?
A1: The following protocol is based on international consensus and common practice.[7]
Patient Preparation:
-
No specific dietary restrictions are required; fasting is not necessary.
-
Patients should be well-hydrated.
-
Confirm that the patient has not had any other radioactive tracers administered that could interfere with the scan.
-
For female patients of childbearing potential, verify pregnancy status.
Radiopharmaceutical Administration:
-
The recommended dose is 370 MBq (10 mCi) of this compound.
-
Administer as a single intravenous bolus in a total volume of 10 mL or less.
-
Flush the intravenous line with 0.9% sodium chloride injection after administration.
Image Acquisition:
-
Begin the PET scan 80 to 100 minutes after the injection of this compound.
-
The typical scan duration is 20 minutes.
-
Acquire images in 3D mode.
-
A low-dose CT scan should be performed for attenuation correction.
Q2: How is the quality of the this compound radiopharmaceutical ensured?
A2: The quality of the this compound injection is critical for reliable imaging. A series of quality control (QC) tests should be performed on each batch before it is released for human use.[11][12]
| QC Test | Specification | Purpose |
| Appearance | Clear, colorless solution, free of particulate matter | To ensure the solution is safe for intravenous injection. |
| pH | Between 4.5 and 8.0 | To ensure the injection is physiologically compatible. |
| Radiochemical Purity | ≥ 95% | To ensure that the radioactivity is primarily from this compound and not from radioactive impurities. |
| Radiochemical Identity | Retention time on HPLC corresponds to the reference standard | To confirm that the radioactive compound is indeed this compound. |
| Radionuclidic Purity | Half-life between 105 and 115 minutes | To confirm that the radionuclide is Fluorine-18. |
| Residual Solvents | Within acceptable limits (e.g., < 0.5% ethanol) | To ensure that solvents used in the synthesis are at safe levels. |
| Bacterial Endotoxins | Within acceptable limits | To ensure the injection is sterile and free from pyrogens. |
Q3: What is the underlying biological principle of this compound imaging?
A3: this compound is a PET tracer designed to bind to aggregated tau protein in the form of neurofibrillary tangles (NFTs), which are a key pathological hallmark of Alzheimer's disease.[13] Specifically, it binds with high affinity to the paired helical filament (PHF) form of tau.[5] The distribution and density of the this compound signal in the brain are therefore used to estimate the burden and location of tau pathology. It is important to note that the sensitivity of this compound is limited for detecting early-stage tau pathology.[7]
Here is a simplified representation of the this compound binding principle:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asnc.org [asnc.org]
- 4. cme.lww.com [cme.lww.com]
- 5. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau PET Imaging in Neurodegenerative Disorders | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated production of [18F]Flortaucipir for PET imaging of Tauopathies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Flortaucipir F-18 Radiopharmaceutical Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the quality control of Flortaucipir F-18, an FDA-approved diagnostic agent for PET imaging of tau protein deposition.[1][2][3][4] Below you will find troubleshooting advice and frequently asked questions to ensure the consistent and safe production of this critical radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for this compound?
A1: A comprehensive quality control regimen is crucial to ensure the safety and efficacy of this compound for human use. Key tests include assessing the appearance, pH, radiochemical purity and identity, chemical purity, residual solvents, and Kryptofix 2.2.2 concentration. Additionally, tests for radionuclide identity and purity, bacterial endotoxins, and sterility are performed to meet regulatory standards.[1][3]
Q2: What are the typical acceptance criteria for a batch of this compound?
A2: The acceptance criteria for this compound are established to meet FDA GMP guidance and USP requirements.[1][3] A summary of these specifications is provided in the table below.
Q3: How is the radiochemical identity of this compound confirmed?
A3: The radiochemical identity is confirmed by high-performance liquid chromatography (HPLC). The retention time of the radioactive [18F]Flortaucipir peak is compared to that of a non-radioactive reference standard, AV1451. The deviation in retention times should be within ±10%.[1]
Q4: What is the importance of testing for residual solvents?
A4: Residual solvents such as ethanol, acetonitrile, and DMSO are used during the synthesis process and must be controlled within strict limits to ensure patient safety. Gas chromatography (GC) is the standard method for quantifying these solvents.[1]
Q5: Why is it important to monitor for [18F]fluoride leakage?
A5: There is a potential for [18F]fluoride to leak from the final product. This free fluoride (B91410) may not be detected by HPLC as it can adhere to the analytical C18 column. Therefore, Radio-TLC is used as a complementary method to verify the radiochemical purity and ensure that free [18F]fluoride levels are within acceptable limits.[1][3]
Troubleshooting Guide
Problem 1: Low Radiochemical Purity Detected by HPLC
-
Possible Cause: Incomplete reaction or deprotection, or degradation of the product.
-
Solution:
-
Verify the efficiency of the nucleophilic radiofluorination and acid hydrolysis steps.
-
Ensure the reagents, including the precursor AV1622, are of high quality and stored correctly.
-
Check the performance of the semi-preparative HPLC purification system, including the column, mobile phase composition, and flow rate.
-
Problem 2: High Levels of Residual Solvents in the Final Product
-
Possible Cause: Inefficient evaporation or purification.
-
Solution:
-
Optimize the azeotropic drying process to ensure complete removal of water and reaction solvents.
-
Verify the efficiency of the solid-phase extraction (SPE) formulation process in removing residual synthesis solvents.
-
Ensure the gas chromatograph is properly calibrated and the analytical method is validated.
-
Problem 3: Deviation in Retention Time for Radiochemical Identity
-
Possible Cause: Issues with the HPLC system or degradation of the reference standard.
-
Solution:
-
Check the HPLC system for any leaks, pressure fluctuations, or temperature variations.
-
Ensure the mobile phase is correctly prepared and degassed.
-
Verify the integrity and concentration of the AV1451 reference standard.
-
Problem 4: Presence of Particulate Matter in the Final Product
-
Possible Cause: Contamination during synthesis or formulation, or precipitation of components.
-
Solution:
-
Conduct a thorough visual inspection of the final product, which should be a clear and colorless solution.[2]
-
Ensure all vials and equipment are sterile and pyrogen-free.
-
Verify the integrity of the sterile filter used in the final formulation.
-
Quality Control Specifications
The following table summarizes the key quality control tests and their acceptance criteria for this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free from particulate matter |
| pH | pH meter | 4.5 - 8.0 |
| Half-life | Dose calibrator | 105 - 115 minutes |
| Radiochemical Purity | HPLC | ≥ 95% |
| Radiochemical Identity | HPLC | Retention time deviation within ±10% of reference standard |
| Residual Solvents | GC | Ethanol: ≤ 10.00% (w/v), Acetonitrile: ≤ 0.04% (w/v), DMSO: ≤ 0.50% (w/v) |
| Residual K2.2.2 | TLC | Spot less intense than 50 µg/mL standard |
| Bacterial Endotoxins | LAL test | ≤ 11 EU/mL |
| Sterility | USP <71> | No growth observed |
Experimental Protocols
1. Radiochemical Purity and Identity by HPLC
-
Objective: To determine the radiochemical purity and confirm the identity of [18F]Flortaucipir.
-
Methodology:
-
Inject a 20 µL sample of the final [18F]Flortaucipir product into a validated HPLC system.[1]
-
The HPLC system is equipped with a UV detector (270 nm) and a radioactivity detector in series.[1]
-
Elute the sample using a validated mobile phase gradient.
-
Record the chromatograms from both detectors.
-
For radiochemical identity, compare the retention time of the main radioactive peak with that of a co-injected non-radioactive AV1451 reference standard.[1]
-
For radiochemical purity, integrate all radioactive peaks in the chromatogram and calculate the percentage of the area of the main [18F]Flortaucipir peak relative to the total radioactive peak area.[1]
-
2. Residual Solvent Analysis by GC
-
Objective: To quantify the amount of residual ethanol, acetonitrile, and DMSO.
-
Methodology:
-
Inject a 0.5 µL sample of the [18F]Flortaucipir product into a gas chromatograph.[1]
-
The GC is equipped with a suitable column (e.g., TG-WAXMS) and a flame ionization detector (FID).
-
Run the analysis using a validated temperature program.
-
Quantify the residual solvents by comparing the peak areas from the sample to those of certified reference standards.
-
Visualizations
Caption: Workflow of this compound Production and Quality Control.
Caption: Troubleshooting Logic for Common this compound QC Failures.
References
Refinement of reference regions for Flortaucipir F-18 SUVR calculation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flortaucipir F-18 PET imaging. The focus is on the critical step of selecting and refining the reference region for calculating the Standardized Uptake Value Ratio (SUVR), a key quantitative measure in tau PET studies.
Frequently Asked Questions (FAQs)
Q1: What is a reference region and why is it crucial for this compound SUVR calculation?
A reference region is a brain area assumed to have minimal or no specific tracer binding, in this case, to tau pathology. The mean tracer uptake in this region is used to normalize the uptake in target regions of interest, yielding the SUVR. An ideal reference region should exhibit low inter-subject and intra-subject variability and should not be affected by the disease process. The choice of reference region can significantly impact SUVR values, affecting both cross-sectional and longitudinal study outcomes.[1][2]
Q2: Which reference regions are most commonly used for this compound SUVR calculation?
The most frequently used reference regions include:
-
Cerebellar Gray Matter (GM): Often the inferior portion or the cerebellar crus is preferred to minimize spill-in from adjacent occipital lobe signal and to avoid off-target binding.[3][4]
-
Eroded Subcortical White Matter (eWM): This region is used to reduce partial volume effects from nearby gray matter where tau accumulation may occur.[1][2]
-
Pons: Another region with low susceptibility to tau pathology.
-
Composite Reference Regions: Some methods combine multiple regions, such as eroded white matter, pons, and whole cerebellum, to enhance stability.[5]
Q3: How does the choice of reference region impact my study results?
The selection of a reference region can have different implications for cross-sectional versus longitudinal studies:
-
Cross-sectional studies: Inferior cerebellar gray matter may be more sensitive for detecting group differences at a single time point.[2]
-
Longitudinal studies: Eroded subcortical white matter may be more sensitive for tracking changes in tau accumulation over time.[1][2] Using a reference region that might be affected by pathology, such as the cerebellum in certain conditions, can artificially reduce the measured cortical SUVRs.
Q4: What is the PERSI method and how does it differ from traditional reference regions?
PERSI (Parametric Estimation of Reference Signal Intensity) is a data-driven approach that identifies a subject-specific white matter reference region. It assumes that the white matter signal in a Flortaucipir PET image is a mix of voxels with non-specific binding and those contaminated by spillover from adjacent gray matter. By fitting a bimodal Gaussian distribution to the intensity histogram of an atlas-based white matter region, PERSI identifies and includes only the voxels corresponding to non-specific binding in the reference region.[6][7][8][9] This can improve test-retest reproducibility and enhance the ability to distinguish between different clinical groups.[10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in SUVR values within a group | Inappropriate reference region selection for the study population or design. Partial volume effects from adjacent tissues. | For longitudinal studies, consider using an eroded white matter reference region.[1][2] For cross-sectional studies, inferior cerebellar gray matter is often recommended.[2] Implement partial volume correction (PVC) methods. |
| Inconsistent results between cross-sectional and longitudinal analyses | The chosen reference region may not be optimal for both types of analysis. | Use the most appropriate reference region for each analysis type. For instance, inferior cerebellar gray for cross-sectional and eroded white matter for longitudinal.[1][2] Clearly state the reference region used in your methodology. |
| SUVR values are lower than expected in a patient group | The reference region itself may have some level of specific tracer uptake, artificially lowering the SUVR. This can be a concern with cerebellar reference regions in certain populations. | Consider using an alternative reference region like eroded white matter or the pons. The PERSI method can also help mitigate this by identifying uncontaminated white matter voxels.[6][7] |
| Difficulty harmonizing data from different scanners or tracers | The choice of reference region can impact the harmonization of tau-PET SUVRs. | Using a consistent and robust reference region, such as the inferior cerebellum, can improve the correlation between different tau tracers like Flortaucipir and MK-6240.[4][13] |
Quantitative Data Summary
The choice of reference region significantly impacts the test-retest variability of Flortaucipir SUVR. Lower variability is crucial for the reliability of longitudinal studies.
| Reference Region | Test-Retest Variability (SD of mean % change) | Key Findings |
| PERSI (Parametric Estimation of Reference Signal Intensity) | 1.84% - 2.22% for large cortical regions.[10][11][12] | Generally shows superior test-retest reproducibility compared to cerebellar regions.[10][11][12] |
| Cerebellar Gray Matter (Crus) | ~4.5% - 5.04% for some cortical regions.[14] | A commonly used and validated reference region, particularly for cross-sectional studies.[2] |
| Eroded Subcortical White Matter | Not always explicitly reported as a single value, but longitudinal analyses suggest it provides more sensitive measures of change over time compared to inferior cerebellum.[1][2] | Recommended for longitudinal studies to minimize partial volume effects and improve sensitivity to change.[1][2] |
Experimental Protocols
Protocol 1: Defining an Eroded Subcortical White Matter Reference Region
Objective: To create a subject-specific eroded subcortical white matter mask to serve as a reference region for Flortaucipir SUVR calculation, minimizing partial volume effects from adjacent gray matter.
Materials:
-
Subject's T1-weighted MRI scan.
-
Image processing software (e.g., FreeSurfer, SPM).
-
Co-registered Flortaucipir PET image.
Methodology:
-
Segmentation: Process the T1-weighted MRI using software like FreeSurfer to generate a segmentation of different tissue types, including a subcortical white matter mask.
-
Binarization: Create a binary mask of the subcortical white matter region.
-
Erosion: To reduce spillover from adjacent gray matter, erode the white matter mask. A common method is to smooth the binarized mask with a Gaussian kernel (e.g., 8x8x8 mm) and then apply a threshold to the smoothed image (e.g., retaining voxels with an intensity of at least 0.70). This ensures that the resulting eroded mask consists of voxels that are highly likely to be pure white matter.
-
Application: Apply the final eroded white matter mask to the co-registered Flortaucipir PET image to extract the mean uptake value for SUVR normalization.
Protocol 2: Implementing the PERSI Method
Objective: To derive a subject-specific, data-driven white matter reference region using the Parametric Estimation of Reference Signal Intensity (PERSI) method.
Materials:
-
Subject's Flortaucipir PET image, preferably transformed to a standard space (e.g., MNI).
-
An atlas-based white matter mask in the same standard space.
-
Software capable of histogram analysis and Gaussian fitting (e.g., MATLAB, Python with relevant libraries).
Methodology:
-
Masking: Apply the atlas-based white matter mask to the subject's Flortaucipir PET image to isolate the white matter voxels.
-
Histogram Generation: Create an intensity histogram of the masked white matter voxels.
-
Bimodal Gaussian Fitting: Fit a bimodal (two-peak) Gaussian distribution to the histogram. The lower-intensity peak is assumed to represent voxels with non-specific tracer binding, while the higher-intensity peak is attributed to voxels contaminated by spillover from gray matter.[6][7][9]
-
Reference Region Definition: Use the center and width of the lower-intensity Gaussian peak to define a range of voxel intensities. The voxels within this range constitute the PERSI reference region.[9]
-
SUVR Calculation: Calculate the mean uptake within this newly defined PERSI reference region and use it for SUVR normalization.
Visualizations
Caption: Workflow for Flortaucipir SUVR calculation with different reference region options.
Caption: Logical flow of the Parametric Estimation of Reference Signal Intensity (PERSI) method.
References
- 1. Influence of common reference regions on regional tau patterns in cross-sectional and longitudinal [18F]-AV-1451 PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of common reference regions on regional tau patterns in cross-sectional and longitudinal [18F]-AV-1451 PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Selecting software pipelines for change in flortaucipir SUVR: Balancing repeatability and group separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Frontiers | Parametric Estimation of Reference Signal Intensity for Semi-Quantification of Tau Deposition: A Flortaucipir and [18F]-APN-1607 Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Test-Retest Reproducibility for the Tau PET Imaging Agent Flortaucipir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the effects of using multiple different cerebellar reference regions to improve tau‐PET harmonization ‐ The HEAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Test–retest repeatability of [18F]Flortaucipir PET in Alzheimer’s disease and cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Post-mortem Validation of Flortaucipir F-18 Binding: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Flortaucipir F-18's performance against alternative tau PET tracers, supported by experimental data from post-mortem validation studies. The guide details experimental protocols and presents quantitative data in structured tables for clear comparison.
This compound was the first commercially available PET tracer for in-vivo imaging of tau pathology, a hallmark of Alzheimer's disease. Its validation against post-mortem neuropathology has been crucial in understanding its binding characteristics, including its strengths and limitations. This guide synthesizes findings from key studies to offer a comprehensive overview.
Correlation with Neuropathology
Post-mortem studies have consistently demonstrated a strong correlation between in-vivo this compound PET signal, measured as Standardized Uptake Value Ratio (SUVR), and the density of tau pathology in the brain. The primary methods for post-mortem tau quantification include immunohistochemistry (IHC) with antibodies like AT8, which recognizes phosphorylated tau, and silver staining techniques such as Gallyas, which visualizes neurofibrillary tangles (NFTs).
A key study demonstrated significant correlations between regional this compound SUVR and the density of various tau pathologies in a patient with Alzheimer's disease.[1][2] The tracer showed robust correlations with tau-positive neurites, intrasomal tau tangles, and the total tau burden as measured by both AT8 IHC and Gallyas silver staining.[1][2] Notably, no correlation was found with β-amyloid pathology, indicating the tracer's specificity for tau aggregates.[1][2]
Visual assessment of this compound PET scans has also been shown to correspond well with post-mortem findings, particularly in identifying advanced Braak stages (V and VI) of tau pathology.[3] This suggests its utility in supporting a pathological diagnosis of Alzheimer's disease.[3]
| Neuropathological Measure | Staining Method | Correlation with this compound SUVR (Spearman's ρ) | p-value | Reference |
| Tau-positive neurite density | AT8 | 0.87 | < .001 | [1][2] |
| Tau-positive neurite density | Gallyas | 0.92 | < .001 | [1][2] |
| Intrasomal tau tangles | AT8 | 0.65 | .01 | [1][2] |
| Intrasomal tau tangles | Gallyas | 0.84 | < .001 | [1][2] |
| Total tau burden | AT8 | 0.84 | < .001 | [1][2] |
| Total tau burden | Gallyas | 0.82 | < .001 | [1][2] |
Comparison with Alternative Tau Tracers
The advent of second-generation tau PET tracers, such as MK-6240 and PI-2620, has prompted head-to-head comparative studies with this compound. These studies, primarily using in-vitro autoradiography on post-mortem human brain tissue, have revealed both similarities and differences in their binding profiles.
Autoradiography studies demonstrate that this compound, MK-6240, and PI-2620 all strongly bind to NFTs in Alzheimer's disease brain tissue.[4][5][6] However, a common limitation is their relatively low affinity for the straight tau filaments found in non-Alzheimer's tauopathies like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD).[4][7]
Quantitative comparisons of tracer uptake in autoradiography studies suggest that second-generation tracers may offer improved performance. One study found that while all three tracers showed significantly higher uptake in AD brains compared to controls, [18F]MK6240 and [18F]PI2620 exhibited higher binding in AD tissues and lower binding in control tissues compared to [18F]flortaucipir, suggesting better selectivity.[8]
| Tracer | Target Pathology | Non-AD Tauopathy Binding | Key Off-Target Binding Sites | Reference |
| This compound | Paired Helical Filament (PHF) - Tau (AD) | Low affinity for straight filaments (e.g., PSP, CBD) | Neuromelanin, Melanin, Hemorrhages, Choroid Plexus, Basal Ganglia | [4][5][6][9] |
| MK-6240 | Paired Helical Filament (PHF) - Tau (AD) | Low affinity for straight filaments | Neuromelanin, Melanin, Hemorrhages, Meninges | [4][5][6][9] |
| PI-2620 | Paired Helical Filament (PHF) - Tau (AD) | Low affinity for straight filaments | Neuromelanin, Melanin, Hemorrhages | [4][5][6] |
Off-Target Binding
A critical aspect of post-mortem validation is the characterization of off-target binding, which can influence the interpretation of in-vivo PET images. This compound is known to exhibit off-target binding to several structures.
Head-to-head autoradiography studies have shown that this compound, MK-6240, and PI-2620 share off-target binding to neuromelanin and melanin-containing cells, as well as to areas of hemorrhage.[4][5][6] However, there are also differences in their off-target profiles. This compound shows notable off-target binding in the basal ganglia and choroid plexus, which appears to be less prominent with MK-6240.[9] Conversely, MK-6240 has been reported to show more apparent off-target binding in the meninges.[9]
These off-target binding patterns are important considerations for researchers when selecting a tracer and interpreting regional uptake in areas where these off-target structures are present.
Experimental Protocols
Autoradiography
Autoradiography on post-mortem human brain tissue is a fundamental technique for validating the binding characteristics of PET tracers.
Immunohistochemistry (IHC) and Histology
IHC and histological staining are performed on adjacent tissue sections to correlate tracer binding with specific neuropathological features.
Logical Relationships in Comparative Validation
The post-mortem validation of a novel tau PET tracer involves a multi-faceted approach to establish its utility and limitations in comparison to existing tracers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Flortaucipir F-18 vs. MK-6240 for Tau PET Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
The in vivo visualization of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies, has been revolutionized by the advent of specific positron emission tomography (PET) tracers. Among the most prominent are the first-generation tracer, Flortaucipir F-18 (also known as AV-1451 or Tauvid™), and the second-generation tracer, MK-6240. This guide provides a detailed head-to-head comparison of these two key research tools, summarizing their performance based on experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tracer for their needs.
At a Glance: Key Differences and Performance Metrics
Both this compound and MK-6240 are effective in detecting the paired helical filament (PHF) tau characteristic of Alzheimer's disease. However, they exhibit distinct profiles regarding their binding affinity, dynamic range, and off-target binding, which are critical considerations for study design and data interpretation.
| Feature | This compound | MK-6240 | Key Takeaway |
| Tracer Generation | First | Second | MK-6240 was developed to improve upon the characteristics of first-generation tracers. |
| Primary On-Target | Paired Helical Filament (PHF) Tau in AD | Paired Helical Filament (PHF) Tau in AD | Both tracers are well-suited for imaging tau pathology in Alzheimer's disease. |
| Dynamic Range (SUVR) | Lower | Approximately 2-fold higher than this compound[1] | MK-6240 may offer better sensitivity for detecting early tau accumulation and longitudinal changes.[1][2] |
| Primary Off-Target Binding | Striatum, Choroid Plexus[1][3] | Meninges, Sinuses[1][3] | The distinct off-target profiles require careful consideration during image analysis and interpretation. |
Quantitative Comparison of Binding Properties
The binding characteristics of a PET tracer are fundamental to its performance. The following table summarizes key quantitative data for this compound and MK-6240 from in vitro and in vivo studies.
| Parameter | This compound | MK-6240 | Reference |
| Binding Affinity (Kd) | ~3-10 fold lower affinity than MK-6240 | ~0.3 nM in NFT-rich AD brain homogenates | [4] |
| SUVR Dynamic Range | Lower | ~2-fold higher | |
| Correlation of SUVR (on-target) | Highly correlated with MK-6240 (r² > 0.92 in most Braak regions) | Highly correlated with this compound (r² > 0.92 in most Braak regions) | [1] |
Off-Target Binding Profile
A critical differentiator between these two tracers is their off-target binding profile. While both demonstrate high specificity for PHF-tau in AD, their non-specific binding in other brain regions can impact the interpretation of PET images.
| Brain Region | This compound Binding | MK-6240 Binding | Implication |
| Striatum | Significant off-target binding (~56% higher than MK-6240)[1] | Low to negligible off-target binding | Potential for confounding signal in studies focusing on basal ganglia. |
| Choroid Plexus | Frequent off-target binding[1][3] | Low off-target binding | May introduce spill-in signal to adjacent regions like the hippocampus. |
| Meninges | Some signal may be present | Frequent and sometimes high off-target binding | Can lead to "spill-in" signal to adjacent cortical regions, potentially inflating SUVR values. |
| Sinuses | Not a primary site of off-target binding | Off-target binding can occur | Similar to meningeal binding, can affect quantification in nearby brain areas. |
| Neuromelanin-containing cells | Both tracers show strong off-target binding | Both tracers show strong off-target binding | [5][6] |
| Hemorrhagic lesions | Both tracers show weaker off-target binding | Both tracers show weaker off-target binding | [5][6] |
Diagnostic Performance
Head-to-head studies have demonstrated that both tracers exhibit high accuracy in discriminating individuals with Alzheimer's disease from cognitively unimpaired, amyloid-beta negative individuals. However, MK-6240 has shown a higher Area Under the Curve (AUC) for discriminating both AD and mild cognitive impairment (MCI) amyloid-beta positive individuals from controls, particularly in later Braak stages.[7] This suggests a potential advantage for MK-6240 in diagnostic accuracy.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and comparison of findings. Below are summarized methodologies for key experiments involving these tracers.
PET Imaging Protocol
A typical PET imaging workflow for both this compound and MK-6240 involves several key steps, from radiotracer administration to image acquisition and analysis.
References
- 1. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voxel‐wise comparison of [18F]MK6240 and [18F]Flortaucipir for the diagnosis of individuals across the Alzheimer’s disease spectrum – the HEAD study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flortaucipir F-18 and PI-2620 for Tau Imaging in Neurodegenerative Disease Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental considerations of two prominent tau PET radiotracers.
The in vivo detection and quantification of tau pathology are critical for the diagnosis, staging, and monitoring of treatment efficacy in Alzheimer's disease (AD) and other tauopathies. Positron Emission Tomography (PET) imaging with specialized radiotracers has emerged as a key tool in this endeavor. This guide provides a comparative analysis of two widely studied tau PET tracers: the first-generation tracer Flortaucipir F-18 and the second-generation tracer PI-2620.
Executive Summary
This compound, the first FDA-approved tau PET tracer, has been instrumental in advancing our understanding of tau pathology in Alzheimer's disease. However, its utility is hampered by known off-target binding. PI-2620, a second-generation tracer, was developed to address these limitations, offering a more favorable binding profile. This guide presents a head-to-head comparison of their binding characteristics, off-target binding profiles, and experimental protocols to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and PI-2620 based on available experimental evidence.
Table 1: Binding Affinity for Tau Isoforms
| Tracer | Target Tau Isoform | Binding Affinity (pIC50) | Key Findings |
| This compound | Paired Helical Filaments (PHF) - primarily in AD (3R/4R tau) | Strong affinity for AD tau aggregates.[1] | Binds with high affinity to neurofibrillary tangles in Alzheimer's disease, closely matching the progression of Braak stages.[1] However, it shows relatively low affinity for tau aggregates in non-AD tauopathies.[1][2] |
| PI-2620 | Mixed 3R/4R and 4R tau | pIC50 8.5 ± 0.1 (AD brain tissue)[3], pIC50 7.7 ± 0.1 (PSP brain tissue)[3] | Demonstrates high-affinity binding to both mixed 3R/4R tau in AD and 4R tau isoforms found in other tauopathies like Progressive Supranuclear Palsy (PSP).[3][4] |
Table 2: Off-Target Binding Profile
| Tracer | Known Off-Target Binding Sites | Key Findings |
| This compound | Neuromelanin, melanin-containing cells, hemorrhages, choroid plexus, basal ganglia, substantia nigra.[1][2][5][6] | Exhibits significant off-target binding, which can complicate image interpretation, particularly in regions relevant to non-AD tauopathies.[5][6][7] Age-related increases in off-target signal have been reported.[5] |
| PI-2620 | Vascular structures, ventral midbrain, extracerebral space (scalp, eye muscles).[4][8][9] | Shows a distinct off-target binding pattern compared to Flortaucipir, with less binding to monoamine oxidases (MAO).[4][10] Some studies report higher SUVRs in vascular structures.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. The following tables outline typical experimental protocols for PET imaging with this compound and PI-2620.
Table 3: this compound PET Imaging Protocol
| Step | Description |
| Radiotracer Administration | Intravenous (IV) injection of approximately 10.0 mCi (370 MBq) of this compound.[11][12] |
| Uptake Period | 80-100 minutes post-injection.[13][11] |
| Image Acquisition | 20-minute static PET scan.[13][11] Dynamic scanning protocols (e.g., 0-60 min and 80-100 min) are also used in research settings.[12] |
| Data Analysis | Standardized Uptake Value Ratios (SUVRs) are calculated, typically using the cerebellar cortex or inferior cerebellar cortex as a reference region.[9] |
Table 4: PI-2620 PET Imaging Protocol
| Step | Description |
| Radiotracer Administration | Intravenous (IV) injection of PI-2620. |
| Uptake Period & Image Acquisition | Dynamic scanning for 60 minutes post-injection is common.[14][15] Shorter protocols, such as a 20-40 minute static window or a 0-40 minute dynamic scan, have been shown to be feasible and provide a good balance between accuracy and scan duration.[14][15][16] |
| Data Analysis | Distribution Volume Ratios (DVRs) or SUVRs are calculated, often using the cerebellar cortex as the reference region.[14][17] |
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships to provide a clearer understanding of the comparison between this compound and PI-2620.
Caption: Experimental workflow for this compound PET imaging.
Caption: Experimental workflow for PI-2620 PET imaging.
Caption: Logical comparison of this compound and PI-2620.
Conclusion
Both this compound and PI-2620 are valuable tools for the in vivo imaging of tau pathology. This compound, as the first approved tracer, has a substantial body of literature supporting its use in Alzheimer's disease.[1][18] However, its known off-target binding necessitates careful interpretation of imaging data.[1][2][6] PI-2620, a second-generation tracer, demonstrates a more favorable profile with high affinity for a broader range of tau isoforms and reduced off-target binding to key confounding structures.[3][4][19] This makes PI-2620 a promising candidate for studies involving not only Alzheimer's disease but also other tauopathies. The choice between these tracers will ultimately depend on the specific research question, the patient population being studied, and the technical capabilities of the imaging center. Head-to-head comparative studies are ongoing and will continue to refine our understanding of the relative strengths and weaknesses of these important neuroimaging tools.[2][8][9]
References
- 1. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of [18F]PI-2620 distinguish the clinically predicted tau isoform in different tauopathies by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]PI-2620 Binding Patterns in Patients with Suspected Alzheimer Disease and Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI-2620 Lead Optimization Highlights the Importance of Off-Target Assays to Develop a PET Tracer for the Detection of Pathological Aggregated Tau in Alzheimer's Disease and Other Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Early-phase 18F-Flortaucipir tau-PET as a proxy of brain metabolism in Alzheimer’s disease: a comparison with 18F-FDG-PET and early-phase amyloid-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Feasibility of short imaging protocols for [18F]PI-2620 tau-PET in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 16. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 17. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Flortaucipir F-18 versus second-generation tau PET tracers: a comparative review
For Researchers, Scientists, and Drug Development Professionals
The in vivo detection and quantification of tau pathology are crucial for the diagnosis, staging, and monitoring of Alzheimer's disease (AD) and other tauopathies. The development of positron emission tomography (PET) tracers targeting tau aggregates has revolutionized the field. This guide provides a detailed comparison of the first-generation tracer, Flortaucipir ([¹⁸F]AV-1451), with several promising second-generation tracers, focusing on their performance, binding characteristics, and off-target profiles, supported by experimental data.
Introduction to Tau PET Tracers
The ideal tau PET tracer should exhibit high affinity and specificity for tau aggregates, particularly the paired helical filaments (PHFs) characteristic of AD, with minimal off-target binding to other proteins or brain structures. It should also possess favorable kinetics, including rapid brain uptake and washout from non-target regions, to ensure a high signal-to-noise ratio. While Flortaucipir was a pioneering tracer and is approved by the U.S. Food and Drug Administration (Tauvid™), its utility is hampered by known off-target binding. This limitation spurred the development of second-generation tracers with improved binding properties.
Comparative Data on Tracer Performance
The following tables summarize key quantitative data from head-to-head comparative studies of Flortaucipir F-18 and various second-generation tau PET tracers. The primary metric used for comparison is the Standardized Uptake Value Ratio (SUVR), which reflects the relative tracer uptake in a region of interest compared to a reference region, typically the cerebellar gray matter.
Table 1: Head-to-Head Comparison of [¹⁸F]Flortaucipir and [¹⁸F]RO948
| Feature | [¹⁸F]Flortaucipir | [¹⁸F]RO948 | Key Findings |
| Neocortical Binding | Comparable to [¹⁸F]RO948 | Highly comparable to [¹⁸F]Flortaucipir | Both tracers show similar retention in neocortical regions. |
| Medial Temporal Lobe Binding | Lower retention than [¹⁸F]RO948 in entorhinal cortex | Significantly higher retention in the entorhinal cortex | [¹⁸F]RO948 may offer better sensitivity for early-stage tau pathology. |
| Off-Target Binding (Intracerebral) | Significant binding in basal ganglia, thalamus, and choroid plexus. | Significantly lower binding in basal ganglia, thalamus, and choroid plexus. | [¹⁸F]RO948 demonstrates a superior off-target profile within the brain. |
| Off-Target Binding (Extra-cerebral) | Low | Strong retention in the skull and meninges in some cases. | This extra-cerebral signal for [¹⁸F]RO948 did not affect diagnostic accuracy. |
| Kinetics | SUVR increases over the scanning interval. | SUVR reaches a plateau. | [¹⁸F]RO948 may be less susceptible to time-dependent bias in SUVR estimates. |
Table 2: Head-to-Head Comparison of [¹⁸F]Flortaucipir and [¹⁸F]MK-6240
| Feature | [¹⁸F]Flortaucipir | [¹⁸F]MK-6240 | Key Findings |
| Visual Interpretation | Complete concordance with [¹⁸F]MK-6240 for medial temporal lobe and neocortex. | Complete concordance with [¹⁸F]Flortaucipir. | Both tracers perform equally well in visual reads. |
| Quantitative Correlation (SUVR) | Highly correlated with [¹⁸F]MK-6240 (r² > 0.92). | Highly correlated with [¹⁸F]Flortaucipir (r² > 0.92). | Strong agreement in quantifying tau pathology in regions with AD-related tau. |
| Dynamic Range of SUVRs | Lower | Approximately 2-fold higher in target regions. | [¹⁸F]MK-6240 may have an advantage in detecting early tau pathology and small longitudinal changes. |
| Off-Target Binding | Frequent in striatum and choroid plexus. | Frequent in the meninges. | Each tracer exhibits a distinct off-target binding pattern. |
Table 3: Comparison of Second-Generation Tracers: [¹⁸F]PI-2620, [¹⁸F]RO948, [¹⁸F]GTP1, and [¹⁸F]MK-6240
| Tracer | Key Characteristics | Off-Target Binding Profile | Isoform Selectivity |
| [¹⁸F]PI-2620 | High correlation with [¹⁸F]RO948 in Braak regions (R² range 0.65–0.80). | Higher SUVRs in vascular structures. | Binds to both 3R and 4R tau isoforms. |
| [¹⁸F]RO948 | Similar in vivo uptake to [¹⁸F]PI-2620 in cortical regions. | Higher SUVRs in the skull/meninges. | Specific for PHF-tau in AD (3R/4R). |
| [¹⁸F]GTP1 | Correlated retention patterns with [¹⁸F]PI-2620 and [¹⁸F]MK-6240. | Unique off-target profile; signal in choroid plexus can affect Braak II region signal. | High affinity for tau pathology in AD tissue. |
| [¹⁸F]MK-6240 | Larger dynamic range of SUVRs compared to [¹⁸F]GTP1. | Off-target binding in the meninges. | Selectively binds to AD tau. |
| [¹⁸F]APN-1607 (PM-PBB3) | High signal-to-noise ratio and low retention in venous sinuses.[1] | Low off-target signal in the basal ganglia.[2] | Binds to tau aggregates in AD and non-AD tauopathies.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of typical experimental protocols employed in the evaluation of these tau PET tracers.
PET Image Acquisition and Processing
-
Radiotracer Administration: A bolus injection of the radiotracer (e.g., 370 MBq for Flortaucipir) is administered intravenously.[3]
-
Uptake Period: A specific uptake period is allowed before scanning (e.g., 80 minutes for Flortaucipir).[3]
-
PET Scan: A static or dynamic PET scan is acquired over a defined time window (e.g., 20-minute scan starting 80 minutes post-injection for Flortaucipir).[3]
-
Image Reconstruction: PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and randoms.[3]
-
Image Co-registration: PET images are co-registered to the subject's corresponding structural MRI scan (typically a T1-weighted image) to allow for accurate anatomical delineation of regions of interest (ROIs).[4]
-
ROI Definition: ROIs are defined on the co-registered MRI, often based on anatomical atlases (e.g., FreeSurfer segmentation) to represent different Braak stages or specific brain regions.[4][5]
-
SUVR Calculation: The mean tracer uptake within each ROI is calculated and normalized to the mean uptake in a reference region (commonly the cerebellar crus or gray matter) to generate SUVRs.
Autoradiography
-
Tissue Preparation: Post-mortem human brain tissue sections from individuals with confirmed tau pathology and healthy controls are used.
-
Tracer Incubation: Tissue sections are incubated with the radiolabeled tracer (e.g., [¹⁸F]Flortaucipir) at a specific concentration.
-
Washing: Sections are washed to remove non-specifically bound tracer. The stringency of the wash conditions can influence the detection of specific versus off-target binding.[6]
-
Imaging: The distribution of the tracer in the tissue is visualized by exposing the sections to a phosphor imaging plate or film.
-
Competition Assays: To determine specificity, adjacent tissue sections are co-incubated with the radiotracer and a high concentration of a non-radiolabeled competing compound (e.g., an MAO-A or MAO-B inhibitor) to assess displacement of the tracer from off-target sites.[6]
Visualizations
Tau PET Tracer Development and Evaluation Workflow
Caption: Workflow for the development and comparative evaluation of tau PET tracers.
On-Target vs. Off-Target Binding of Tau PET Tracers
Caption: On-target and off-target binding sites for first and second-generation tau PET tracers.
Conclusion
This compound was a landmark achievement in tau imaging, enabling the in vivo study of tau pathology. However, its significant off-target binding in various brain regions complicates the interpretation of PET images, particularly in areas with low tau burden or in non-AD tauopathies.[4][7][8]
Second-generation tau PET tracers, including [¹⁸F]RO948, [¹⁸F]MK-6240, [¹⁸F]PI-2620, [¹⁸F]GTP1, and [¹⁸F]APN-1607, were developed to overcome these limitations. Head-to-head comparisons have demonstrated that these newer tracers generally exhibit reduced intracerebral off-target binding and, in some cases, a higher dynamic range, which may enhance their sensitivity for detecting early tau pathology and tracking disease progression.[9] While second-generation tracers also present their own unique, albeit often less problematic, off-target binding patterns (e.g., in the skull or meninges), they represent a significant advancement in the field. The choice of tracer will depend on the specific research question, with consideration for the tracer's known binding profile and the brain regions of primary interest. Further research, including longitudinal studies and post-mortem validation, will continue to refine our understanding and application of these valuable neuroimaging tools.
References
- 1. aprinoia.com [aprinoia.com]
- 2. researchgate.net [researchgate.net]
- 3. Flortaucipir (AV-1451) Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 6. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
Validation of Flortaucipir F-18 as a prognostic biomarker for Alzheimer's disease
A detailed guide for researchers, scientists, and drug development professionals on the validation and comparative performance of Flortaucipir F-18 PET in predicting the progression of Alzheimer's disease.
This compound, an injectable radioactive diagnostic agent, has emerged as a critical tool in the in-vivo assessment of tau pathology, a hallmark of Alzheimer's disease. Approved by the US Food and Drug Administration (FDA), this positron emission tomography (PET) tracer allows for the visualization and quantification of aggregated tau neurofibrillary tangles (NFTs) in the brain.[1] This guide provides a comprehensive comparison of this compound with other established prognostic biomarkers for Alzheimer's disease, supported by experimental data and detailed protocols to aid in research and clinical trial design.
Comparative Analysis of Prognostic Performance
The prognostic value of a biomarker lies in its ability to predict the future course of a disease. In Alzheimer's, this typically involves forecasting the rate of cognitive and functional decline. This compound has demonstrated a strong correlation with disease progression, often outperforming other biomarkers in predicting cognitive outcomes.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the quantitative performance of this compound PET compared to Amyloid PET and Cerebrospinal Fluid (CSF) biomarkers in predicting cognitive decline and discriminating between different stages of Alzheimer's disease.
| Biomarker | Metric | Value | Population | Study Highlights |
| This compound PET | Correlation with 18-month cognitive change (P-value) | < 0.0001 | Cognitively normal, MCI, AD dementia | Baseline and change in Flortaucipir SUVr were significantly associated with changes in cognitive performance.[2][3] |
| Sensitivity for AD vs. other neurodegenerative diseases | 89.9% - 96.8% | AD dementia vs. non-AD neurodegenerative disorders | High accuracy in discriminating AD dementia from other neurodegenerative conditions.[4][5][6] | |
| Specificity for AD vs. other neurodegenerative diseases | 87.9% - 90.6% | AD dementia vs. non-AD neurodegenerative disorders | Outperformed volumetric MRI measures in diagnostic accuracy.[4][5][6] | |
| Area Under the Curve (AUC) for AD vs. other neurodegenerative diseases | 0.92 - 0.95 | AD dementia vs. non-AD neurodegenerative disorders | Demonstrates excellent discriminative ability.[5][6] | |
| Amyloid PET | Sensitivity for predicting conversion from MCI to AD dementia (1 and 4 years) | 100% and 94.7% | Mild Cognitive Impairment (MCI) | High negative predictive value, meaning a negative scan strongly suggests a low likelihood of progression.[7] |
| Negative Predictive Value for predicting conversion from MCI to AD dementia (1 and 4 years) | 100% and 88.2% | Mild Cognitive Impairment (MCI) | ||
| Sensitivity for moderate to frequent neuritic plaques (autopsy-confirmed) | 88% - 98% | Older adults | High correlation with post-mortem amyloid pathology.[8] | |
| Specificity for moderate to frequent neuritic plaques (autopsy-confirmed) | 80% - 95% | Older adults | ||
| CSF p-tau | Correlation with this compound PET (Standardized Betas) | 0.43 - 0.46 | Cognitively normal, MCI, AD | Moderate correlation, suggesting they may provide complementary information.[9] |
| Concordance with this compound PET | 71% - 87% | Alzheimer's disease spectrum | [1] | |
| CSF Aβ42 | Diagnostic Accuracy for AD (in combination with tau biomarkers) | High | Alzheimer's disease spectrum | A combination of CSF biomarkers (Aβ42 and tau) provides high diagnostic accuracy.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliability and reproducibility of biomarker studies. Below are outlined methodologies for this compound PET, Amyloid PET, and CSF biomarker analysis as cited in key research.
This compound PET Imaging Protocol
-
Patient Preparation: No specific patient preparation is required.
-
Radiotracer Administration: An intravenous injection of approximately 370 MBq (10 mCi) of this compound is administered.[2][3]
-
Uptake Period: A waiting period of 80 minutes post-injection allows for the tracer to distribute and bind to tau aggregates.[2][3]
-
Image Acquisition: A 20-minute brain PET scan is acquired.[2][3]
-
Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, typically the cerebellar crus, to quantify tau burden.[1]
Amyloid PET Imaging Protocol (using Florbetapir F-18 as an example)
-
Patient Preparation: No specific patient preparation is required.
-
Radiotracer Administration: An intravenous infusion of approximately 370 MBq (10 mCi) of Florbetapir F-18 is administered.[2]
-
Uptake Period: A waiting period of 50 minutes post-injection is observed.[2]
-
Image Acquisition: A 10-minute brain PET scan is acquired, often as two 5-minute frames.[2]
-
Image Analysis: Images are visually assessed for the presence of amyloid plaques or quantified using SUVRs with a reference region like the cerebellum.
Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
-
Sample Collection: CSF is collected via lumbar puncture. It is recommended to use polypropylene (B1209903) low-bind tubes and ensure a sufficient fill volume (at least 50%) to prevent biomarker loss due to surface binding.[11] The collection should ideally be performed in the morning.
-
Sample Processing: If the CSF appears hemorrhagic, centrifugation is recommended.
-
Biomarker Measurement: Concentrations of Aβ42, phosphorylated tau (p-tau), and total tau (t-tau) are measured using validated immunoassays, such as ELISA or automated platforms.[12] The ratio of p-tau to Aβ42 is often used for diagnostic classification.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound as a prognostic biomarker.
Caption: Signaling pathway of Alzheimer's disease progression.
Caption: Experimental workflow for validating a prognostic biomarker.
Caption: Logical relationship between different Alzheimer's biomarkers.
References
- 1. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofinder.se [biofinder.se]
- 5. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auntminnie.com [auntminnie.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Predicting Alzheimer's disease CSF core biomarkers: a multimodal Machine Learning approach [frontiersin.org]
A Comparative Guide: Cross-Validation of Flortaucipir F-18 Imaging with Cerebrospinal Fluid Tau Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flortaucipir F-18 Positron Emission Tomography (PET) imaging with cerebrospinal fluid (CSF) tau levels for the in vivo assessment of tau pathology in Alzheimer's disease (AD). The following sections present quantitative data from key studies, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Data Presentation: Quantitative Comparison
The relationship between this compound PET, a marker for aggregated tau neurofibrillary tangles (NFTs), and CSF levels of phosphorylated tau (p-tau) and total tau (t-tau), which are thought to reflect the rate of neuronal injury and tau metabolism, is a critical area of research in Alzheimer's disease.[1][2] The following tables summarize the quantitative correlations reported in various studies.
| Study Population | Brain Region | CSF Biomarker | Correlation Coefficient (r or sβ) | p-value | Citation |
| Mild Cognitive Impairment due to AD (MCI-AD) | Whole Brain | t-tau | r = 0.68 | < 0.001 | [3] |
| Mild Cognitive Impairment due to AD (MCI-AD) | Whole Brain | p-tau | r = 0.42 | = 0.04 | [3] |
| Mild Cognitive Impairment due to AD (MCI-AD) | Temporal Region | t-tau | r = 0.69 | < 0.001 | [3] |
| Mild Cognitive Impairment due to AD (MCI-AD) | Temporal Region | p-tau | r = 0.49 | = 0.02 | [3] |
| Cognitively Normal & Impaired (Amyloid Positive) | Entorhinal Cortex | p-tau | sβ = 0.46 | < 0.01 | [1] |
| Cognitively Normal & Impaired (Amyloid Positive) | Limbic Region | p-tau | sβ = 0.45 | < 0.01 | [1] |
| Cognitively Normal & Impaired (Amyloid Positive) | Neocortical Region | p-tau | sβ = 0.43 | < 0.01 | [1] |
Table 1: Correlation between this compound PET SUVR and CSF Tau Levels. SUVR: Standardized Uptake Value Ratio; t-tau: total tau; p-tau: phosphorylated tau; r: Pearson's correlation coefficient; sβ: standardized beta coefficient.
Studies consistently demonstrate a moderate to strong positive correlation between this compound PET signal and both CSF t-tau and p-tau levels.[2][3] The strength of this association can vary depending on the patient population and the specific brain region analyzed.[1][3] For instance, stronger correlations are often observed in the temporal lobe, a region known for early tau accumulation in Alzheimer's disease.[3] It is also noteworthy that some studies suggest that CSF p-tau may be more sensitive for detecting early tau pathology, while Flortaucipir PET uptake continues to increase with disease progression.[1]
Experimental Protocols
The methodologies employed in cross-validation studies are crucial for interpreting the results. Below are detailed protocols for the key experimental procedures.
Participant Cohorts
Studies typically include participants across the Alzheimer's disease continuum, from cognitively unimpaired individuals to those with mild cognitive impairment (MCI) and Alzheimer's disease dementia.[1][4] Amyloid positivity, as determined by amyloid PET or CSF Aβ42 levels, is often a key inclusion criterion to ensure the observed tau pathology is in the context of Alzheimer's disease.[1][4]
Cerebrospinal Fluid (CSF) Analysis
-
Collection: CSF is typically collected via lumbar puncture in the morning after an overnight fast.
-
Processing: Samples are centrifuged to remove cellular components, and the supernatant is aliquoted and stored at -80°C until analysis.
-
Immunoassays: CSF concentrations of t-tau and p-tau (commonly p-tau181) are measured using commercially available and validated immunoassays, such as ELISA or automated electrochemiluminescence-based platforms.
This compound PET Imaging
-
Radiotracer Administration: A bolus injection of approximately 234 ± 16 MBq of this compound is administered intravenously.[1]
-
Image Acquisition: Dynamic PET scans are often acquired for 130 minutes post-injection.[1][5] Static images are typically acquired between 80 and 100 minutes post-injection.[1][5]
-
Image Processing:
-
PET images are co-registered to a subject-specific T1-weighted MRI for anatomical reference.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in target regions of interest (e.g., temporal lobe, entorhinal cortex) to a reference region with minimal specific binding, such as the cerebellar gray matter.[6]
-
For more quantitative analysis, binding potential (BPND) can be derived from dynamic PET data using kinetic modeling.[1][5]
-
Mandatory Visualization
The following diagrams illustrate the typical workflow and conceptual relationship in cross-validation studies of this compound PET and CSF tau.
Caption: Workflow of a cross-validation study.
Caption: Relationship between tau pathology and biomarkers.
References
- 1. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Flortaucipir PET Associations with Cerebrospinal Fluid, Cognition, and Neuroimaging in Mild Cognitive Impairment due to Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease | Lunds universitet [lu.se]
- 5. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating 18F-Florzolotau tau PET for Alzheimer's disease diagnosis with 18F-Flortaucipir as reference - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Test-Retest Reliability of Flortaucipir F-18 PET Imaging for Tau Pathology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flortaucipir F-18 and Alternative Tau PET Tracers
The accurate in vivo quantification of tau pathology is critical for the diagnosis, staging, and monitoring of treatment efficacy in Alzheimer's disease and other tauopathies. Positron Emission Tomography (PET) with tracers targeting tau protein aggregates has emerged as a leading modality for this purpose. Among the available radiotracers, this compound (formerly known as AV-1451 or T807) was a first-generation agent that has been extensively studied. However, a new generation of tau PET tracers has since been developed, offering potential improvements. This guide provides a comprehensive comparison of the test-retest reliability and reproducibility of this compound PET imaging with several prominent second-generation alternatives, including MK-6240, PI-2620, and GTP1.
Quantitative Comparison of Test-Retest Reliability
The test-retest reliability of a PET tracer is a crucial metric, indicating its ability to produce consistent results in the same subject under identical conditions. High reliability is essential for longitudinal studies tracking disease progression or response to therapy. The following tables summarize the quantitative test-retest data for this compound and its alternatives, focusing on key metrics such as the Intraclass Correlation Coefficient (ICC) and the absolute percentage of test-retest variability (%TRV). An ICC value closer to 1.0 indicates higher reliability.
| This compound: Test-Retest Reliability (SUVR) | ||
| Brain Region | Intraclass Correlation Coefficient (ICC) | Test-Retest Variability (% Change SD) |
| Neocortical Regions | ||
| Posterior Neocortical VOI | >0.92 | 2.22% |
| Frontal | >0.92 | 1.46% |
| Temporal | >0.92 | 1.98% |
| Parietal | >0.92 | 2.28% |
| Occipital | >0.92 | 3.27% |
| Mesial Temporal Lobe | ||
| MUBADA | >0.92 | 1.84% |
| Data extracted from Devous et al., J Nucl Med, 2018.[1][2] |
| Alternative Tau PET Tracers: Test-Retest Reliability (SUVR/DVR) | |||
| Tracer | Brain Region | Intraclass Correlation Coefficient (ICC) | Test-Retest Variability (%) |
| MK-6240 | |||
| Target Regions (SUVR) | Various Cortical | 0.62 - 0.97 | 4 - 9% |
| Target Regions (DVR) | Various Cortical | 0.66 - 0.92 | 3 - 10% |
| PI-2620 | |||
| Various Regions (DVR) | Global Cortical | >0.94 | 2.7 - 3.6% |
| Various Regions (SUVR) | Global Cortical | >0.94 | 3.8 - 4.9% |
| GTP1 | |||
| Cortical Regions | Not explicitly reported | < 4% | |
| Data for MK-6240 extracted from Southekal et al., 2024.[3][4][5] Data for PI-2620 extracted from Bullich et al., J Nucl Med, 2020.[6] Data for GTP1 extracted from Sanabria-Bohorquez et al., J Nucl Med, 2019.[3] |
Experimental Protocols
The methodologies employed in test-retest studies are critical for interpreting the reliability data. Below are summaries of the experimental protocols for the key studies cited.
This compound (Devous et al., 2018)
-
Participants: The study included 21 subjects, comprising 5 healthy controls, 6 individuals with mild cognitive impairment, and 10 patients with Alzheimer's disease.[1]
-
Radiotracer Administration: Each participant received an intravenous injection of approximately 370 MBq of this compound.[1]
-
Imaging Protocol: Two PET scans were performed. The "test" scan was acquired for 20 minutes, starting 80 minutes after the injection. A second scan was performed at 110 minutes post-injection. The "retest" imaging session took place between 48 hours and 4 weeks after the initial scan, following the same procedure.[1]
-
Data Analysis: Images were spatially normalized. The Standardized Uptake Value Ratio (SUVR) was calculated using a subsection of the cerebellar gray matter as the reference region. Test-retest performance was evaluated using t-tests, correlation analyses, and the Intraclass Correlation Coefficient (ICC).[1][2]
MK-6240 (Southekal et al., 2024)
-
Participants: The study involved 8 participants, including 7 older cognitively normal individuals and 1 patient with Alzheimer's disease.[3]
-
Radiotracer Administration: Participants received an intravenous injection of 185 ± 15 MBq of [18F]MK-6240.[7]
-
Imaging Protocol: Dynamic PET/MRI scans were acquired for 120 minutes in two segments (0–65 min and 80–120 min) with a 15-minute break. The retest scan followed the same protocol within approximately 3 weeks.[7]
-
Data Analysis: Test-retest variability was assessed using absolute percentage differences and ICCs for Standardized Uptake Value Ratios (SUVR) from 90–110 minutes post-injection, Distribution Volume Ratios (DVR), and relative delivery (R1).[3][5]
PI-2620 (Bullich et al., 2020)
-
Participants: The study included both healthy controls and patients with Alzheimer's disease.
-
Radiotracer Administration: A single dose of 339.4 ± 5.2 MBq of [18F]PI-2620 was administered for the test scan, and 339.7 ± 7.5 MBq for the retest scan.[6]
-
Imaging Protocol: Two dynamic PET scans were performed for test-retest assessment within 3 weeks.[6]
-
Data Analysis: Reproducibility was assessed by test-retest variability (TRV) and the Intraclass Correlation Coefficient (ICC) for both DVR and SUVR.[6]
GTP1 (Sanabria-Bohorquez et al., 2019)
-
Participants: The study included 5 amyloid-positive Alzheimer's disease patients and 5 amyloid-negative cognitively normal participants.[3]
-
Radiotracer Administration: Participants received an intravenous injection of [18F]GTP1.
-
Imaging Protocol: Dynamic brain imaging was performed on two separate days.[3]
-
Data Analysis: Test-retest variability was evaluated, with SUVR calculated for the 60 to 90-minute post-injection interval.[3]
Visualizing the Experimental Workflow and Tracer Comparison
To further clarify the methodologies and comparative performance, the following diagrams are provided.
References
- 1. Evaluation of Dosimetry, Quantitative Methods, and Test–Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]GTP1 (Genentech Tau Probe 1), a radioligand for detecting neurofibrillary tangle tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest performance of [ 18 F]MK-6240 tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Meta-analysis of Flortaucipir F-18 PET studies in Alzheimer's disease cohorts
This guide provides a comparative analysis of Flortaucipir F-18 Positron Emission Tomography (PET) studies in Alzheimer's disease (AD) cohorts for researchers, scientists, and drug development professionals. This compound is a radioactive diagnostic agent approved for PET imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs), a core pathological feature of Alzheimer's disease.[1][2]
Diagnostic Performance in Alzheimer's Disease
This compound PET has demonstrated high accuracy in discriminating Alzheimer's disease from other neurodegenerative disorders. A major multicenter study provides key insights into its diagnostic performance.[3][4] The tracer allows for in vivo quantification of paired helical filament tau, which was previously only definitively detectable post-mortem.[1][3]
The following table summarizes the diagnostic accuracy of this compound PET in distinguishing AD dementia from other neurodegenerative disorders, based on a large cross-sectional study involving 719 participants.[3]
| Region of Interest (ROI) | Cutoff Method | Sensitivity (95% CI) | Specificity (95% CI) | Accuracy (95% CI) | Area Under the Curve (AUC) |
| Temporal meta-ROI | Control-derived (SUVR 1.34) | 89.9% (84.6%-93.9%) | 90.6% (86.3%-93.9%) | 90.3% (87.1%-92.9%) | 0.95 |
| Temporal meta-ROI | Youden Index-derived (SUVR 1.27) | 96.8% (92.0%-99.1%) | 87.9% (81.9%-92.4%) | 91.7% (87.9%-94.6%) | 0.95 |
CI: Confidence Interval; SUVR: Standardized Uptake Value Ratio
This compound PET has also been shown to outperform established volumetric magnetic resonance imaging (MRI) measures in differentiating AD from other neurodegenerative conditions. The Area Under the Curve (AUC) for Flortaucipir ROIs ranged from 0.92 to 0.95, compared to a range of 0.63 to 0.75 for volumetric MRI measures.[3][4]
Correlation with Biomarkers and Cognition
This compound uptake shows significant correlation with other biomarkers of Alzheimer's disease and cognitive decline.
-
Cerebrospinal Fluid (CSF): Global Standardized Uptake Value Ratio (SUVR) of Flortaucipir significantly correlates with CSF total-tau (t-tau) and phosphorylated-tau (p-tau).[1]
-
Amyloid-β Status: Elevated Flortaucipir signal is generally observed in the presence of an elevated amyloid-PET signal.[1][2] However, an elevated amyloid-PET scan does not always correspond to an elevated Flortaucipir scan.[2]
-
Cognitive Decline: The presence and location of tau tangles, as imaged by Flortaucipir, have been shown to correlate with the progression of cognitive decline in patients who are positive for beta-amyloid.[5]
Experimental Protocols
The methodologies employed in this compound PET studies are crucial for the interpretation and comparison of results. Below are summaries of typical experimental protocols.
Patient Cohorts: Studies typically include cohorts of cognitively normal controls, patients with mild cognitive impairment (MCI), patients with a clinical diagnosis of Alzheimer's disease dementia, and patients with various non-AD neurodegenerative disorders.[3]
Imaging Agent Administration: Participants receive a single intravenous bolus injection of approximately 240-370 MBq (6.5-10 mCi) of this compound.[6]
PET Image Acquisition: PET imaging is typically performed at a set time point after the injection of the tracer. The specific uptake duration and scanning parameters can vary between studies but are crucial for standardized measurements.
Image Analysis: The analysis of Flortaucipir PET images involves several key steps:
-
Co-registration: The PET images are co-registered with the patient's MRI scan to allow for accurate anatomical localization.
-
Region of Interest (ROI) Definition: Predefined ROIs are delineated on the MRI and transferred to the PET images to measure tracer uptake in specific brain regions.
-
SUVR Calculation: The tracer uptake in the ROIs is normalized to a reference region (e.g., cerebellum) to calculate the Standardized Uptake Value Ratio (SUVR), which allows for semi-quantitative analysis.[3]
Visualizations
Logical Workflow for a Diagnostic Accuracy Study
The following diagram illustrates the typical workflow for a systematic review and meta-analysis of diagnostic test accuracy studies, such as those involving this compound PET, based on the PRISMA-DTA guidelines.[7][8]
References
- 1. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biofinder.se [biofinder.se]
- 5. New Studies Suggest Relationship between Tau Pathology and Progression of Alzheimer's Disease [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Preferred Reporting Items for a Systematic Review and Meta-analysis of Diagnostic Test Accuracy Studies: The PRISMA-DTA Statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. equator-network.org [equator-network.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Flortaucipir F-18
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Flortaucipir F-18, a radioactive diagnostic agent used in Positron Emission Tomography (PET) imaging. Adherence to these procedures is critical to protect both laboratory personnel and the environment from unnecessary radiation exposure.
Immediate Safety and Handling Precautions
This compound is a radioactive material and should only be handled by personnel qualified and trained in the safe use of radionuclides.[1][2] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn at all times.[1] Work should be conducted in a well-ventilated area, and all sources of ignition should be removed as the solution contains ethanol (B145695) and is considered a flammable liquid and vapor.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of radioactive waste from radiopharmaceuticals like this compound is through "decay-in-storage."[3][4] This process involves storing the radioactive waste in a safe, shielded location until the radioactivity has decayed to background levels.
Step 1: Segregation of Waste
-
Immediately after use, segregate all materials contaminated with this compound, such as unused drug vials, syringes, needles, IV sets, and contaminated lab supplies (e.g., gloves, absorbent paper).[4]
-
Place all sharps (needles, syringes) into a designated, properly labeled, lead-lined sharps container.[4]
-
Place all other contaminated solid waste into a red biohazard bag within a labeled "Caution Radioactive Materials" lead-lined waste container.[4]
Step 2: Secure Storage for Decay
-
Store the sealed, lead-lined containers in a designated and secure radioactive waste storage area.[1] This area should be accessible only to authorized personnel.
-
The storage location must be shielded to prevent radiation exposure to personnel in adjacent areas.[1]
Step 3: Labeling and Record-Keeping
-
Clearly label each waste container with the isotope name (Fluorine-18), the date the container was sealed, and the initials of the person who sealed it.[4]
-
Maintain a detailed logbook or computer file for all radioactive waste.[4] This log should include the isotope, the date the container was closed for decay, the calculated disposal date, and survey readings.
Step 4: Decay Period
-
Fluorine-18 has a relatively short half-life, making decay-in-storage a feasible disposal method. The waste must be stored for a minimum of 10 half-lives.[4]
Step 5: Monitoring and Final Disposal
-
After the required decay period, the waste container must be surveyed with a Geiger-Mueller counter to ensure that the radiation levels have returned to background levels.[4]
-
Once background levels are confirmed, the waste can be disposed of as regular biohazardous or non-hazardous waste, depending on the nature of the materials. The radioactive labels must be defaced or removed before final disposal.
-
Record the final survey readings, the date of disposal, and the initials of the technologist in the logbook.[4]
Quantitative Data for this compound Disposal
| Parameter | Value | Unit | Notes |
| Radionuclide | Fluorine-18 (F-18) | - | The radioactive component of Flortaucipir. |
| Half-life | ~109.8 | minutes | The time it takes for half of the radioactive atoms to decay. |
| Minimum Decay Period | 10 half-lives | - | Standard practice for decay-in-storage.[4] |
| Required Storage Time | ~1098 | minutes | Approximately 18.3 hours. |
| Radiation Monitoring | Background Level | mR/hr | Waste can be disposed of after reaching this level.[4] |
Experimental Workflow for Disposal Verification
The key experimental protocol for the disposal of this compound is the verification of radioactive decay. The following methodology should be employed:
-
Equipment : A calibrated Geiger-Mueller survey meter.
-
Procedure :
-
Before surveying the waste container, measure the background radiation level in the storage area, away from any radioactive sources. Record this value.
-
After the calculated decay period (at least 10 half-lives), bring the survey meter to the surface of the sealed waste container.
-
Slowly scan all surfaces of the container, noting the readings.
-
Compare the readings from the container with the previously measured background level.
-
If the readings are indistinguishable from the background, the waste is considered decayed and can be disposed of according to institutional protocols for non-radioactive waste.
-
If the readings are above background, the container must be returned to storage for a further decay period and re-surveyed at a later date.
-
Disposal Workflow Diagram
References
Essential Safety and Logistics for Handling Flortaucipir F-18
Flortaucipir F-18 is a radioactive diagnostic agent used for Positron Emission Tomography (PET) imaging of the brain.[1] Due to its radioactive nature, handling this compound requires strict adherence to safety protocols to minimize radiation exposure to personnel. This guide provides essential information on personal protective equipment, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate the risks associated with this compound, which include exposure to beta and gamma radiation.[2] The following table summarizes the recommended PPE for handling this radiopharmaceutical.
| PPE Component | Specification | Purpose |
| Gloves | Waterproof and disposable | To prevent skin contamination.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Eye Protection | Safety glasses or face shield | To protect the eyes from splashes.[4] |
| Dosimetry | Body and ring badges | To monitor radiation exposure to the whole body and extremities.[2] |
| Shielding | Lead or plastic shielding | To reduce exposure to gamma and beta radiation.[2][5] |
Radiation Shielding Data
Effective shielding is crucial for minimizing radiation exposure. The required thickness varies by the material used.
| Shielding Material | Required Thickness | Notes |
| Plastic | 1.8 mm | Effective for beta radiation.[2][5] |
| Glass | 0.9 mm | Provides minimal attenuation for beta radiation.[5] |
| Lead | 18 mm | Recommended for gamma radiation.[2] |
| Steel | 26 mm (HVT) and 64 mm (TVT) | Provides substantial gamma shielding.[5] |
HVT: Half-Value Thickness, TVT: Tenth-Value Thickness
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is essential for ensuring safety and maintaining the integrity of the product.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Methodologies
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the product is clear, colorless, and free of particulate matter.[3]
-
Dose Verification : Before administration, the dose must be measured using a suitable dose calibrator.[3]
-
Work Area Preparation : Set up a work area with appropriate shielding, such as lead bricks, to minimize radiation exposure.
-
Personal Protective Equipment : All personnel handling this compound must wear the prescribed PPE, including a lab coat, waterproof gloves, safety glasses, and dosimetry badges.[2][3][4]
-
Dose Withdrawal : Use a shielded syringe to withdraw the required dose. Handle the vial with tongs to increase the distance from the source.
-
Administration : Administer the dose to the subject via intravenous bolus injection.[3] Following administration, flush the intravenous line with 0.9% Sodium Chloride Injection.[3]
-
Post-Administration Monitoring : Monitor the subject for any adverse reactions. The most common side effects include headache and injection site pain.[6]
-
Decontamination : After use, decontaminate all surfaces and equipment with appropriate cleaning agents.
-
Contamination Survey : Use a survey meter, such as a GM pancake probe, to monitor the work area, personnel, and waste for any radioactive contamination.[2]
Disposal Plan
Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All radioactive waste, including used vials, syringes, and contaminated PPE, must be segregated from non-radioactive waste.
-
Shielded Storage : Store radioactive waste in clearly labeled, shielded containers.[2]
-
Decay-in-Storage : Fluorine-18 has a half-life of approximately 110 minutes.[2] Waste can be stored for decay until it reaches background radiation levels. This typically requires storage for 10 half-lives.
-
Regulatory Compliance : Dispose of all waste in accordance with local, regional, national, and international regulations for radioactive materials.[4] An accurate inventory of all radioactive material, including disposal records, must be maintained.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
